molecular formula C10H19BrO2 B1266200 10-Bromodecanoic Acid CAS No. 50530-12-6

10-Bromodecanoic Acid

Cat. No.: B1266200
CAS No.: 50530-12-6
M. Wt: 251.16 g/mol
InChI Key: PGVRSPIEZYGOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromodecanoic acid can be prepared from 10-bromodecanol via oxidation.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-bromodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRSPIEZYGOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198540
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50530-12-6
Record name 10-Bromodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromodecanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Significance of 10-Bromodecanoic Acid

This compound is a fascinating bifunctional molecule that is garnering increasing attention in the fields of medicinal chemistry and materials science. Its structure, a ten-carbon aliphatic chain functionalized with a terminal carboxylic acid and a bromine atom, offers two distinct reactive sites. This dual functionality allows for its use as a versatile linker molecule, particularly in the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs)[1]. In essence, one end of the molecule can be readily coupled with a protein-targeting ligand, while the other can be attached to an E3 ligase-recruiting moiety, effectively creating a molecular bridge to induce targeted protein degradation. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of these properties, backed by established experimental methodologies and safety protocols.

Core Physicochemical Properties

A thorough understanding of the core physical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its thermal stability, and its general handling characteristics.

Molecular Identity and Structure
  • Chemical Name: this compound

  • Synonyms: 10-Bromo-decanoic acid, ω-Bromodecanoic acid

  • CAS Number: 50530-12-6[2][3]

  • Molecular Formula: C₁₀H₁₉BrO₂[2][3]

  • Molecular Weight: 251.16 g/mol [2][3]

The molecule consists of a saturated ten-carbon chain, which imparts significant lipophilicity. The terminal carboxylic acid group provides a site for hydrogen bonding and deprotonation, influencing its solubility in aqueous and polar media. The bromine atom at the opposing terminus introduces a reactive handle for nucleophilic substitution reactions.

Tabulated Physical Properties
PropertyValueSource(s)
Appearance White to light yellow or off-white solid/crystalline powder.[4][5][6]
Melting Point 38-41 °C (lit.)[4][7]
Boiling Point 339.2 °C at 760 mmHg[4]
Density 1.247 g/cm³[4]
Flash Point 158.9 °C[4]
pKa (Predicted) 4.78 ± 0.10[4]

Experimental Determination of Key Physical Properties

To ensure the reproducibility and accuracy of experimental work, it is crucial to employ standardized protocols for the determination of physical properties. The following sections detail the methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically lead to a depression and broadening of this range. Therefore, an accurate melting point determination serves as a reliable indicator of purity.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus).[5][8]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[5]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]

  • Validation: For a pure sample, this range should be narrow (0.5-1.0 °C). A broad range may indicate the presence of impurities. The experiment should be repeated at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Practical Guide

The solubility of this compound is a critical parameter for its use in synthesis and biological assays. Its bifunctional nature suggests a nuanced solubility profile.

  • Water: Partly miscible. The long alkyl chain limits its solubility in water.

  • Organic Solvents: Generally soluble in a range of organic solvents, including methanol, ethanol, and chlorinated solvents like dichloromethane.[5]

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffered solutions at various pHs, or organic solvents) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a fine-pore (e.g., 0.22 µm) filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.

  • Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

solubility_workflow A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-48 hours) to reach equilibrium A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration in filtrate (e.g., HPLC-UV) D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by a broad singlet around 11-12 ppm corresponding to the carboxylic acid proton. A triplet at approximately 3.41 ppm is indicative of the two protons on the carbon adjacent to the bromine atom. Another triplet around 2.36 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group. The remaining methylene protons in the alkyl chain appear as a multiplet between 1.22 and 1.87 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbon around 180.2 ppm. The carbon attached to the bromine appears at approximately 34.0 ppm. The carbon adjacent to the carbonyl group is observed at around 34.1 ppm. The other carbons of the alkyl chain resonate in the range of 24.7 to 32.9 ppm.[3]

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[10][11]

  • C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[10][11]

  • C-Br Stretch: The carbon-bromine stretch is expected to be in the fingerprint region, typically between 690 and 515 cm⁻¹.[12][13]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) for this compound would be expected at m/z 250 and 252, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.[14] Common fragmentation patterns for long-chain carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage at various points along the alkyl chain, typically resulting in a series of peaks separated by 14 mass units (CH₂).[15]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

  • Hazards: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable bifunctional building block with significant potential in drug discovery and materials science. A comprehensive understanding of its physical properties, as detailed in this guide, is fundamental to its successful application. The experimental protocols provided offer a framework for the in-house verification of these properties, ensuring data quality and reproducibility in research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10-Bromodecanoic acid is a valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, functionalized polymers, and various specialty chemicals.[1][2] Its structure, featuring a terminal bromine atom and a carboxylic acid moiety, allows for orthogonal chemical modifications, making it a versatile intermediate for researchers in drug development and materials science. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, offering detailed, field-proven protocols and a critical evaluation of each method's advantages and limitations. The methodologies discussed include the oxidation of 10-bromo-1-decanol, the anti-Markovnikov hydrobromination of 10-undecenoic acid, and the application of decarboxylative halogenation via the Hunsdiecker reaction and its modifications.

Introduction: The Strategic Importance of this compound

Bifunctional molecules, such as this compound, are instrumental in modern organic synthesis. The presence of two distinct reactive sites—a nucleophilic carboxylic acid and an electrophilic alkyl bromide—enables sequential and site-selective reactions. This characteristic is particularly advantageous in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a linker.[3] The demand for robust and scalable methods for the synthesis of such molecules is therefore of paramount importance to the scientific community. This guide aims to provide researchers with the necessary technical details to select and execute the optimal synthetic strategy for their specific needs.

Synthesis via Oxidation of 10-Bromo-1-decanol: A Reliable Two-Step Approach

This is one of the most common and reliable methods for preparing this compound. The synthesis begins with the selective monobromination of a readily available and inexpensive starting material, 1,10-decanediol, followed by the oxidation of the remaining primary alcohol to a carboxylic acid.

Causality Behind Experimental Choices

The initial step, the monobromination of 1,10-decanediol, is a critical transformation that requires careful control to minimize the formation of the dibrominated byproduct. The use of hydrobromic acid in a non-polar solvent like toluene with a Dean-Stark trap allows for the removal of water, driving the equilibrium towards the formation of the bromoalkanol. The subsequent oxidation of 10-bromo-1-decanol to the corresponding carboxylic acid is a standard transformation. The Jones oxidation (using chromic acid) is a classic and effective method for this purpose, although modern, milder, and less toxic oxidizing agents can also be employed.

Visualizing the Workflow

Oxidation_of_10_Bromo_1_decanol cluster_0 Step 1: Monobromination cluster_1 Step 2: Oxidation 1,10-decanediol 1,10-decanediol 10-bromo-1-decanol 10-bromo-1-decanol 1,10-decanediol->10-bromo-1-decanol HBr, Toluene Reflux 10-bromo-1-decanol_2 10-bromo-1-decanol 10-bromodecanoic_acid This compound 10-bromo-1-decanol_2->10-bromodecanoic_acid CrO3, H2SO4 Acetone

Caption: Workflow for the synthesis of this compound from 1,10-decanediol.

Detailed Experimental Protocol

Step 1: Synthesis of 10-bromo-1-decanol [4]

  • To a solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux at 180°C for 24 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford 10-bromo-1-decanol as a colorless liquid.

Step 2: Synthesis of this compound [4]

  • Prepare a chromic acid solution by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol) while cooling in an ice bath.

  • In a separate flask, dissolve 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) and cool the solution to -5°C.

  • Slowly add the prepared chromic acid solution to the solution of 10-bromo-1-decanol, maintaining the temperature at or below 0°C.

  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.

  • Extract the mixture with diethyl ether (3 x 250 mL).

  • Wash the combined organic extracts with water (250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield this compound as a white solid.

ParameterStep 1: MonobrominationStep 2: Oxidation
Starting Material 1,10-decanediol10-bromo-1-decanol
Key Reagents 48% HBr, TolueneCrO3, H2SO4, Acetone
Reaction Time 24 hours~14-16 hours
Temperature 180°C (reflux)-5°C to room temp.
Typical Yield ~92%~73%
Purification Column ChromatographyColumn Chromatography, Recrystallization

Synthesis from 10-Undecenoic Acid: An Anti-Markovnikov Approach

This method utilizes the anti-Markovnikov hydrobromination of a commercially available unsaturated fatty acid, 10-undecenoic acid. This approach is advantageous as it directly establishes the desired carbon skeleton and functional group at the terminal position in a single step, which is then followed by a standard oxidation.

Mechanistic Rationale

The key to this synthesis is the radical-initiated addition of hydrogen bromide across the terminal double bond of 10-undecenoic acid. In the presence of a radical initiator (e.g., peroxides or UV light), the reaction proceeds via a free-radical chain mechanism.[5][6] The bromine radical adds to the less substituted carbon of the alkene, leading to the formation of the more stable secondary radical. This regioselectivity is opposite to that observed in the electrophilic addition of HBr, hence the term "anti-Markovnikov."[3] The subsequent oxidation of the resulting 11-bromoundecanoic acid is not necessary as the starting material is already a carboxylic acid. However, if the starting material were 10-undecen-1-ol, a subsequent oxidation would be required. A more direct approach involves the anti-Markovnikov addition of HBr to 10-undecenoic acid itself.

Visualizing the Pathway

Anti_Markovnikov_Addition 10-undecenoic_acid 10-Undecenoic Acid 11-bromoundecanoic_acid 11-Bromoundecanoic Acid

Caption: Synthesis of 11-bromoundecanoic acid via anti-Markovnikov hydrobromination.

Detailed Experimental Protocol

Synthesis of 11-bromoundecanoic acid [5]

  • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 10-undecenoic acid in a suitable solvent (e.g., a non-polar solvent like hexane).

  • Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

  • Bubble hydrogen bromide gas through the solution, or alternatively, use a solution of HBr in acetic acid. The reaction can also be initiated by UV irradiation.

  • Maintain the reaction at a suitable temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, wash the reaction mixture with water to remove excess HBr and the initiator byproducts.

  • Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 11-bromoundecanoic acid by recrystallization or column chromatography.

ParameterAnti-Markovnikov Hydrobromination
Starting Material 10-Undecenoic Acid
Key Reagents HBr, Radical Initiator (e.g., Peroxide)
Reaction Time Varies (typically a few hours)
Temperature Varies (often room temperature)
Typical Yield 80-100%[5]
Purification Recrystallization or Column Chromatography

Decarboxylative Bromination: The Hunsdiecker Reaction and its Modifications

The Hunsdiecker reaction provides a route to alkyl halides from the silver salts of carboxylic acids, with the loss of one carbon atom as carbon dioxide.[7][8][9] This method could theoretically be applied to the synthesis of this compound from a C11 dicarboxylic acid derivative. However, the classical Hunsdiecker reaction has several drawbacks, including the need for stoichiometric silver salts and often harsh reaction conditions. Modern modifications, such as the Cristol-Firth and Barton reactions, offer milder alternatives.

Mechanistic Insights

The Hunsdiecker reaction is believed to proceed through a radical chain mechanism.[7] The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This alkyl radical then abstracts a bromine atom from another acyl hypobromite molecule to yield the final alkyl bromide and propagate the chain.

Cristol-Firth Modification: This variation uses mercuric oxide and bromine instead of a pre-formed silver salt, allowing for a one-pot reaction from the free carboxylic acid.[10]

Barton Decarboxylation: This method involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), which then undergoes radical-induced decarboxylation.[11][12][13][14] This is a milder and more versatile method than the classical Hunsdiecker reaction.

Visualizing the Decarboxylation Pathway

Hunsdiecker_Reaction Carboxylic_Acid Carboxylic Acid (e.g., Undecanedioic acid monomethyl ester) Silver_Salt Silver Carboxylate Carboxylic_Acid->Silver_Salt Ag2O Alkyl_Bromide Alkyl Bromide (e.g., Methyl 10-bromodecanoate) Silver_Salt->Alkyl_Bromide Br2, CCl4 Δ, -CO2, -AgBr

Caption: General scheme of the Hunsdiecker reaction for the synthesis of an ω-bromoester.

Conceptual Protocol for Hunsdiecker-type Synthesis

Step 1: Preparation of the Silver Salt

  • Dissolve the monomethyl ester of undecanedioic acid in a suitable solvent and neutralize it with one equivalent of a base (e.g., NaOH or KOH).

  • Add an aqueous solution of silver nitrate to precipitate the silver carboxylate.

  • Filter the silver salt, wash it with water and then acetone, and dry it thoroughly under vacuum in the absence of light.

Step 2: The Hunsdiecker Reaction

  • Suspend the dry silver salt in an inert, dry solvent such as carbon tetrachloride.

  • Slowly add a solution of bromine in the same solvent to the suspension, with stirring.

  • Gently heat the reaction mixture to initiate the decarboxylation, which is often indicated by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and filter off the silver bromide.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water and brine.

  • Dry the organic layer and remove the solvent to obtain the crude methyl 10-bromodecanoate.

  • Hydrolyze the ester to the carboxylic acid using standard procedures.

ParameterHunsdiecker ReactionCristol-Firth ModificationBarton Decarboxylation
Starting Material Silver salt of a carboxylic acidCarboxylic acidCarboxylic acid
Key Reagents Br2, CCl4HgO, Br2, CCl4Thiohydroxamate ester formation reagents, radical initiator, H-donor
Advantages Direct conversionOne-pot from the acidMilder conditions, broader functional group tolerance
Disadvantages Requires dry silver salt, stoichiometric silver, often harsh conditionsUse of toxic mercury saltsTwo-step process, requires specialized reagents

Direct Free-Radical Bromination of Decanoic Acid

The direct bromination of a saturated fatty acid like decanoic acid at the terminal (ω) position is challenging due to the comparable reactivity of the other secondary C-H bonds along the alkyl chain.[16] Free-radical bromination is known to be more selective than chlorination, favoring the formation of the most stable radical intermediate.[17] However, for a long-chain alkane, a mixture of brominated isomers is typically obtained.

Selectivity Considerations

While free-radical bromination is more selective than chlorination, achieving high selectivity for the ω-position of a long-chain fatty acid is difficult. The use of N-bromosuccinimide (NBS) as a source of bromine radicals, often in the presence of a radical initiator and light, is a common method for allylic and benzylic bromination.[16][18] For saturated alkanes, the selectivity is governed by the stability of the resulting radical (tertiary > secondary > primary). In the case of decanoic acid, all methylene groups are secondary, leading to a mixture of products. Some specialized methods, potentially involving directing groups or specific catalysts, might be required to achieve high ω-selectivity, but these are not widely reported.

Comparative Analysis and Conclusion

For the laboratory-scale synthesis of this compound, the two-step synthesis via oxidation of 10-bromo-1-decanol stands out as the most reliable and well-documented method. It utilizes readily available starting materials and employs standard, high-yielding reactions. The anti-Markovnikov hydrobromination of 10-undecenoic acid is also an excellent and efficient alternative, particularly if the starting alkene is readily accessible. The Hunsdiecker reaction and its modifications offer a conceptually different approach but are generally more cumbersome and may involve toxic reagents. Direct free-radical bromination of decanoic acid is not a recommended method due to the lack of selectivity.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for certain reaction conditions and byproducts.

References

10-Bromodecanoic acid CAS number 50530-12-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 10-Bromodecanoic Acid (CAS: 50530-12-6) for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile bifunctional molecule pivotal in various advanced scientific fields. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights, explaining the causality behind experimental choices and validating the protocols described.

Core Characteristics and Strategic Importance

This compound (CAS: 50530-12-6) is a saturated ten-carbon fatty acid derivative characterized by a carboxylic acid group at one terminus and a bromine atom at the other. This unique structure grants it bifunctional reactivity, making it an invaluable aliphatic linker.[1] The carboxylic acid can readily participate in coupling reactions with amines or alcohols, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution.[2] This dual functionality allows for the sequential and controlled conjugation of different molecular entities, establishing its importance in drug delivery, polymer science, and surface modification.[3]

Physicochemical and Spectroscopic Data Summary

For practical lab use, a clear understanding of the compound's properties is essential. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 50530-12-6 [4]
Molecular Formula C₁₀H₁₉BrO₂ [4]
Molecular Weight 251.16 g/mol
Appearance White to light yellow solid/flaky crystals [4][5]
Melting Point 38-41 °C (lit.) [4]
Boiling Point 163-165 °C at 0.27 kPa [5][6]
Density ~1.247 g/cm³ [4]
Solubility Partly miscible in water [4]

| Storage | Room temperature, sealed in a dry, dark place |[4][7] |

Table 2: Key Spectroscopic Data for Structural Confirmation

Spectrum Key Peaks and Interpretation Source(s)
¹H NMR δ 11.23 (bs, 1H, -OH of COOH), 3.41 (t, J=7.0 Hz, 2H, -CH₂-Br), 2.36 (t, J=7.6 Hz, 2H, -CH₂-COOH), 1.87 (m, 2H, -CH₂CH₂-Br), 1.22-1.64 (m, 12H, other methylene protons) [8][9]
¹³C NMR δ 180.2 (C1, C=O), 34.1 (C2), 34.0 (C10, C-Br), 32.9, 29.1, 28.9, 28.6, 28.4, 28.2, 24.7 (other methylene carbons) [8]

| Infrared (IR) | A broad absorption around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a sharp, strong peak around 1700 cm⁻¹ (C=O stretch) are characteristic. |[10] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of this compound is a well-established multi-step process that demonstrates fundamental organic transformations. A common and reliable route starts from 1,10-decanediol.[8]

Workflow for Synthesis of this compound

cluster_0 Step 1: Monobromination cluster_1 Step 2: Oxidation cluster_2 Purification A 1,10-Decanediol B 10-Bromo-1-decanol A->B HBr (48%) Toluene, Reflux Dean-Stark Trap C 10-Bromo-1-decanol D This compound C->D Jones Reagent (CrO₃, H₂SO₄) Acetone, 0°C to RT E Crude Product F Pure this compound E->F Silica Gel Chromatography Recrystallization

Caption: Synthesis workflow from 1,10-decanediol.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established literature procedures, providing a robust method for laboratory-scale synthesis.[8]

Part A: Synthesis of 10-Bromo-1-decanol (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,10-decanediol (e.g., 34.8 g, 0.2 mol) in toluene (400 mL).

  • Reagent Addition: With stirring, slowly add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise. The use of a Dean-Stark trap is critical here; it removes the water formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the mixture to reflux (approx. 180°C) and maintain for 24 hours.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and finally brine (200 mL). These washes neutralize any remaining acid/base and remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a cyclohexane/ethyl acetate (4:1) eluent to yield 10-bromo-1-decanol as a colorless liquid (typical yield: ~92%).

Part B: Oxidation to this compound

  • Reagent Preparation (Jones Reagent): In a separate beaker cooled in an ice bath, prepare the chromic acid solution by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol). This exothermic process must be done carefully.

  • Reaction Setup: Dissolve the 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) in a flask and cool to -5°C using an ice-salt bath.

  • Oxidation: Slowly add the prepared chromic acid solution to the flask, ensuring the temperature remains below 0°C. Stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids without affecting the alkyl bromide.

  • Work-up: Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic extracts with water (250 mL) and brine (250 mL).

  • Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography (eluting with dichloromethane) and subsequent recrystallization from petroleum ether to afford this compound as a white solid (typical yield: ~73%).

Core Applications in Research and Development

The bifunctional nature of this compound makes it a strategic building block in several advanced applications.

A. Linker Technology in PROTACs and Drug Conjugates

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) require a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This compound is an ideal candidate for constituting the aliphatic chain of such linkers.[11][12] Its defined length and chemical handles allow for precise spatial orientation of the two binding moieties, a critical factor for efficient ternary complex formation and subsequent protein degradation.

cluster_0 PROTAC Component Assembly A Target Protein Ligand (-NH₂ or -OH) B 10-Bromodecanoic Acid Linker A->B Amide/Ester Formation C E3 Ligase Ligand (-NH₂ or -SH) B->C Nucleophilic Substitution D Functional PROTAC Molecule C->D Final Conjugate

Caption: Role as a linker in PROTAC synthesis.

B. Surface Modification and Biomaterial Engineering

This compound is used to create chemically reactive surfaces through the formation of self-assembled monolayers (SAMs).[13] The carboxylic acid headgroup can anchor to metal oxide surfaces (e.g., TiO₂, Al₂O₃), while the terminal bromine atom creates a reactive outer layer. This "bromo-surface" can then be functionalized via nucleophilic substitution to covalently attach biomolecules, polymers, or nanoparticles.[14] This is foundational for developing biosensors, biocompatible coatings, and drug delivery platforms.[13][14]

Detailed Protocol: Surface Functionalization of a TiO₂ Substrate
  • Substrate Cleaning: Sequentially sonicate a titanium dioxide (TiO₂) substrate in deionized water, ethanol, and tetrahydrofuran (THF) for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • SAM Formation: Prepare a 1 mM solution of this compound in anhydrous THF. Immerse the cleaned TiO₂ substrate in this solution within a sealed container under an inert atmosphere (e.g., nitrogen) and leave for 12-24 hours. The carboxylic acid will chemisorb onto the hydroxylated TiO₂ surface.

  • Rinsing: Remove the substrate and rinse thoroughly with fresh THF and then ethanol to remove any non-covalently bound molecules. Dry with nitrogen.

  • Post-Functionalization (Example): The bromo-terminated surface is now ready for further reaction. To attach an amine-containing molecule (e.g., a peptide), immerse the substrate in a solution of the molecule in a suitable solvent (like DMF with a non-nucleophilic base) to facilitate the Sₙ2 reaction.

cluster_workflow Surface Modification Workflow start Clean TiO₂ Substrate sam Immerse in This compound Solution start->sam 1. Preparation rinse Rinse with THF/Ethanol sam->rinse 2. SAM Formation functionalize React with Nucleophile (e.g., R-NH₂) rinse->functionalize 3. Activation final Functionalized Surface functionalize->final 4. Covalent Attachment

Caption: Workflow for surface modification using this compound.

C. Polymer Chemistry

This molecule serves as a key reagent for modifying polymers. For instance, it is used to graft alkylcarboxylate chains onto polyethylenimine (PEI).[15] This modification reduces the cytotoxicity of PEI, a common gene transfection agent, while maintaining its DNA binding capability, thus creating a safer and more effective nanocarrier for gene therapy.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Table 3: GHS Hazard and Safety Information

Category Information Source(s)
GHS Pictogram Warning [16]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [16]
Precautionary Statements P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [17]
Personal Protective Equipment (PPE) Safety glasses (eyeshields), chemical-resistant gloves, lab coat, N95 (US) respirator if generating dust. [18][19]
Handling Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. [18][20]

| Spill Cleanup | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. |[17][18] |

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for innovation. Its defined structure and dual reactivity provide a reliable and versatile platform for researchers in drug discovery, materials science, and biotechnology. By understanding its properties, synthesis, and reaction mechanisms, scientists can effectively leverage this molecule to construct complex architectures, from targeted therapeutics like PROTACs to advanced functional surfaces for next-generation biosensors and medical devices.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 10-Bromodecanoic Acid: Synthesis, Characterization, and Applications in Drug Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple cataloging of facts to provide field-proven insights into its synthesis, characterization, and critical applications, grounded in established scientific principles.

Executive Summary: The Versatility of a Bifunctional Linker

This compound is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Featuring a terminal carboxylic acid and a primary alkyl bromide separated by a flexible nine-carbon aliphatic chain, it serves as a versatile C10 building block and linker. Its distinct functional groups allow for orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular architectures, including those central to advanced therapeutic modalities. This guide details the fundamental properties, synthesis, and key applications of this reagent, with a focus on its utility in drug delivery and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of a reagent's physical properties are the bedrock of reproducible science. This compound is systematically named according to IUPAC nomenclature to ensure universal identification.[1][2]

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 50530-12-6[1][3][4]
Molecular Formula C₁₀H₁₉BrO₂[1][2][3]
Molecular Weight 251.16 g/mol [1][2][3]
Appearance White to off-white or light yellow solid/crystals[3][5]
Melting Point 36-41 °C[3][4]
Solubility Partly miscible in water; Soluble in organic solvents like acetone, diethyl ether, and dichloromethane[3][4]
SMILES C(CCCCC(=O)O)CCCCBr[1]
InChI Key PGVRSPIEZYGOAD-UHFFFAOYSA-N[1][2]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its application. While several routes exist, a common and scalable laboratory method involves the selective oxidation of 10-bromo-1-decanol. This precursor is itself typically synthesized from 1,10-decanediol.[3] The causality behind this two-step approach lies in the higher reactivity of the hydroxyl group towards bromination under specific conditions, followed by a robust oxidation to the carboxylic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Oxidation cluster_2 Purification A 1,10-Decanediol B 10-Bromo-1-decanol A->B HBr (48% aq) Toluene, Reflux Dean-Stark Trap C 10-Bromo-1-decanol D This compound C->D Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to RT E Crude Product F Pure this compound E->F Silica Gel Chromatography (Dichloromethane eluent) Recrystallization (Petroleum Ether)

Caption: Synthetic workflow from 1,10-decanediol to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the intermediate (10-bromo-1-decanol) and confirmation of the final product via analytical methods ensure the integrity of the process.

Part A: Synthesis of 10-Bromo-1-decanol from 1,10-Decanediol [3]

  • Reaction Setup: To a solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 180°C) for 24 hours, collecting the water byproduct in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol as a colorless liquid.

Part B: Oxidation to this compound [3]

  • Reagent Preparation (Jones Reagent): In a separate flask cooled in an ice bath, prepare the chromic acid solution by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (H₂SO₄, 22.5 mL, 0.34 mol).

  • Reaction Setup: Dissolve 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) in a flask and cool to -5°C using an ice-salt bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the acetone solution, maintaining the temperature below 0°C. After addition, stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding isopropanol until the orange/brown color turns to green. Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic layers with water (250 mL) and brine (250 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent. Recrystallization from petroleum ether yields this compound as a white solid.[3]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The identity and purity of synthesized this compound are unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Analytical DataObserved Chemical Shifts (δ) / Properties
¹H NMR (CDCl₃)δ 11.23 (br s, 1H, -COOH), 3.41 (t, J = 7.0 Hz, 2H, -CH₂Br), 2.36 (t, J = 7.6 Hz, 2H, -CH₂COOH), 1.87 (m, 2H, -CH₂CH₂Br), 1.64 (m, 2H, -CH₂CH₂COOH), 1.22-1.44 (m, 10H, internal -CH₂-)[3][6]
¹³C NMR (CDCl₃)δ 180.2 (C1, -COOH), 34.1 (C2), 34.0 (C10, -CH₂Br), 32.9, 29.1, 28.9, 28.6, 28.4, 28.2, 24.7 (internal carbons)[3]
Purity (by NMR) Typically ≥95-98%[5]

Expertise in Interpretation: The ¹H NMR spectrum is definitive. The broad singlet above 11 ppm is characteristic of a carboxylic acid proton. The triplet at 3.41 ppm corresponds to the two protons adjacent to the electron-withdrawing bromine atom, while the triplet at 2.36 ppm is assigned to the protons alpha to the carbonyl group. The integration of these signals (1:2:2) validates the structure.

Core Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing it to act as a molecular bridge or "linker."[7] The carboxylic acid can form stable amide or ester bonds, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions.

Logical Flow of Linker Application

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Substitution A Molecule A (e.g., Amine-bearing polymer) B This compound A->B EDC/HATU Amidation C Molecule B (e.g., Thiol-containing drug) B->C Base SN2 Reaction D Conjugate A-Linker-B C->D

Caption: Role of this compound as a heterobifunctional linker.

Key Application Areas:

  • Drug Delivery Systems: this compound is used to modify polymers like polyethylenimine (PEI) and dendrimers.[2] Grafting these alkyl chains onto the polymer backbone can improve the formulation's ability to encapsulate hydrophobic drugs or form more stable nanoparticles (nanocarriers) for gene delivery with reduced toxicity.[2]

  • Synthesis of Bioactive Molecules: It serves as a key intermediate in multi-step syntheses. A notable example is its use in the synthesis of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor with potential therapeutic applications.

  • PROTACs and ADCs: While its precursor, 10-bromo-1-decanol, is frequently mentioned, the principles directly apply.[8] The C10 chain is an ideal flexible spacer for linking a target-binding moiety to an E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs) or for attaching a cytotoxic payload to an antibody in Antibody-Drug Conjugates (ADCs). The reactivity of this compound allows for its incorporation into these complex constructs.

  • Surface Modification: The carboxylic acid group can anchor the molecule to surfaces (e.g., metal oxides), while the terminal bromide remains available for further functionalization, enabling the creation of tailored material surfaces.[9]

Safety, Handling, and Storage

Authoritative safety data is crucial for responsible laboratory practice. This compound is classified as a hazardous substance.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[1][10] May cause respiratory irritation (H335).[1][10] It is a combustible solid but propagates flame with difficulty.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11][12] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid generating dust.[11]

  • Handling: Avoid all personal contact, including inhalation.[11] Use non-sparking tools and prevent the build-up of electrostatic charge.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4][11] Recommended long-term storage is at -20°C.[2]

  • Spill & First Aid: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[10][11] If contact occurs, flush skin or eyes with copious amounts of water and seek medical attention if irritation persists.[10][11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and drug development. Its well-defined structure, predictable reactivity, and validated synthetic protocols make it a reliable component in complex research endeavors. By understanding its properties and handling it with the requisite care, researchers can fully leverage its potential as a versatile bifunctional linker to advance the frontiers of medicine and material science.

References

An In-depth Technical Guide to the Synthesis of 10-Bromodecanoic Acid from 10-Bromodecanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 10-bromodecanoic acid, a critical bifunctional molecule, from its precursor, 10-bromodecanol. The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. This document delves into the theoretical underpinnings and practical execution of this process, with a focus on two robust methodologies: the classic Jones oxidation and the modern TEMPO-catalyzed oxidation. We will explore the mechanistic details, provide step-by-step experimental protocols, and offer field-proven insights into reaction optimization, purification, and characterization. This guide is designed to equip researchers with the knowledge to confidently and efficiently perform this synthesis, ensuring high yield and purity of the final product, which serves as a vital linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional building block in organic and medicinal chemistry.[2] Its structure, featuring a terminal carboxylic acid and a terminal alkyl bromide separated by a ten-carbon aliphatic chain, makes it an ideal linker molecule.[2][3] The carboxylic acid provides a handle for amide bond formation or other conjugations, while the alkyl bromide allows for nucleophilic substitution to connect to another molecular moiety.[2][4]

This unique architecture is particularly relevant in the field of drug development for the synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation.[2] The aliphatic chain of this compound serves as a flexible spacer, and its length is a critical parameter in optimizing the efficacy of the resulting degrader.[1][2]

This guide focuses on the pivotal final step in its synthesis: the oxidation of the primary alcohol, 10-bromodecanol, to the corresponding carboxylic acid.

Foundational Principles: The Oxidation of Primary Alcohols

The conversion of a primary alcohol to a carboxylic acid is a cornerstone transformation that involves the removal of two hydrogen atoms from the alcohol's carbinol carbon and the addition of an oxygen atom. This process typically proceeds through an intermediate aldehyde, which is then further oxidized.[5][6]

The general pathway can be visualized as follows:

Oxidation_Pathway Start Primary Alcohol (R-CH₂OH) Intermediate Aldehyde (R-CHO) Start->Intermediate [Oxidation] Hydrate Gem-Diol Hydrate (R-CH(OH)₂) Intermediate->Hydrate + H₂O (Hydration) End Carboxylic Acid (R-COOH) Hydrate->End [Oxidation]

Caption: General pathway for primary alcohol oxidation.

The choice of oxidizing agent is critical and dictates the reaction's efficiency, selectivity, and compatibility with other functional groups. For the synthesis of this compound, the chosen method must be robust enough to fully oxidize the alcohol without affecting the terminal bromide. We will examine two such methods in detail.

Methodologies for the Oxidation of 10-Bromodecanol

Method A: Jones Oxidation

The Jones oxidation is a powerful and well-established method for converting primary alcohols to carboxylic acids using a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as the solvent.[7][8] It is known for its high yields and the use of inexpensive reagents.[8]

Mechanism of Action: The reaction proceeds through the formation of a chromate ester intermediate.[5][8] The alcohol attacks the chromium atom, forming the ester. A base (water) then abstracts a proton from the carbinol carbon, leading to the formation of an aldehyde and a chromium(IV) species.[8] In the aqueous acidic environment, the aldehyde is rapidly hydrated to a gem-diol, which is subsequently oxidized by another equivalent of the chromium reagent to the final carboxylic acid.[5][6]

Jones_Mechanism cluster_0 Step 1: Chromate Ester Formation cluster_1 Step 2: Oxidation to Aldehyde cluster_2 Step 3: Hydration & Final Oxidation Alcohol 10-Bromodecanol R-CH₂OH Ester Chromate Ester R-CH₂-O-CrO₃H Alcohol->Ester Jones Jones Reagent H₂CrO₄ Jones->Ester Aldehyde Intermediate Aldehyde R-CHO Ester->Aldehyde Elimination Cr_IV Cr(IV) species Ester->Cr_IV Hydrate Gem-Diol Hydrate R-CH(OH)₂ Aldehyde->Hydrate +H₂O CarboxylicAcid This compound R-COOH Hydrate->CarboxylicAcid Oxidation TEMPO_Cycle cluster_oxidation Oxidation of Substrate TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium [O] (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol R-CH₂OH Hydroxylamine->TEMPO [O] (e.g., NaOCl) Aldehyde R-CHO Alcohol->Aldehyde Oxidation Hydrate R-CH(OH)₂ Aldehyde->Hydrate +H₂O CarboxylicAcid R-COOH Hydrate->CarboxylicAcid Oxidation Purification_Workflow Start Crude Product (Post-Workup) Chromatography Silica Gel Column Chromatography Eluent: Dichloromethane Start->Chromatography Fractions Combine Pure Fractions & Evaporate Solvent Chromatography->Fractions Recrystallization Recrystallization Solvent: Petroleum Ether Fractions->Recrystallization Final Pure this compound (White Solid) Recrystallization->Final

References

A Comprehensive Technical Guide to the One-Step Synthesis of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the efficient, one-step synthesis of 10-bromodecanoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals, functionalized polymers, and specialty chemicals.[1] Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations.

Introduction and Strategic Importance

This compound is a C10 fatty acid derivative featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure allows for orthogonal functionalization, making it a key intermediate in organic synthesis.[2] While multi-step syntheses exist, such as the oxidation of 10-bromodecanol[3][4], the most direct and atom-economical approach is the single-step anti-Markovnikov hydrobromination of a readily available precursor. This guide focuses on this superior one-step methodology, which leverages a free-radical addition mechanism to achieve high regioselectivity and yield.

Theoretical Foundation: Mastering Regioselectivity

The synthesis hinges on the addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. The regiochemical outcome of this reaction—whether the bromine atom adds to the terminal carbon (C11) or the adjacent carbon (C10)—is dictated by the reaction mechanism.

Electrophilic vs. Free-Radical Addition of HBr

In the absence of radical initiators, the addition of HBr to an alkene proceeds via an electrophilic addition mechanism.[5] The reaction is governed by Markovnikov's Rule , which states that the hydrogen atom adds to the carbon with more hydrogen atoms, while the bromide ion attacks the more substituted, and therefore more stable, carbocation intermediate.[6] For 10-undecenoic acid, this would unfavorably yield 11-bromoundecanoic acid.

To achieve the desired this compound, the reaction must be directed through an anti-Markovnikov pathway. This is accomplished by initiating a free-radical chain reaction , a phenomenon also known as the "peroxide effect" or the Kharash effect.[7][8] This alternative mechanism is efficient only for HBr, not for HCl or HI.[8]

The Anti-Markovnikov Free-Radical Mechanism

The presence of a radical initiator, such as an organic peroxide (e.g., benzoyl peroxide, ROOR) or UV light, completely alters the reaction pathway.[9][10] The mechanism consists of three key stages: initiation, propagation, and termination.

  • Initiation: The peroxide's weak oxygen-oxygen bond undergoes homolytic cleavage upon heating or irradiation, generating two alkoxy radicals (RO•).[10] This highly reactive radical then abstracts a hydrogen atom from HBr to form a stable alcohol and a bromine radical (Br•).[9][11]

  • Propagation: This is a two-step cycle.

    • The bromine radical (Br•) adds to the terminal carbon of the 10-undecenoic acid double bond. This addition occurs at the less substituted carbon to generate the more stable secondary alkyl radical at C10, rather than the less stable primary radical at C11.[11][12] Radical stability follows the order: tertiary > secondary > primary.

    • The resulting alkyl radical abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which continues the chain reaction.[7][13]

  • Termination: The chain reaction concludes when two radicals combine. This can happen in various ways, such as two bromine radicals coupling to form Br₂.[13]

The diagram below, generated using DOT language, illustrates this crucial free-radical chain reaction.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 RO-OR I2 2 RO• I1->I2 Heat/UV I3 RO• + HBr I4 ROH + Br• I3->I4 P1 Br• + 10-Undecenoic Acid P2 Secondary Radical Intermediate P1->P2 Addition to C11 P3 Intermediate + HBr P2->P3 P4 This compound + Br• P3->P4 H Abstraction P4->P1 Regenerates Br• T1 Br• + Br• T2 Br₂ T1->T2 Coupling

Figure 1: Free-Radical Chain Mechanism for Anti-Markovnikov Addition.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Equipment
Reagents & MaterialsEquipment
10-Undecenoic acidRound-bottom flask (e.g., 250 mL)
Hydrogen bromide (33% in acetic acid or gaseous)Reflux condenser
Benzoyl peroxide (or other radical initiator)Magnetic stirrer and stir bar
Diethyl ether (anhydrous)Heating mantle or oil bath
Sodium bicarbonate (saturated solution)Separatory funnel
Sodium sulfate (anhydrous)Rotary evaporator
Hexane (for recrystallization)Beakers, graduated cylinders
Ice bathpH paper
Synthesis Workflow

The overall workflow from reactant to purified product is outlined in the diagram below.

Synthesis_Workflow Reactants 1. Combine Reactants (10-Undecenoic Acid, HBr, Initiator) Reaction 2. Reaction (Stir at Room Temp) Reactants->Reaction Quench 3. Quenching & Dilution (Add Water/Ether) Reaction->Quench Wash 4. Aqueous Workup (NaHCO₃ Wash) Quench->Wash Dry 5. Drying (Anhydrous Na₂SO₄) Wash->Dry Concentrate 6. Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify 7. Purification (Recrystallization from Hexane) Concentrate->Purify Product Final Product (this compound) Purify->Product

Figure 2: Experimental Workflow for the Synthesis of this compound.
Detailed Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 10-undecenoic acid in a suitable solvent like toluene or cyclohexane. Rationale: The solvent ensures homogeneity. Non-polar solvents are often preferred for radical reactions.[14]

  • Initiator Addition: Add a catalytic amount (e.g., 0.2-0.5% by mass of the alkene) of benzoyl peroxide to the solution.[14]

  • HBr Addition: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of hydrogen bromide (e.g., as a 33% solution in acetic acid) dropwise while stirring vigorously. Alternatively, bubble HBr gas through the solution. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours). Research indicates that longer stir times can improve yield.[15]

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water and 100 mL of diethyl ether. Shake the funnel, allowing the layers to separate. Discard the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and then with 50 mL of brine. Self-Validation: Check the aqueous layer with pH paper after the bicarbonate wash to ensure it is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot hexane. Cool the solution slowly to room temperature and then in an ice bath to maximize the formation of pure crystals. Filter the crystals and dry them under vacuum.

Product Characterization and Properties

The identity and purity of the synthesized this compound should be confirmed.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉BrO₂[16][17]
Molecular Weight 251.16 g/mol [18]
Appearance White to light yellow flaky crystals or powder[16][19]
Melting Point 38-41 °C[16]
Boiling Point 163-165 °C (at 0.27 kPa)[16][19]
Solubility Partly miscible in water; soluble in many organic solvents[16][19]

¹H NMR Spectroscopy: The formation of the product can be confirmed by the disappearance of the vinyl proton signals of the starting material and the appearance of a characteristic triplet at approximately 3.40 ppm, corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂-Br).[20]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.

  • Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation.[21][22] Hydrogen bromide is highly corrosive and toxic. Organic peroxides can be explosive if not handled correctly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]

  • Handling: Conduct the reaction in a well-ventilated fume hood.[23] Avoid inhalation of dust and vapors.[23]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[21]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[16][22]

  • Storage: Store this compound in a tightly sealed container in a dry, dark place at room temperature.[16]

Conclusion

The one-step, free-radical hydrobromination of 10-undecenoic acid represents a highly efficient and regioselective method for synthesizing this compound. By understanding the underlying mechanistic principles that favor the anti-Markovnikov product, researchers can reliably produce this versatile intermediate. Adherence to the detailed experimental protocol and stringent safety measures outlined in this guide will ensure a successful and safe synthesis, paving the way for its application in advanced material and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 10-Bromodecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 10-bromodecanoic acid in various organic solvents. As a key bifunctional molecule, its utility in organic synthesis and drug development is intrinsically linked to its behavior in different solvent systems. This document moves beyond simple qualitative statements, offering a foundational understanding of the physicochemical principles governing its solubility, a compilation of available solubility data, and a detailed, field-proven protocol for empirical solubility determination. This guide is designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₁₀H₁₉BrO₂, is a halogenated fatty acid.[1] Its structure is characterized by a ten-carbon aliphatic chain, conferring significant nonpolar character, terminated by a polar carboxylic acid group at one end and a bromine atom at the other. This amphipathic nature is the primary determinant of its solubility profile. The carboxylic acid moiety can engage in hydrogen bonding, while the long alkyl chain and the terminal bromine atom contribute to van der Waals forces and dipole-dipole interactions, respectively. It is typically a white to off-white solid at room temperature, with a melting point in the range of 38-41°C.[2] This compound serves as a critical intermediate in the synthesis of a variety of molecules, including pharmaceuticals and surfactants.[3]

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, framework for predicting solubility. A more nuanced understanding can be achieved by considering the interplay of polarity, hydrogen bonding capabilities, and the overall chemical structure of both the solute (this compound) and the solvent.

The Role of Polarity and Hydrogen Bonding

The solubility of this compound is a balance between its polar and nonpolar regions. The polar carboxylic acid group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents like alcohols. The nonpolar ten-carbon chain, however, dominates the molecule's overall character, leading to favorable interactions with nonpolar and moderately polar aprotic solvents through dispersion forces.

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound across a wide array of organic solvents is not widely published, a qualitative profile can be compiled from various sources, including chemical supplier information and safety data sheets.

SolventTypeQualitative Solubility
MethanolPolar ProticSoluble[6][7]
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble[8]
Dichloromethane (DCM)Polar AproticSoluble
ChloroformPolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[9]
N,N-Dimethylformamide (DMF)Polar AproticSoluble[10]
Diethyl EtherNonpolarSoluble
TolueneNonpolarSoluble
HexaneNonpolarSparingly Soluble to Insoluble
WaterPolar ProticPartly Miscible[2][11]

Note: "Soluble" is a qualitative term. The actual quantitative solubility can vary significantly between solvents. For precise applications, experimental determination is crucial.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound (≥95% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved microcrystals.

    • Immediately dilute the filtered aliquot with a known volume of the solvent to prevent precipitation upon cooling. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 Step 2 sample1 Allow solid to settle equil1->sample1 sample2 Filter supernatant (0.45 µm) sample1->sample2 Step 3 sample3 Dilute aliquot sample2->sample3 analysis1 Quantify using HPLC/GC sample3->analysis1 Step 4 analysis2 Calculate solubility from calibration curve and dilution factor analysis1->analysis2 Step 5

Caption: Experimental workflow for determining the solubility of this compound.

Conceptual Visualization of Intermolecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute This compound cluster_solvent_polar Polar Protic Solvent (e.g., Methanol) cluster_solvent_nonpolar Nonpolar Solvent (e.g., Toluene) solute C10H19BrO2 solvent_polar CH3OH solute->solvent_polar Strong Interaction: H-Bonding (COOH) & Dipole-Dipole (C-Br) solvent_nonpolar C7H8 solute->solvent_nonpolar Moderate Interaction: Dispersion Forces (Alkyl Chain)

Caption: Intermolecular forces influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure with various solvent properties, researchers can more effectively utilize this important synthetic intermediate. While qualitative data provides a useful starting point, the provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for process optimization and the development of novel chemical entities.

References

Purity Analysis of 10-Bromodecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

10-Bromodecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary bromide, serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and complex organic molecules. Its utility as a linker and intermediate stems from the orthogonal reactivity of its functional groups, enabling sequential chemical transformations. The efficacy, safety, and stability of the final drug product are intrinsically linked to the quality and purity of such intermediates.[1][2] Therefore, a robust and comprehensive purity analysis of this compound is not merely a quality control measure but a cornerstone of reliable drug development and manufacturing.[3][4]

This guide provides a detailed exploration of the essential analytical techniques and methodologies for the comprehensive purity assessment of this compound. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to establish and validate a rigorous quality control strategy for this vital pharmaceutical intermediate.

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

The potential impurity profile of this compound is largely dictated by its synthetic route. A common laboratory-scale synthesis involves the oxidation of 10-bromo-1-decanol.[5] Another route involves the reaction of 10-hydroxydecanoic acid with hydrogen bromide.[6] These processes can introduce several classes of impurities that must be monitored and controlled.

Potential Impurities in this compound:

Impurity Class Potential Species Origin
Starting Materials 10-bromo-1-decanol, 1,10-decanediol, 10-hydroxydecanoic acidIncomplete reaction
Reaction By-products Dimerized or polymerized species, elimination products (e.g., 9-decenoic acid)Side reactions during synthesis
Reagents Residual solvents (e.g., acetone, dichloromethane, petroleum ether), residual acids or basesIncomplete removal during workup and purification
Degradation Products Hydrolysis products (e.g., 10-hydroxydecanoic acid)Instability under certain storage conditions

A thorough understanding of the synthetic pathway is paramount in developing a targeted analytical strategy capable of detecting and quantifying these potential impurities.

A Multi-faceted Approach to Purity Analysis: The Analytical Toolbox

No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Caption: Integrated analytical workflow for this compound purity.

Chromatographic Techniques: Separating and Quantifying Components

Chromatographic methods are the cornerstone of purity analysis, enabling the separation and quantification of this compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and impurity profile of this compound. Due to the presence of the carboxylic acid group, reversed-phase HPLC with UV detection is a suitable approach.

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is typically employed to ensure good peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 200-215 nm, is effective for the carboxylic acid chromophore.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance parameters such as theoretical plates, tailing factor, and reproducibility.

  • Quantification: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For more accurate quantification of specific impurities, reference standards should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for the analysis of volatile and semi-volatile impurities, including residual solvents and certain reaction by-products. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.[8][9][10]

Experimental Protocol: GC-MS for Volatile Impurities and Derivatized Analysis

  • Derivatization (for this compound): Esterification of the carboxylic acid to its methyl ester is a common derivatization technique.[8][9] This can be achieved using reagents like diazomethane or acidified methanol.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte and other volatile impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to ensure the elution of a wide range of volatile compounds.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a suitable mass range to identify and quantify the separated components based on their mass spectra.

  • Residual Solvent Analysis: A dedicated headspace GC-MS method is often employed for the accurate quantification of residual solvents.

Spectroscopic Techniques: Confirming Identity and Structural Integrity

Spectroscopic methods provide crucial information about the chemical structure and functional groups present in the sample, confirming the identity of this compound and aiding in the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for structural elucidation and confirmation. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR Spectral Data:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-COOH~12.0Singlet (broad)1H
-CH₂-Br (C10)~3.40Triplet2H
-CH₂-COOH (C2)~2.35Triplet2H
-CH₂- (C3-C9)~1.2-1.9Multiplet12H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5][11]

¹³C NMR Spectral Data:

Carbon Assignment Chemical Shift (δ, ppm)
-COOH (C1)~180
-CH₂-Br (C10)~34
-CH₂-COOH (C2)~34
-CH₂- (C3-C9)~24-33

Note: Chemical shifts are approximate and can vary depending on the solvent.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the characteristic absorptions are associated with the carboxylic acid and the alkyl bromide.

Characteristic FTIR Absorptions:

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)Stretching3300-2500Very broad
C=O (Carboxylic Acid)Stretching1760-1690Strong, sharp
C-O (Carboxylic Acid)Stretching1320-1210Medium
C-BrStretching~600-500Medium to weak

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acid dimers.[7][12][13][14]

Caption: Chemical structures of this compound and potential impurities.

Ensuring Trustworthiness: System Suitability and Method Validation

To ensure the reliability and consistency of the purity analysis, all analytical methods must be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Regular system suitability testing before each analytical run is also crucial to ensure the continued performance of the analytical system.

Conclusion: A Commitment to Quality in Drug Development

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A comprehensive analytical strategy, employing a combination of chromatographic and spectroscopic techniques, is essential for its thorough characterization. By implementing validated analytical methods and adhering to stringent quality control standards, researchers and drug development professionals can ensure the reliability of this important intermediate, thereby contributing to the development of safe and effective medicines. This commitment to quality is not only a regulatory requirement but also a fundamental aspect of scientific integrity and patient safety.[1][2]

References

Core Hazard Profile and Toxicological Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 10-Bromodecanoic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 50530-12-6). As a key bifunctional intermediate in organic synthesis, its unique reactivity is leveraged in the development of functionalized polymers, surfactants, and pharmaceutical agents.[1][2] Adherence to rigorous safety protocols is paramount to mitigate risks associated with its handling.

This compound is classified as a hazardous substance and requires careful management in a laboratory setting.[3] The primary hazards are associated with direct contact and inhalation of its solid particulate form.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][7]

Toxicological Summary: While comprehensive toxicological data for this compound is not readily available, the primary risks stem from its irritant properties.[3]

  • Acute Effects: Direct contact with the skin or eyes will cause irritation, characterized by redness and discomfort.[3][8] Inhalation of dust can lead to irritation of the respiratory tract.[5][7][9] Ingestion is not a primary route of occupational exposure, but should be avoided.[3]

  • Chronic Effects: There is limited evidence from animal studies suggesting potential toxicity to an unborn fetus.[3] Long-term occupational exposure may lead to substance accumulation.[3] It is also crucial to consider the risks associated with chronic exposure to ionic bromides, which historically have been linked to a range of neurological and dermatological conditions, though this is less common from occupational exposure.[3]

Physicochemical Hazards: this compound is a combustible solid.[3] As a fine powder, it has the potential to form explosive dust clouds in the presence of an ignition source. During combustion, it can decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen bromide (HBr) fumes.[3][8][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.

Engineering Controls: The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Local exhaust ventilation should be utilized to capture dust at its source.[4]

  • Safety Stations: Safety showers and eyewash stations must be readily accessible in any area where the chemical is handled.[4]

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[11]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[8][11] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[9][11] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[10]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: When dusts are generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[3][12] All respirator use must comply with a formal respiratory protection program, including fit-testing, as outlined by OSHA 29 CFR 1910.134.[8]

PPE_Workflow cluster_ppe PPE Selection Protocol start Task: Handling This compound ppe_base Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe_base dust_check Is dust generation likely? ppe_respirator Add Respiratory Protection (e.g., N95 Respirator) dust_check->ppe_respirator Yes splash_check Risk of splash or significant dust? dust_check->splash_check No ppe_base->dust_check ppe_respirator->splash_check ppe_face_shield Add Face Shield splash_check->ppe_face_shield Yes proceed Proceed with Task splash_check->proceed No ppe_face_shield->proceed

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedures: Handling and Storage

Handling: The causality behind these steps is the prevention of dust aerosolization and inadvertent contact.

  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm the location of spill kits and emergency equipment.

  • Personal Protection: Don all required PPE as determined by the risk assessment.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust creation. Avoid pouring the powder from heights. Use a spatula for transfers.

  • Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[4][8] Remove and properly store or dispose of contaminated PPE.

Storage: Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Containers: Store in the original, tightly sealed containers.[3][8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[3][8] A dark location is recommended to prevent potential degradation.[13]

  • Incompatibilities: Store away from strong oxidizing agents, as these can cause a vigorous and potentially dangerous reaction.[3]

Emergency Response Protocols

First Aid Measures: Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek prompt medical attention, especially if irritation persists.[4]To dilute and wash away the irritant, minimizing damage to the cornea and conjunctiva.
Skin Contact Remove all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with plenty of soap and running water.[3][8] Seek medical attention if skin irritation develops or persists.[4]To remove the chemical from the skin surface and prevent prolonged irritation or potential absorption.
Inhalation Move the individual to fresh air at once.[5][8] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms like coughing or shortness of breath occur.[8]To remove the individual from the contaminated atmosphere and ensure adequate oxygenation.
Ingestion Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5] Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Medical evaluation is necessary.

Spill Response Protocol: The response to a spill depends on its scale. For any spill, the first step is to alert others in the vicinity.

Spill_Response cluster_spill This compound Spill Response spill Spill Occurs alert Alert personnel in the area spill->alert assess Assess Spill Size & Hazard alert->assess minor_spill Minor Spill (Small, Contained, Known Substance) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Unknown) assess->major_spill Major ppe Don appropriate PPE: - Gloves, Goggles, Respirator minor_spill->ppe evacuate Evacuate immediate area. Close doors. major_spill->evacuate contain Contain spill with inert absorbent material ppe->contain cleanup Use dry cleanup methods. Sweep carefully, avoid dust. contain->cleanup collect Place waste in a sealed, labeled hazardous waste container cleanup->collect decon Decontaminate area with soap and water collect->decon emergency Call Emergency Services (e.g., 911) and EHS. evacuate->emergency

Caption: Logical workflow for responding to a chemical spill.

  • Minor Spill (Incidental):

    • Ensure the area is well-ventilated.

    • Wearing full PPE (gloves, goggles, respirator), cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[14]

    • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[3][15] Use procedures that do not generate dust.[3]

    • Clean the spill area with soap and water.

    • Collect all cleanup materials and contaminated PPE into a sealed bag or container, label it as hazardous waste, and dispose of it according to institutional protocols.[16]

  • Major Spill:

    • Evacuate the laboratory and alert personnel in adjacent areas immediately.[15]

    • Confine the hazard by closing the doors to the affected area.[15]

    • From a safe location, contact your institution's Environmental Health and Safety (EHS) office and/or emergency services.[3]

    • Do not re-enter the area and do not attempt to clean up the spill yourself.

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[3][10]

  • Specific Hazards: The primary hazard is the emission of poisonous fumes, including hydrogen bromide, upon thermal decomposition.[3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10] Use a water spray to cool adjacent containers and control fire spread.[3] Prevent fire-extinguishing water from entering drains or surface water.[12]

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of waste material and spill cleanup debris in accordance with all applicable local, state, and federal regulations.[3][12] Do not mix with other waste.[12] Waste should be collected by a licensed chemical waste disposal company.[4]

  • Container Decontamination: Empty containers may retain product residue and should be handled as if they were full.[3][12] They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Puncture the container after cleaning to prevent reuse.[6]

Physical and Chemical Properties Summary

PropertyValueSource(s)
CAS Number 50530-12-6[8][13]
Molecular Formula C10H19BrO2[5][9][13]
Molecular Weight 251.16 g/mol [5][13]
Appearance White to light yellow/orange crystalline solid[9][13][17]
Melting Point 38-41 °C (lit.)[9][13][18]
Boiling Point 339.2 °C @ 760 mmHg[5][13]
Solubility Partly miscible in water; Soluble in organic solvents[1][13][18]
Storage Temperature Room Temperature[2][13]

References

An In-depth Technical Guide to the Spectroscopic Characterization of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 10-bromodecanoic acid (CAS 50530-12-6), a bifunctional molecule widely utilized as a chemical intermediate and linker in organic synthesis and drug development. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a deeper, field-proven perspective on the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices and a self-validating framework for structural confirmation. We will delve into detailed spectral assignments for ¹H NMR and ¹³C NMR, interpret characteristic vibrational modes in IR spectroscopy, and provide robust, step-by-step protocols for data acquisition.

Molecular Structure and Spectroscopic Rationale

This compound, with the linear formula Br(CH₂)₉CO₂H, possesses two key functional groups at opposite ends of a saturated ten-carbon aliphatic chain: a terminal carboxylic acid and a primary bromoalkane. This distinct structure makes it an ideal candidate for unambiguous characterization by a combination of NMR and IR spectroscopy. NMR spectroscopy will elucidate the precise electronic environment of each hydrogen and carbon atom along the alkyl chain, while IR spectroscopy will confirm the presence and nature of the carboxylic acid and alkyl halide functional groups.

To facilitate a clear discussion, the carbon atoms are numbered sequentially starting from the carboxylic acid carbon as C1.

Caption: Figure 1. Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Principles and Experimental Considerations

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For this compound, the key is to use a deuterated solvent that can dissolve the waxy solid (m.p. 38-41 °C) without introducing interfering proton signals.[1] Deuterated chloroform (CDCl₃) is an excellent choice as it effectively dissolves the compound and its residual solvent peak at ~7.26 ppm is far downfield from the signals of interest, except for the carboxylic acid proton.

The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms. We expect the protons on carbons adjacent to the highly electronegative oxygen (C2) and bromine (C10) atoms to be the most deshielded (shifted furthest downfield) among the methylene groups.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits several distinct signals, each corresponding to a unique proton environment.

  • δ ~11.0-12.0 ppm (singlet, broad, 1H): This highly deshielded and broad signal is characteristic of the carboxylic acid proton (-COOH ).[2][3] Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and its acidic nature. The broadening is a direct result of intermolecular hydrogen bonding and chemical exchange with trace amounts of water, which is a common and confirmatory feature.[3][4][5]

  • δ ~3.41 ppm (triplet, 2H, J ≈ 7.0 Hz): This triplet corresponds to the two protons on C10 (-CH₂ -Br).[2][6] The downfield shift is caused by the inductive effect of the adjacent electronegative bromine atom. It appears as a triplet because it is coupled to the two neighboring protons on C9.

  • δ ~2.36 ppm (triplet, 2H, J ≈ 7.6 Hz): This signal is assigned to the protons on C2 (-CH₂ -COOH), which are alpha to the carbonyl group.[2] The carbonyl group's electron-withdrawing nature deshields these protons. The triplet multiplicity arises from coupling with the two protons on C3.

  • δ ~1.87 ppm (multiplet, 2H): This multiplet represents the protons on C9 (-CH₂ -CH₂Br), which are beta to the bromine atom.[2]

  • δ ~1.64 ppm (multiplet, 2H): Assigned to the protons on C3 (-CH₂ -CH₂COOH), beta to the carbonyl group.[2]

  • δ ~1.22-1.44 ppm (multiplet, 10H): This large, overlapping signal represents the bulk of the methylene chain protons from C4 to C8.[2] Their chemical environments are very similar, resulting in a complex multiplet that is not typically resolved at standard field strengths.

Data Summary: ¹H NMR
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~11.23broad singlet1HH -OOC-Highly acidic proton, deshielded by carbonyl group.[2][3]
~3.41triplet2HH ₂-C10Deshielded by adjacent electronegative bromine atom.[2][6]
~2.36triplet2HH ₂-C2Deshielded by alpha-position to the carbonyl group.[2]
~1.87multiplet2HH ₂-C9Protons beta to the bromine atom.[2]
~1.64multiplet2HH ₂-C3Protons beta to the carbonyl group.[2]
~1.22-1.44multiplet10HH ₂-C4 to C8Aliphatic methylene chain with similar electronic environments.[2]
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 15-25 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief period in a warm water bath may be necessary.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 MHz) using a single pulse experiment. Ensure the spectral width encompasses the range from 0 to 13 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

Principles and Experimental Considerations

¹³C NMR spectroscopy detects the carbon nuclei and provides information on the number of non-equivalent carbons in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, which results in each unique carbon appearing as a sharp singlet. The chemical shifts are highly sensitive to the local electronic environment.

Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, one for each carbon atom.

  • δ ~180.2 ppm: This downfield signal is unambiguously assigned to the carboxylic acid carbon, C 1 (-C OOH).[2] Carbonyl carbons in carboxylic acids typically resonate in the 165-185 ppm range.[3][7]

  • δ ~34.1 ppm: Assigned to C 2, the carbon alpha to the carboxylic acid.[2]

  • δ ~34.0 ppm: Assigned to C 10, the carbon directly bonded to the bromine atom.[2] The electronegative bromine causes a significant downfield shift.

  • δ ~32.9 ppm: This signal is assigned to C 9, the carbon beta to the bromine atom.[2]

  • δ ~29.1, 28.9, 28.6, 28.4, 28.2 ppm: These five signals in close proximity correspond to the central methylene carbons, C 4 through C 8.[2] Their nearly identical chemical environments make individual assignment challenging without advanced 2D NMR techniques.

  • δ ~24.7 ppm: This upfield signal is assigned to C 3, the carbon beta to the carboxylic acid group.[2]

Data Summary: ¹³C NMR
Chemical Shift (ppm)AssignmentRationale for Chemical Shift
~180.2C1 (-COOH)Carbonyl carbon of a saturated carboxylic acid.[2][7]
~34.1C2 (-CH₂-COOH)Alpha-carbon to the carbonyl group.[2]
~34.0C10 (-CH₂-Br)Carbon attached to electronegative bromine.[2]
~32.9C9Carbon beta to bromine.[2]
~29.1 - 28.2C4, C5, C6, C7, C8Central methylene carbons of the aliphatic chain.[2]
~24.7C3Carbon beta to the carbonyl group.[2]
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (30-50 mg in 0.6 mL CDCl₃) may be beneficial to improve the signal-to-noise ratio.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-200 ppm) is required.

  • Signal Enhancement: Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a relaxation delay (d1) of 2-5 seconds are necessary to obtain a high-quality spectrum.

  • Processing: Perform Fourier transformation, phasing, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principles and Experimental Considerations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. It is an exceptionally powerful tool for the identification of functional groups. For this compound, a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a modern, simple, and effective method. It requires minimal sample preparation and provides high-quality data.

Spectral Data and Interpretation

The IR spectrum is dominated by features from the carboxylic acid group.

  • 3300-2500 cm⁻¹ (strong, very broad): This distinctive, wide absorption band is due to the O-H stretching vibration of the carboxylic acid.[3][8][9] Its immense breadth is a hallmark feature resulting from the strong intermolecular hydrogen bonding that forms a dimeric structure.[8][10]

  • 2925 & 2855 cm⁻¹ (strong, sharp): These are the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂-) groups in the long alkyl chain. They often appear as sharp peaks superimposed on the broad O-H band.[8]

  • ~1710 cm⁻¹ (strong, sharp): This intense absorption is characteristic of the C=O (carbonyl) stretching vibration in a saturated, hydrogen-bonded (dimeric) carboxylic acid.[3][8][11] The presence of this peak in conjunction with the broad O-H stretch is definitive evidence for a carboxylic acid functional group.

  • ~1290 cm⁻¹ (medium, sharp): This peak arises from C-O stretching, coupled with O-H in-plane bending.[8]

  • ~940 cm⁻¹ (medium, broad): This is the characteristic out-of-plane O-H bend of a dimeric carboxylic acid.[8]

  • Below 700 cm⁻¹: The C-Br stretching vibration is expected in the fingerprint region (typically 690-515 cm⁻¹), but it is often weak and can be difficult to assign definitively.

Data Summary: IR
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid (Dimer)[3][8]
~2925, ~2855Strong, SharpC-H StretchAlkyl CH₂
~1710Strong, SharpC=O StretchCarboxylic Acid (Dimer)[3][8]
~1290MediumC-O StretchCarboxylic Acid[8]
~940Medium, BroadO-H BendCarboxylic Acid (Dimer)[8]
Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key vibrational bands.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample to final structure.

cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_int Step 3: Interpretation cluster_confirm Step 4: Confirmation Sample This compound Sample PrepNMR Dissolve in CDCl3 Sample->PrepNMR PrepIR Place solid on ATR crystal Sample->PrepIR AcqNMR Acquire 1H & 13C NMR Spectra PrepNMR->AcqNMR AcqIR Acquire IR Spectrum PrepIR->AcqIR IntNMR Assign NMR Signals: -COOH proton (~11-12 ppm) -CH2Br (~3.4 ppm) -CH2COOH (~2.4 ppm) -COOH carbon (~180 ppm) AcqNMR->IntNMR IntIR Identify IR Bands: -Broad O-H (3300-2500 cm-1) -Sharp C=O (~1710 cm-1) -C-H stretches (~2900 cm-1) AcqIR->IntIR Confirm Structure Confirmed IntNMR->Confirm Data Consistent? IntIR->Confirm Data Consistent?

Caption: Figure 2. A logical workflow for the complete spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward and demonstrative of fundamental analytical principles. ¹H and ¹³C NMR provide a detailed, atom-by-atom confirmation of the carbon skeleton and the electronic influence of the terminal bromo and carboxyl substituents. Concurrently, IR spectroscopy offers definitive proof of the key functional groups through their characteristic vibrational absorptions. By integrating these techniques according to the prescribed protocols and interpretive frameworks, researchers can achieve an unambiguous and trustworthy structural verification, ensuring the quality and identity of this critical synthetic building block.

References

Methodological & Application

Application Notes and Protocols: 10-Bromodecanoic Acid for Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Versatility of 10-Bromodecanoic Acid in Surface Engineering

In the landscape of nanotechnology and surface science, the ability to precisely engineer interfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this endeavor, providing a robust and straightforward method for modifying the physicochemical properties of a substrate.[1][2] Among the diverse palette of molecules available for SAM formation, this compound stands out as a bifunctional molecule of significant interest for researchers, materials scientists, and drug development professionals.

This molecule is architecturally designed for versatile surface functionalization. It comprises three key components:

  • A carboxylic acid head group that serves as a strong anchor to a variety of metal oxide surfaces such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂).[3][4]

  • A ten-carbon alkyl chain that promotes the formation of a densely packed, ordered monolayer through van der Waals interactions, ensuring a well-defined and stable surface modification.[4]

  • A terminal bromo group which acts as a versatile reactive handle. As an excellent leaving group, the bromine atom is susceptible to nucleophilic substitution (Sɴ2) reactions, enabling a plethora of post-assembly modifications to covalently attach biomolecules, polymers, or other functional moieties.[5][6]

This application note provides a comprehensive guide to the use of this compound for the creation and subsequent functionalization of SAMs. We will detail field-proven protocols for SAM formation on silicon oxide and gold substrates, discuss essential characterization techniques, and provide a protocol for a common post-assembly surface modification.

Core Principles of SAM Formation

The spontaneous organization of this compound from solution onto a substrate is a thermodynamically driven process. The carboxylic acid head group chemisorbs onto the hydroxylated surface of a metal oxide, forming a stable bond.[3] For gold substrates, while the traditional anchor is a thiol group, carboxylic acids can also be used, although the interaction is different. The subsequent close packing of the alkyl chains, driven by van der Waals forces, leads to a highly ordered, quasi-crystalline monolayer structure.[2]

SAM_Formation_Principle Molecule This compound (Br-(CH₂)₉-COOH) Substrate Hydroxylated Substrate (e.g., SiO₂) Molecule->Substrate 1. Adsorption &   Chemisorption SAM Ordered Self-Assembled Monolayer Substrate->SAM

Caption: Workflow of SAM formation from solution to an ordered monolayer.

Experimental Protocols

Caution: Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piranha solution is extremely corrosive and must be handled with extreme care inside a certified chemical fume hood.

Protocol 1: SAM Formation on Silicon Oxide (SiO₂) Substrates

This protocol is adapted from established methods for forming carboxylic acid and phosphonate-based SAMs on hydroxyl-rich surfaces.[7]

Materials:

  • Silicon wafers (or other SiO₂-coated substrates)

  • This compound (CAS 50530-12-6)[8][9]

  • Anhydrous Toluene

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂)

  • Nitrogen gas (high purity)

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the silicon substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen.

    • Immerse the cleaned substrates in freshly prepared piranha solution for 20-30 minutes to create a hydrophilic, hydroxyl-terminated surface.

    • Rinse the substrates extensively with DI water and dry thoroughly under a stream of nitrogen.

    • Further dry the substrates in an oven at 110-120°C for 30 minutes and allow to cool to room temperature.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immediately immerse the clean, dry SiO₂ substrates in the solution within a sealed container. To minimize oxidation and water contamination, it is advisable to purge the headspace with nitrogen gas.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonicate the substrates briefly (1-2 minutes) in fresh toluene to remove non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of dry nitrogen.

    • To promote the formation of a stable bond, anneal the coated substrates at 110-120°C for 30-60 minutes.[5]

Protocol 2: SAM Formation on Gold (Au) Substrates

This protocol is adapted from standard procedures for alkanethiol SAMs on gold, modified for carboxylic acids.[10][11][12]

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • 200-proof Ethanol

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (optional, for rigorous cleaning) or UV/Ozone cleaner

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with ethanol and DI water.

    • For robust cleaning, immerse the substrate in piranha solution for 5-10 minutes (handle with extreme caution) or treat with a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.[11]

    • Rinse copiously with DI water, followed by a final rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.

    • To ensure the carboxylic acid group is protonated, which can facilitate better monolayer formation, the pH of the solution can be adjusted to ~2 by adding a few drops of concentrated HCl.[12]

    • Sonicate the solution for 1-2 minutes to ensure complete dissolution.

    • Immediately immerse the clean, dry gold substrate into the freshly prepared solution.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the solution.

    • Rinse the surface thoroughly with a stream of fresh ethanol to remove physisorbed molecules.

    • Briefly sonicate the sample in fresh ethanol for 1-3 minutes to dislodge any loosely bound molecules.[11]

    • Dry the substrate under a gentle stream of nitrogen gas.

Characterization of this compound SAMs

The quality and properties of the formed SAMs should be verified using surface-sensitive techniques. The following table summarizes expected quantitative data based on studies of similar long-chain carboxylic acid and bromo-terminated SAMs.

Parameter Expected Value Characterization Method Rationale and Notes
Water Contact Angle 90° - 105°Contact Angle GoniometryA well-formed, densely packed alkyl chain monolayer will present a hydrophobic surface. The value may be slightly lower than a pure methyl-terminated SAM due to the polarity of the terminal bromine.[7][13][14]
Ellipsometric Thickness 12 - 16 ÅSpectroscopic EllipsometryThe theoretical length of a 10-carbon chain is ~1.5 nm. The measured thickness will depend on the tilt angle of the molecules relative to the surface normal.[15][16][17]
XPS Signal (Br 3d) Peak at ~70 eVX-ray Photoelectron Spectroscopy (XPS)This confirms the presence of bromine on the surface, indicating successful monolayer formation. The signal intensity can be used for semi-quantitative analysis of surface coverage.[5][18]
XPS Signal (C 1s) Main peak ~285 eVX-ray Photoelectron Spectroscopy (XPS)High-resolution scans will show a main peak for the alkyl chain (C-C, C-H) and a shifted peak at higher binding energy for the carboxylate carbon (O-C=O).
XPS Signal (O 1s) Peaks for C=O and C-OX-ray Photoelectron Spectroscopy (XPS)Confirms the presence and binding state of the carboxylic acid headgroup.

Post-Assembly Surface Functionalization

The terminal bromine atom is the gateway to a vast range of surface chemistries.[19] A common and highly useful transformation is the conversion of the bromide to an azide, which serves as a versatile anchor for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][20]

Protocol 3: Azide Substitution on Bromo-Terminated SAMs

Azide_Substitution Bromo_SAM Bromo-Terminated SAM (Surface-R-Br) Reagents + Sodium Azide (NaN₃) in DMF Bromo_SAM->Reagents Azide_SAM Azide-Terminated SAM (Surface-R-N₃) Reagents->Azide_SAM Sɴ2 Reaction  60-70°C

Caption: Reaction scheme for converting a bromo-terminated to an azide-terminated SAM.

Materials:

  • Bromo-terminated SAM on a suitable substrate (from Protocol 1 or 2)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Prepare a 0.1-0.5 M solution of sodium azide in anhydrous DMF in a sealed container.

    • Immerse the bromine-terminated SAM-coated substrate in the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70°C.

    • Maintain the reaction for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[5]

  • Rinsing:

    • After the reaction, remove the substrate and rinse it extensively with fresh DMF, followed by ethanol and DI water to remove residual reactants.

    • Dry the substrate under a stream of nitrogen.

The successful conversion to an azide-terminated SAM can be confirmed by XPS, looking for the appearance of the N 1s signal around 400-405 eV. This newly installed azide group is now ready for subsequent "click" reactions to immobilize a wide variety of molecules, from small fluorescent dyes to large biomolecules.

Conclusion

This compound is a powerful and versatile tool for the precise engineering of surfaces. Its ability to form well-ordered self-assembled monolayers provides a foundational platform, while the reactive terminal bromine opens the door to a vast array of subsequent chemical modifications. For researchers in materials science and professionals in drug development, mastering the application of this compound enables the creation of highly specific and functional surfaces for advanced applications ranging from biosensors and biocompatible coatings to platforms for fundamental studies of cell-surface interactions.

References

Application Notes and Protocols for Functionalizing Nanoparticles with 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Bifunctional Linker

In the rapidly advancing fields of nanomedicine and targeted drug delivery, the ability to precisely engineer the surface of nanoparticles is paramount. The surface chemistry of a nanoparticle dictates its stability in biological media, its interaction with cells, and its capacity to carry therapeutic or diagnostic agents. 10-Bromodecanoic acid is a versatile bifunctional linker molecule that offers a strategic advantage in nanoparticle surface engineering. Its ten-carbon aliphatic chain provides a flexible spacer, while its two distinct terminal functional groups—a carboxylic acid (-COOH) and a bromo (-Br) group—allow for orthogonal conjugation strategies.

This dual functionality enables the creation of nanoparticle platforms where one end of the molecule anchors to the nanoparticle surface, leaving the other end available for subsequent bioconjugation reactions. For instance, the exposed functional group can be used to attach targeting ligands (such as antibodies or peptides), imaging agents, or drug molecules. This guide provides detailed protocols for the functionalization of various nanoparticle types with this compound, explains the chemical principles behind the methods, and outlines key characterization techniques to validate the surface modification.

The choice of which functional group to use for anchoring depends on the nanoparticle's base material and the desired terminal functionality for subsequent applications. This document will detail two primary strategies for attaching this compound to amine-functionalized nanoparticles, a common intermediate for silica, iron oxide, and polymeric nanoparticles.

Core Concepts in Nanoparticle Functionalization

The successful attachment of this compound relies on well-established chemical reactions tailored for nanoparticle surfaces. For the most common nanoparticle platforms, such as silica (SiO₂) and iron oxide (IONPs), a preliminary surface modification is often required to introduce reactive functional groups. A widely used method is silanization with aminosilanes like (3-Aminopropyl)triethoxysilane (APTES), which coats the nanoparticle surface with primary amine (-NH₂) groups.[1][2] These amine groups then serve as versatile anchor points for further functionalization.

Diagram: General Functionalization Workflow

The following diagram illustrates the general multi-step process of preparing and functionalizing oxide-based nanoparticles.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Characterization Bare_NP Bare Nanoparticle (e.g., SiO₂, IONP) Amine_NP Amine-Functionalized Nanoparticle Bare_NP->Amine_NP Silanization (APTES) Functionalized_NP Functionalized Nanoparticle (-COOH or -Br exposed) Amine_NP->Functionalized_NP Conjugation Reaction (Strategy A or B) Linker This compound Characterization FTIR, DLS, Zeta Potential, XPS Functionalized_NP->Characterization

Caption: General workflow for nanoparticle functionalization and characterization.

Protocol 1: Amine Functionalization of Silica and Iron Oxide Nanoparticles

This initial protocol is a prerequisite for the subsequent attachment of this compound to oxide-based nanoparticles. The procedure utilizes (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amine groups onto the nanoparticle surface.

Materials
  • Silica (SiO₂) or Iron Oxide (IONPs) nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene or Ethanol

  • Deionized (DI) Water

  • Centrifuge or Magnetic Separator (for IONPs)

Step-by-Step Methodology
  • Dispersion: Disperse 100 mg of nanoparticles in 50 mL of anhydrous toluene (for SiO₂) or an 80:20 ethanol:DI water mixture (for IONPs) in a round-bottom flask.[1]

    • Expertise & Experience: Anhydrous solvent is crucial for silanization to prevent premature self-condensation of APTES in the solution. Sonication for 15-20 minutes is highly recommended to break apart agglomerates and ensure a uniform dispersion, which is critical for achieving a homogenous surface coating.

  • Silanization: Add 1 mL of APTES to the nanoparticle suspension.

  • Reaction: For SiO₂, reflux the mixture at 110 °C for 12 hours with constant stirring. For IONPs, stir the mixture vigorously at 60 °C for 6 hours.[1]

    • Causality: The elevated temperature facilitates the hydrolysis of the ethoxy groups on the APTES and the subsequent condensation reaction with the hydroxyl groups present on the nanoparticle surface, forming stable siloxane bonds.

  • Washing and Collection: Cool the reaction to room temperature. Collect the nanoparticles by centrifugation (for SiO₂) or using a strong magnet (for IONPs).

  • Purification: Wash the nanoparticles thoroughly three times with the reaction solvent (toluene or ethanol) to remove unreacted APTES. This is a critical step to prevent interference in subsequent reactions.

  • Drying: Dry the resulting amine-functionalized nanoparticles in a vacuum oven at 60 °C. The nanoparticles are now ready for conjugation with this compound.

Strategy A: Immobilization via the Bromo Group to Expose a Carboxylic Acid Terminus

This strategy involves a nucleophilic substitution reaction where the surface amine groups attack the carbon atom attached to the bromine of this compound. This method is advantageous when the goal is to create a nanoparticle with a surface rich in carboxylic acid groups, which are ideal for subsequent EDC/NHS chemistry to attach proteins or other amine-containing molecules.

Diagram: Strategy A Reaction

Caption: Alkylation of an amine-functionalized nanoparticle with this compound.

Protocol 2A: Carboxy-Termination of Amine-Functionalized Nanoparticles
Materials
  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Centrifuge or Magnetic Separator

Step-by-Step Methodology
  • Dispersion: Disperse 100 mg of amine-functionalized nanoparticles in 50 mL of anhydrous DMF. Sonicate for 15 minutes.

  • Base Addition: Add a non-nucleophilic base. Use a 2-3 molar excess of TEA or an excess of K₂CO₃ (e.g., 200 mg).[1]

    • Causality: The base deprotonates the surface amine groups, increasing their nucleophilicity to facilitate the attack on the alkyl bromide. It also neutralizes the HBr byproduct formed during the reaction, driving the reaction to completion.

  • Linker Addition: Add a 10-fold molar excess of this compound relative to the estimated number of amine groups on the nanoparticle surface.

    • Trustworthiness: Using a significant excess of the linker maximizes the surface coverage and helps to drive the reaction forward. The exact amount may require optimization depending on the nanoparticle type and size.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purification: Cool the suspension to room temperature. Collect the nanoparticles via centrifugation or magnetic separation. Wash the nanoparticles sequentially with DMF, ethanol, and DI water to remove excess reagents and byproducts.

  • Drying and Storage: Dry the final product under vacuum. The resulting nanoparticles will have a surface terminated with carboxylic acid groups, ready for further conjugation.

Strategy B: Immobilization via the Carboxyl Group to Expose a Bromo Terminus

This approach utilizes carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), to form a stable amide bond between the carboxylic acid of the linker and the amine groups on the nanoparticle surface.[3][4] This leaves the terminal bromo group exposed, which is useful for subsequent "click" chemistry reactions (e.g., after conversion to an azide) or other nucleophilic substitution reactions.

Diagram: Strategy B Reaction

Caption: EDC/NHS coupling of this compound to an amine-functionalized nanoparticle.

Protocol 2B: Bromo-Termination of Amine-Functionalized Nanoparticles
Materials
  • Amine-functionalized nanoparticles (from Protocol 1)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Centrifuge or Magnetic Separator

Step-by-Step Methodology
  • Activate Carboxyl Groups: In a separate tube, dissolve a 10-fold molar excess of this compound (relative to surface amines) in the Activation Buffer. Add a 2-fold molar excess of EDC and Sulfo-NHS (relative to the carboxylic acid). Incubate for 15-30 minutes at room temperature.

    • Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. Sulfo-NHS reacts with this intermediate to form a more stable amine-reactive sulfo-NHS ester, which reduces side reactions and improves coupling efficiency in an aqueous environment.[3][5] The acidic pH of the MES buffer (pH 6.0) is optimal for this activation step.

  • Prepare Nanoparticles: Disperse 100 mg of amine-functionalized nanoparticles in the Coupling Buffer (pH 7.4).

  • Conjugation Reaction: Add the freshly prepared activated this compound solution to the nanoparticle suspension.

    • Expertise & Experience: It is critical to use the activated linker solution immediately. The sulfo-NHS ester is susceptible to hydrolysis, and delays will reduce the coupling efficiency. The reaction pH is raised to 7.4 because primary amines are more reactive towards the sulfo-NHS ester at a slightly basic pH.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Purification: Pellet the nanoparticles via centrifugation or magnetic separation. Wash the nanoparticles three times with PBS buffer to remove unreacted linker and coupling agents.

  • Drying and Storage: Resuspend the purified nanoparticles in a suitable buffer or dry under vacuum for long-term storage. The nanoparticles now possess a reactive terminal bromo group.

Functionalization of Gold Nanoparticles (AuNPs)

Directly attaching this compound to a gold surface is not straightforward as it lacks a thiol group, which has a strong affinity for gold. However, functionalization can be achieved through a ligand exchange reaction using a thiol-containing analogue.

  • For a Carboxy-Terminated Surface: Use 11-mercaptoundecanoic acid (MUA) in a ligand exchange reaction with citrate- or CTAB-stabilized AuNPs. This will result in a surface with terminal -COOH groups, analogous to the product from Protocol 2A.

  • For a Bromo-Terminated Surface: Use an ω-bromoalkanethiol (e.g., 11-bromo-1-undecanethiol) in a similar ligand exchange reaction. This will yield a surface with terminal -Br groups, analogous to the product from Protocol 2B.

The general principle involves incubating the as-synthesized AuNPs with a solution of the desired thiol-containing molecule, often in an ethanol or water/ethanol mixture, for several hours to allow the thiol groups to displace the original stabilizing ligands on the gold surface.[7][8]

Characterization of Functionalized Nanoparticles

Validating the successful functionalization of nanoparticles is a critical step. A combination of techniques should be employed to confirm the attachment of the linker and to assess the properties of the new nanoparticle conjugate.

Technique Information Provided Expected Outcome for this compound Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical functional groups present on the nanoparticle surface.[9]Strategy A: Appearance of a characteristic C=O stretch (~1700 cm⁻¹) from the carboxylic acid. Strategy B: Appearance of a C=O stretch from the newly formed amide bond (~1650 cm⁻¹) and a C-Br stretch (~650-550 cm⁻¹).
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension.An increase in the hydrodynamic diameter is expected after functionalization due to the addition of the this compound layer. The Polydispersity Index (PDI) should remain low, indicating colloidal stability.
Zeta Potential Analysis Measures the surface charge of the nanoparticles.[9]Strategy A: A significant decrease in zeta potential (more negative) at neutral pH due to the deprotonation of the terminal carboxylic acid groups. Strategy B: A slight change in zeta potential compared to the initial amine-functionalized nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the nanoparticle surface.[10][11]Strategy A: Increase in the C and O signals. Strategy B: Appearance of a Br signal, confirming the presence of the bromo-terminus.
Thermogravimetric Analysis (TGA) Measures the weight loss of a sample as a function of temperature.Can be used to quantify the amount of organic material (the linker) attached to the inorganic nanoparticle core by measuring the weight loss in the relevant temperature range.

Applications in Research and Drug Development

Nanoparticles functionalized with this compound are versatile platforms for a wide range of applications:

  • Targeted Drug Delivery: The exposed functional group (either -COOH or -Br) can be used to conjugate targeting moieties like antibodies, which can direct the nanoparticle to specific cells or tissues, such as cancer cells.[12]

  • Bioconjugation: Carboxy-terminated nanoparticles (from Strategy A) are readily coupled to proteins, peptides, and other amine-containing biomolecules using robust EDC/NHS chemistry.[13] This is fundamental for creating biosensors and therapeutic conjugates.

  • "Click" Chemistry Hubs: Bromo-terminated nanoparticles (from Strategy B) can be converted to azido-terminated nanoparticles. The azide group is a key component in copper-catalyzed or strain-promoted "click" chemistry, allowing for highly efficient and specific attachment of molecules containing an alkyne group.

  • Advanced Materials: The reactive surface can be used to initiate surface-grafted polymerization, creating core-shell particles with tailored properties for applications in diagnostics and advanced materials.

By providing a reactive handle at a defined distance from the nanoparticle core, this compound serves as a critical component in the design and fabrication of sophisticated, multifunctional nanomedicines.

References

The Versatility of 10-Bromodecanoic Acid: A Bifunctional Linker for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Bifunctional Linkers in Polymer Architecture

In the realm of polymer science and materials engineering, the ability to construct well-defined macromolecular architectures is paramount to achieving desired functionalities. Bifunctional linkers are the molecular architects that enable the precise connection of different polymeric or molecular entities, acting as bridges that dictate the final properties of the material.[1] 10-Bromodecanoic acid, with its terminal carboxylic acid and bromo functionalities, is a highly versatile and valuable building block in this field. Its ten-carbon aliphatic chain provides a flexible spacer, while the distinct reactivity of its end groups allows for sequential, controlled chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a linker in the synthesis of advanced polymer systems, including the formation of polymer brushes and drug-polymer conjugates. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for its application.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₉BrO₂[2]
Molecular Weight 251.16 g/mol [2][3]
Appearance White to light green solid/flaky crystals[4][5]
Melting Point 38-41 °C[4][5]
Boiling Point 163-165 °C at 0.27 kPa[2][5]
Solubility Partly miscible in water[4][5]
Storage Keep in a dark place, sealed in dry, room temperature conditions[4]

Safety Precautions: this compound is classified as a hazardous substance that can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[6]

Application I: Synthesis of a Bifunctional ATRP Initiator

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and low dispersity.[8] The initiator is a key component in ATRP, as it determines the number of growing polymer chains.[9] By reacting this compound with a hydroxyl-functional ATRP initiator, such as 2-hydroxyethyl 2-bromoisobutyrate, a bifunctional initiator can be created. This new molecule possesses a carboxylic acid for surface anchoring or further conjugation and a bromoester group to initiate polymerization.

Reaction Principle: Esterification

The synthesis of the bifunctional ATRP initiator is achieved through an esterification reaction between the carboxylic acid of this compound and the hydroxyl group of 2-hydroxyethyl 2-bromoisobutyrate. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

cluster_reactants Reactants cluster_conditions Conditions 10-Bromodecanoic_Acid This compound (HOOC-(CH₂)₉-Br) Product Bifunctional ATRP Initiator 10-Bromodecanoic_Acid->Product Hydroxyethyl_Bromoisobutyrate 2-Hydroxyethyl 2-bromoisobutyrate (HO-CH₂CH₂-O-C(O)-C(Br)(CH₃)₂) Hydroxyethyl_Bromoisobutyrate->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Water H₂O Product->Water Byproduct

Caption: Esterification of this compound.

Detailed Protocol: Synthesis of a this compound-Based ATRP Initiator

Materials:

  • This compound

  • 2-Hydroxyethyl 2-bromoisobutyrate[5][10]

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and 2-hydroxyethyl 2-bromoisobutyrate (1.1 eq) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bifunctional ATRP initiator.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: "Grafting From" - Surface-Initiated ATRP (SI-ATRP)

The "grafting from" approach involves immobilizing an initiator on a substrate surface, from which polymer chains are then grown. This method allows for the formation of dense polymer brushes. The bifunctional initiator synthesized in the previous step is ideal for this application, with the carboxylic acid group serving as the anchor to a hydroxylated or aminated surface.

Workflow for "Grafting From" Polymer Brush Synthesis

cluster_workflow SI-ATRP Workflow A Substrate Preparation (e.g., Silicon Wafer) B Surface Activation (Hydroxylation) A->B Cleaning & Oxidation C Initiator Immobilization B->C Esterification D Surface-Initiated ATRP C->D Polymerization E Characterization D->E Analysis

Caption: Workflow for SI-ATRP.

Detailed Protocol: "Grafting From" of Poly(methyl methacrylate) (PMMA) from a Silicon Wafer

Part A: Initiator Immobilization

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Bifunctional ATRP initiator (from Application I)

  • Anhydrous toluene

  • Triethylamine

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonicating in acetone and then isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the clean wafers in piranha solution for 30 minutes to create a hydroxylated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE.

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • Initiator Immobilization:

    • Place the hydroxylated silicon wafers in a solution of the bifunctional ATRP initiator (1 mM) in anhydrous toluene.

    • Add triethylamine (2 mM) to the solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.

    • Remove the wafers and rinse thoroughly with toluene and then ethanol to remove any non-covalently bound initiator.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

Part B: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

Materials:

  • Initiator-functionalized silicon wafers

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole, anhydrous

  • Schlenk flask

  • Freeze-pump-thaw equipment

Procedure:

  • Reaction Setup: Place the initiator-functionalized silicon wafer in a Schlenk flask.

  • Preparation of Polymerization Solution: In a separate Schlenk flask, add CuBr (1.0 eq relative to the estimated surface initiator), PMDETA (2.0 eq), MMA (100-1000 eq), and anhydrous anisole.

  • Deoxygenation: Deoxygenate the polymerization solution by performing at least three freeze-pump-thaw cycles.

  • Polymerization: Under an inert atmosphere, transfer the deoxygenated polymerization solution to the Schlenk flask containing the initiator-functionalized wafer.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and allow the polymerization to proceed for the desired time.

  • Termination and Cleaning:

    • Terminate the polymerization by opening the flask to air.

    • Remove the wafer and wash it thoroughly with a good solvent for PMMA (e.g., toluene or THF) to remove any physisorbed polymer.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Characterization: Characterize the PMMA brushes on the silicon wafer using techniques such as ellipsometry (to measure thickness), atomic force microscopy (AFM) (for surface morphology), and contact angle measurements (for wettability).

Application III: "Grafting To" - Attaching Pre-synthesized Polymers

The "grafting to" method involves attaching pre-synthesized and well-characterized polymer chains to a surface.[11] This approach offers better control over the molecular weight and dispersity of the grafted polymer chains, although it typically results in lower grafting densities compared to the "grafting from" method.[11] this compound can be used as a linker to connect a polymer with a reactive end group to a functionalized surface.

Workflow for "Grafting To" Polymer Brush Synthesis

cluster_workflow Grafting Grafting To To Workflow Workflow A Surface Functionalization (e.g., Amination) B Linker Attachment A->B Amide Coupling C Polymer Grafting B->C Nucleophilic Substitution D Characterization C->D Analysis

Caption: Workflow for "Grafting To".

Detailed Protocol: "Grafting To" of Carboxyl-Terminated Polystyrene to an Amine-Functionalized Surface

Part A: Surface Amination and Linker Attachment

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Surface Amination:

    • Clean and hydroxylate silicon wafers as described in the "grafting from" protocol.

    • Immerse the wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.

    • Rinse the wafers with toluene and ethanol, then cure in an oven at 110 °C for 1 hour.

  • Linker Attachment:

    • In a round-bottom flask, dissolve this compound (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir for 1-2 hours at room temperature to activate the carboxylic acid.

    • Immerse the amine-functionalized wafers in the activated linker solution and react for 12-24 hours at room temperature.

    • Remove the wafers and rinse thoroughly with DMF, ethanol, and deionized water.

    • Dry the linker-functionalized wafers under a stream of nitrogen.

Part B: Grafting of Carboxyl-Terminated Polystyrene

Materials:

  • Linker-functionalized silicon wafers

  • Carboxyl-terminated polystyrene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

Procedure:

  • Polymer Activation:

    • In a round-bottom flask, dissolve the carboxyl-terminated polystyrene in anhydrous DMF.

    • Add an excess of K₂CO₃ to deprotonate the carboxylic acid, forming the carboxylate salt.

  • Grafting Reaction:

    • Immerse the linker-functionalized wafers (now presenting a bromo-terminated surface) into the activated polymer solution.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

  • Cleaning and Characterization:

    • Remove the wafers and wash them extensively with a good solvent for polystyrene (e.g., toluene or THF) to remove any non-covalently bound polymer.

    • Rinse with ethanol and dry under a stream of nitrogen.

    • Characterize the grafted polymer layer using ellipsometry, AFM, and contact angle measurements.

Conclusion and Future Perspectives

This compound is a powerful and versatile bifunctional linker that provides a gateway to a wide array of advanced polymer architectures. The protocols detailed in this application note for the synthesis of a novel ATRP initiator and its application in both "grafting from" and "grafting to" methodologies provide a solid foundation for researchers to develop novel materials with tailored surface properties. The ability to precisely control the placement and density of polymer chains on a surface opens up exciting possibilities in fields such as biocompatible coatings, biosensors, and drug delivery systems. Future research will likely focus on expanding the library of polymers that can be grafted using this linker and exploring its use in more complex architectures, such as the synthesis of block copolymer brushes and patterned surfaces.

References

Application Note: Synthesis and Characterization of Amphiphilic Polyethylenimine by Grafting 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Polyethylenimine for Advanced Applications

Polyethylenimine (PEI) is a cationic polymer renowned for its high density of primary, secondary, and tertiary amine groups. This unique characteristic has made it a cornerstone in various biomedical and industrial applications, most notably as a non-viral gene delivery vector.[1] The proton-sponge effect, arising from its extensive buffering capacity, facilitates endosomal escape, a critical step in delivering genetic material into the cytoplasm.[1] However, the high cationic charge density of PEI is also associated with significant cytotoxicity, limiting its clinical translation.

To mitigate this toxicity and enhance its therapeutic potential, chemical modification of PEI is a widely adopted strategy.[1] Grafting hydrophobic moieties onto the hydrophilic PEI backbone results in an amphiphilic copolymer with unique self-assembly properties. This application note provides a comprehensive guide to the synthesis of one such amphiphilic copolymer: 10-bromodecanoic acid-grafted-PEI. The introduction of the ten-carbon alkyl chain can modulate the polymer's hydrophobicity, influencing its interaction with cell membranes and its potential for micellar encapsulation of hydrophobic drugs.

This document will detail two primary synthetic strategies for this conjugation, provide step-by-step experimental protocols, and outline the necessary characterization techniques to validate the successful synthesis of the target copolymer.

Scientific Principles of Synthesis

The conjugation of this compound to PEI can be achieved through two primary chemical pathways, each targeting a different functional group on the this compound molecule.

Pathway 1: Amide Bond Formation via EDC/NHS Coupling

This approach involves the formation of a stable amide bond between the carboxylic acid group of this compound and the primary or secondary amine groups of PEI. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, a coupling agent is required to activate the carboxylic acid.[2] The most common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

The reaction proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Formation of a Semi-Stable NHS Ester and Amine Reaction: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the primary and secondary amines of PEI at a physiological pH (7.2-8.0).[3]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation 10-Bromodecanoic_Acid This compound (-COOH) O_Acylisourea Reactive O-Acylisourea Intermediate 10-Bromodecanoic_Acid->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Semi-Stable NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Final_Product_Amide This compound-grafted-PEI (Amide Linkage) NHS_Ester->Final_Product_Amide + PEI (pH 7.2-8.0) PEI Polyethylenimine (-NH2, -NH)

Figure 1: Workflow for EDC/NHS mediated amide bond formation.

Pathway 2: Nucleophilic Substitution (SN2 Reaction)

This alternative strategy leverages the primary and secondary amine groups of PEI as nucleophiles to attack the electrophilic carbon atom attached to the bromine atom in this compound. This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1]

The key features of this reaction are:

  • Concerted Mechanism: The formation of the new C-N bond and the breaking of the C-Br bond occur simultaneously in a single step.[4]

  • Backside Attack: The amine nucleophile attacks the carbon atom from the side opposite to the bromine leaving group.[1][4]

  • Steric Hindrance: The rate of an SN2 reaction is highly sensitive to steric hindrance. Since the bromine in this compound is on a primary carbon, it is readily accessible for nucleophilic attack.[5]

This method results in a secondary amine linkage between the decanoic acid chain and the PEI backbone.

G PEI_Amine PEI Primary/Secondary Amine (Nucleophile) Transition_State SN2 Transition State (Concerted) PEI_Amine->Transition_State Backside Attack Bromo_Acid This compound (Electrophile) Bromo_Acid->Transition_State Final_Product_SN2 This compound-grafted-PEI (Secondary Amine Linkage) Transition_State->Final_Product_SN2 Leaving_Group Bromide Ion (Br-) Transition_State->Leaving_Group Leaving Group Departure

Figure 2: Mechanism of the SN2 reaction for grafting.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound-grafted-PEI. Optimization of molar ratios, reaction times, and temperatures may be necessary depending on the specific molecular weight of the PEI used and the desired degree of substitution.

Materials and Equipment
Reagent/Equipment Supplier (Example) Notes
Branched Polyethylenimine (PEI)Sigma-Aldriche.g., MW 25,000
This compoundSigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher Scientific
NHS (N-hydroxysuccinimide)Thermo Fisher Scientific
Dimethylformamide (DMF), AnhydrousSigma-Aldrich
Dichloromethane (DCM), AnhydrousSigma-Aldrich
Dialysis TubingSpectrum LabsMWCO 12-14 kDa
Magnetic Stirrer and Stir BarsVWR
Round Bottom FlasksVWR
pH MeterMettler Toledo
Protocol 1: EDC/NHS Coupling

1. Dissolution of Reactants: a. Dissolve a desired amount of branched PEI (e.g., 1 g) in anhydrous DMF in a round bottom flask to a concentration of approximately 20 mg/mL. b. In a separate flask, dissolve this compound in anhydrous DMF. The molar ratio of this compound to the primary amines of PEI can be varied to control the degree of substitution (e.g., 0.1:1 to 1:1).

2. Activation of this compound: a. To the this compound solution, add EDC (1.5 molar excess relative to the carboxylic acid) and NHS (1.5 molar excess relative to the carboxylic acid). b. Stir the mixture at room temperature for 1 hour to allow for the formation of the NHS ester.

3. Conjugation Reaction: a. Add the activated this compound solution dropwise to the stirring PEI solution. b. Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

4. Purification: a. Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). b. Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.[6][7] c. Lyophilize the purified solution to obtain the this compound-grafted-PEI as a white or off-white solid.

Protocol 2: SN2 Reaction

1. Dissolution of Reactants: a. Dissolve a desired amount of branched PEI (e.g., 1 g) in anhydrous DCM in a round bottom flask to a concentration of approximately 20 mg/mL. b. In a separate flask, dissolve this compound in anhydrous DCM. The molar ratio of this compound to the primary and secondary amines of PEI can be varied.

2. Reaction Setup: a. Add the this compound solution dropwise to the stirring PEI solution at room temperature. b. Heat the reaction mixture to a gentle reflux (approximately 40-50°C).

3. Reaction Progression: a. Allow the reaction to proceed under reflux for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

4. Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as diethyl ether. c. Collect the precipitate by filtration or centrifugation. d. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate to further purify. e. Alternatively, for a more thorough purification, dissolve the crude product in water and perform dialysis as described in Protocol 1, step 4. f. Dry the purified product under vacuum.

Characterization of this compound-Grafted-PEI

Successful grafting of this compound to PEI can be confirmed using various spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the covalent attachment of the alkyl chains to the PEI backbone and to estimate the degree of substitution.

  • PEI Backbone: The protons of the ethyleneimine units in the PEI backbone typically show a broad multiplet in the range of 2.5-3.0 ppm.[8]

  • Alkyl Chain Protons: The successful grafting of this compound will result in the appearance of new peaks corresponding to the methylene protons of the alkyl chain. These will typically appear as multiplets in the upfield region of the spectrum, from approximately 1.2 to 2.2 ppm.[9]

  • Degree of Substitution: The degree of substitution can be calculated by comparing the integration of the characteristic peaks of the alkyl chain protons to the integration of the PEI backbone protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the modified polymer.

  • PEI: The spectrum of unmodified PEI will show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and N-H bending (around 1550-1650 cm⁻¹).[10]

  • Amide Bond Formation (from Protocol 1): The formation of an amide bond will result in the appearance of a strong carbonyl (C=O) stretching peak (Amide I band) at approximately 1640-1680 cm⁻¹ and an N-H bending peak (Amide II band) around 1540-1570 cm⁻¹.[11][12]

  • Secondary Amine Formation (from Protocol 2): While the changes might be more subtle than with amide formation, a decrease in the intensity of the primary amine N-H bending vibration and potential shifts in the C-N stretching region (around 1020-1250 cm⁻¹) may be observed.[10]

  • Alkyl Chain: The presence of the grafted alkyl chains will be indicated by an increase in the intensity of the C-H stretching vibrations around 2850-2950 cm⁻¹.

Summary and Outlook

This application note has detailed two robust methods for the synthesis of this compound-grafted-PEI, an amphiphilic copolymer with significant potential in drug and gene delivery. The choice between the EDC/NHS coupling and the SN2 reaction will depend on the desired linkage chemistry and the specific experimental capabilities of the laboratory. Both protocols, when coupled with the described characterization and purification techniques, provide a clear pathway to obtaining a well-defined, hydrophobically modified PEI.

The resulting amphiphilic polymer is expected to exhibit reduced cytotoxicity compared to unmodified PEI and possess the ability to self-assemble into micelles in aqueous environments. These properties open up exciting possibilities for the co-delivery of nucleic acids and hydrophobic drugs, paving the way for the development of novel and more effective therapeutic platforms.

References

10-Bromodecanoic Acid: A Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Linker Chemistry in Drug Delivery

In the landscape of advanced drug delivery, the efficacy of a therapeutic agent is intrinsically linked to its carrier system. The ability to control the biodistribution, release kinetics, and cellular uptake of a drug is paramount to maximizing its therapeutic window while minimizing off-target effects. At the heart of many modern drug delivery platforms lies the chemical linker, a molecular bridge that connects the drug to its carrier. 10-Bromodecanoic acid has emerged as a highly versatile and valuable building block in the design of sophisticated drug delivery systems. Its bifunctional nature, featuring a terminal carboxylic acid and a reactive bromide, allows for a wide range of conjugation chemistries.[1] The ten-carbon aliphatic chain further imparts a hydrophobic character that can be strategically employed to influence the self-assembly and drug-loading properties of the final construct.[2][3]

This comprehensive guide provides an in-depth exploration of the applications of this compound in the development of cutting-edge drug delivery systems. We will delve into the fundamental chemistry of this linker, provide detailed protocols for its integration into various nanocarriers, and present key characterization data to guide researchers and drug development professionals in this exciting field.

The Chemical Versatility of this compound

This compound's utility stems from its two distinct reactive functional groups:

  • Carboxylic Acid: This group can be readily activated to form amide or ester bonds with amine or hydroxyl functionalities present on drug molecules, polymers, or lipids. This reaction is typically facilitated by common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Bromoalkane: The terminal bromide is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the linker to nucleophile-containing moieties, such as amines or thiols, on the surface of nanoparticles or other carrier molecules.[1]

This dual reactivity allows for a modular and flexible approach to the design of drug delivery systems.

Application in PROTACs: Hijacking the Cellular Machinery for Targeted Protein Degradation

One of the most exciting applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound, with its aliphatic chain, provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Visualizing the PROTAC Mechanism

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Targeting Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Protocols for the Synthesis and Characterization of this compound-Based Drug Delivery Systems

The following protocols provide a framework for the synthesis and characterization of various drug delivery systems utilizing this compound. These are intended as a starting point, and optimization may be required based on the specific drug and carrier system.

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general two-step synthesis of a PROTAC where this compound links an amine-containing target protein ligand and an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing target protein ligand ("Warhead")

  • Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Dissolve this compound (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the "Warhead" to the Linker

  • Dissolve the purified E3 ligase ligand-linker conjugate (1.0 eq) and the amine-containing "Warhead" (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction to 60-80°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Characterization:

  • Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess purity by analytical HPLC.

Protocol 2: Surface Modification of Polymeric Nanoparticles with this compound

This protocol describes the surface functionalization of pre-formed polymeric nanoparticles (e.g., chitosan or amine-functionalized PLGA) with this compound to introduce a hydrophobic alkyl chain.

Materials:

  • Amine-functionalized polymeric nanoparticles

  • This compound

  • EDC

  • NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0).

  • In a separate flask, dissolve this compound (excess, e.g., 10-fold molar excess relative to surface amine groups), EDC (1.5 eq to the acid), and NHS (1.5 eq to the acid) in an appropriate organic solvent (e.g., DMSO).

  • Add the activated this compound solution dropwise to the nanoparticle dispersion while stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purify the surface-modified nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents.

  • Lyophilize the purified nanoparticles for storage.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the alkyl chain and amide bond formation.

  • Dynamic Light Scattering (DLS): Measure the particle size, polydispersity index (PDI), and zeta potential. A change in zeta potential towards a more neutral or slightly negative value is expected.[6]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology of the nanoparticles.

Protocol 3: Preparation of this compound-Grafted Amphiphilic Copolymers for Micelle Formation

This protocol outlines the synthesis of an amphiphilic graft copolymer by attaching hydrophobic this compound to a hydrophilic polymer backbone (e.g., polyethylene glycol - PEG) for subsequent self-assembly into micelles.

Materials:

  • Amine-terminated PEG (H2N-PEG-OH or similar)

  • This compound

  • EDC, NHS

  • Anhydrous DCM

  • Dialysis membrane

Procedure:

  • Dissolve amine-terminated PEG (1.0 eq), this compound (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or NMR.

  • Concentrate the reaction mixture and redissolve in a minimal amount of a suitable solvent.

  • Purify the amphiphilic copolymer by dialysis against deionized water.

  • Lyophilize the purified product.

Micelle Formation and Drug Loading:

  • Dissolve the this compound-grafted PEG and a hydrophobic drug in a common organic solvent (e.g., acetone, THF).

  • Add this organic solution dropwise to a vigorously stirring aqueous solution.

  • Allow the organic solvent to evaporate, leading to the self-assembly of polymeric micelles with the drug encapsulated in the hydrophobic core.

  • Remove any non-encapsulated drug by filtration or dialysis.

Characterization:

  • Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method (e.g., with pyrene).

  • DLS and TEM: Characterize the size, PDI, and morphology of the micelles.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC.

    • DLC (%) = (Mass of drug in micelles / Mass of micelles) x 100

    • EE (%) = (Mass of drug in micelles / Initial mass of drug) x 100

Data Presentation: Characterization of this compound-Modified Drug Delivery Systems

The successful incorporation of this compound into drug delivery systems can be quantified through various analytical techniques. The following table provides representative data that should be collected to characterize these systems.

ParameterLiposomesPolymeric MicellesPolymeric Nanoparticles
Particle Size (nm) 80 - 20020 - 100100 - 300
Polydispersity Index (PDI) < 0.2< 0.2< 0.3
Zeta Potential (mV) -10 to -30-5 to -20-15 to -40
Drug Loading Content (%) 1 - 105 - 252 - 15
Encapsulation Efficiency (%) 50 - 9060 - 9540 - 85

Note: These are typical ranges and will vary depending on the specific formulation and drug.

Visualizing Self-Assembly of Amphiphilic Copolymers

Caption: Self-assembly of amphiphilic copolymers into a drug-loaded micelle.

Conclusion and Future Perspectives

This compound stands as a powerful and versatile tool in the arsenal of the drug delivery scientist. Its straightforward and predictable reactivity, coupled with the tunable hydrophobicity of its alkyl chain, allows for the rational design of a wide array of drug delivery systems. From the targeted degradation of disease-causing proteins with PROTACs to the surface modification of nanoparticles for enhanced stability and cellular interaction, the applications of this linker are vast and continue to expand.

Future research will likely focus on the development of more complex drug delivery systems that leverage the unique properties of this compound. This may include the creation of multi-functional nanoparticles with both targeting ligands and imaging agents attached via this linker, or the development of novel stimuli-responsive systems where the cleavage of a this compound-derived bond triggers drug release. As our understanding of the intricate interplay between drug, linker, and carrier deepens, this compound is poised to play an increasingly important role in the development of the next generation of precision medicines.

References

Application Notes and Protocols for 10-Bromodecanoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer but an active and critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties, cell permeability, and pharmacokinetic profile of the molecule.[3]

Alkyl chains are a prevalent class of linkers due to their synthetic tractability, chemical stability, and the ease with which their length can be modulated to optimize degradation efficacy.[][5] Long-chain alkyl linkers, such as those derived from 10-bromodecanoic acid, provide a flexible tether to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[6] This application note provides a detailed guide to the use of this compound as a versatile, bifunctional linker for the synthesis of novel PROTACs.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₉BrO₂[7][8]
Molecular Weight 251.16 g/mol [7][8]
Appearance White to off-white solid/flaky crystals[7][8]
Melting Point 38-41 °C[7][8]
Boiling Point 163-165 °C at 0.27 kPa[7][8]
Solubility Soluble in organic solvents, partially miscible in water[7][8]

Strategic Advantages of this compound in PROTAC Synthesis

This compound offers a strategic advantage in PROTAC synthesis due to its bifunctional nature. The terminal carboxylic acid and the alkyl bromide provide two orthogonal reactive handles for the sequential and controlled conjugation of the POI and E3 ligase ligands.

  • Carboxylic Acid Moiety : This functional group allows for the formation of a stable amide bond with an amine-containing ligand (either the POI or E3 ligase ligand). This reaction is typically high-yielding and can be achieved using a variety of well-established coupling reagents.[9][10]

  • Bromo Alkyl Chain : The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the second ligand, which typically possesses a nucleophilic handle such as an amine, hydroxyl, or thiol group.[6][11]

The ten-carbon aliphatic chain provides a significant degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[12] However, the hydrophobicity of the long alkyl chain may impact the aqueous solubility of the final PROTAC, a factor that should be considered during the design and optimization process.[5]

Visualizing the PROTAC Mechanism and Synthetic Workflow

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (10-carbon linker) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin PROTAC->Ub E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits Ub->POI Transfer Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades PROTAC_Synthesis_Workflow start Start Materials: - this compound - Amine-Ligand 1 (POI or E3) - Nucleophile-Ligand 2 (E3 or POI) step1 Step 1: Amide Bond Formation (Coupling of Ligand 1 to Carboxylic Acid) start->step1 intermediate Intermediate: Ligand 1-Linker-Br step1->intermediate step2 Step 2: Nucleophilic Substitution (Coupling of Ligand 2 to Bromo-terminus) intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., Preparative HPLC) final_protac->purification characterization Characterization (¹H NMR, ¹³C NMR, HRMS) purification->characterization end Pure, Characterized PROTAC characterization->end

References

Topic: Esterification of 10-Bromodecanoic Acid with Alcohols: A Senior Application Scientist's Guide to Synthesis and Protocol Design

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The synthesis of esters from 10-bromodecanoic acid represents a critical transformation for creating bifunctional molecular building blocks. These molecules, possessing a terminal bromine atom and an ester group, are invaluable intermediates in the development of functionalized polymers, surfactants, and targeted drug delivery systems.[1] This guide is structured to move beyond simple procedural lists, offering a deep dive into the causality behind methodological choices. We will explore the foundational principles of esterification and provide robust, validated protocols for different classes of alcohols, ensuring that researchers can select and execute the optimal synthetic strategy for their specific molecular target.

Foundational Principles: Choosing Your Esterification Strategy

The conversion of a carboxylic acid to an ester is a condensation reaction that exists in equilibrium. The success of any esterification protocol hinges on effectively shifting this equilibrium towards the product. The choice of method is dictated primarily by the structure of the alcohol, particularly its steric hindrance and sensitivity to acidic conditions.

The Workhorse: Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is the most direct and atom-economical method, particularly for primary and secondary alcohols.[2][4]

  • Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[6][7] A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester.[5][8]

  • Driving the Reaction: As a reversible process, the equilibrium must be manipulated to favor ester formation.[3][9][10] This is typically achieved in two ways:

    • Using Excess Alcohol: Employing the alcohol as the solvent ensures a large molar excess, pushing the equilibrium forward according to Le Châtelier's principle.[5][9][6]

    • Water Removal: Actively removing the water byproduct as it forms is highly effective. This is commonly done using a Dean-Stark apparatus, where an azeotrope of water and a non-polar solvent (like toluene) is distilled off.[2][5]

For Sensitive Substrates: Steglich Esterification

When dealing with alcohols that are acid-labile or sterically demanding (e.g., tertiary alcohols), the harsh conditions of Fischer esterification can lead to side reactions like elimination.[2][4][11] The Steglich esterification offers a mild, room-temperature alternative.[12][13]

  • Mechanism: This method uses a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13][14] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"). The alcohol finally displaces DMAP to form the desired ester. The driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[13]

For Stereochemical Control: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for ester formation under neutral conditions, renowned for its ability to proceed with a complete inversion of stereochemistry at a chiral secondary alcohol center.[15][16][17]

  • Mechanism: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the ester with inverted stereochemistry.[15][16]

The following diagram illustrates the decision-making process for selecting an appropriate esterification method.

G start Select Alcohol Substrate is_primary_secondary Primary or Secondary Alcohol? start->is_primary_secondary is_tertiary Tertiary or Acid-Sensitive Alcohol? is_primary_secondary->is_tertiary No is_chiral Chiral Center for Inversion? is_primary_secondary->is_chiral Yes fischer Use Fischer Esterification (Protocol 1) is_tertiary->fischer No (or low yield) steglich Use Steglich Esterification (Protocol 2) is_tertiary->steglich Yes is_chiral->fischer No mitsunobu Use Mitsunobu Reaction (Protocol 3) is_chiral->mitsunobu Yes G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble Reagents & Glassware setup 2. Set up Reaction (under N2 if needed) reagents->setup react 3. Combine Reagents & Run Reaction setup->react monitor 4. Monitor Progress (TLC) react->monitor quench 5. Quench & Extract monitor->quench purify 6. Purify (Column Chromatography) quench->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize

References

Application Note: Synthesis of Advanced Aliphatic Polyesters Using 10-Bromodecanoic Acid for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed methodologies for the synthesis of functional aliphatic polyesters using 10-bromodecanoic acid as a key monomer. We present two primary synthetic strategies: a robust two-step approach involving conversion to 10-hydroxydecanoic acid followed by self-condensation, and a direct polycondensation route via nucleophilic substitution. This document offers in-depth, step-by-step protocols, explains the causality behind experimental choices, and details the characterization of the resulting polymers. The potential of these biodegradable polymers in advanced drug delivery systems is also discussed, highlighting their significance for the next generation of therapeutics.

Introduction: The Versatility of this compound in Polymer Chemistry

This compound (10-BDA) is a bifunctional linear-chain monomer possessing a carboxylic acid at one terminus and a reactive primary alkyl bromide at the other. This unique structure makes it an exceptionally versatile building block for the synthesis of advanced functional polymers. The ten-carbon aliphatic backbone imparts flexibility and hydrophobicity, while the terminal functional groups provide distinct chemical handles for various polymerization and modification strategies.

The resulting aliphatic polyesters, particularly poly(10-hydroxydecanoate), are of significant interest in the biomedical and pharmaceutical fields. Their inherent biodegradability, biocompatibility, and favorable mechanical properties make them excellent candidates for creating sophisticated drug delivery systems, such as nanoparticles and microparticles for controlled therapeutic release.[1][2][3] This guide provides the foundational chemistry and practical protocols to harness the potential of 10-BDA in your research.

Overview of Polymerization Strategies

Two principal pathways can be employed to synthesize polyesters from this compound.

  • Strategy 1 (Primary Route): A two-step synthesis involving the initial conversion of 10-BDA to 10-hydroxydecanoic acid (10-HDA), followed by a classic self-condensation polymerization. This is the most common and reliable method for producing high-molecular-weight poly(10-hydroxydecanoate) (PHDA).

  • Strategy 2 (Alternative Route): A one-step direct polycondensation where the carboxylate of one monomer acts as a nucleophile to displace the bromide of another, forming the ester linkage directly. This method is more direct but requires careful control of reaction conditions to avoid side reactions.

G cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route BDA1 This compound (10-BDA) HDA 10-Hydroxydecanoic Acid (10-HDA) BDA1->HDA Step 1: Hydrolysis PHDA1 Poly(10-hydroxydecanoate) (PHDA) HDA->PHDA1 Step 2: Polycondensation Polymer FINAL POLYMER BDA2 This compound (10-BDA) PHDA2 Polyester BDA2->PHDA2 Direct Polycondensation Monomer STARTING MONOMER G Monomer n HO-(CH₂)₉-COOH Process Melt Polycondensation (Catalyst, High Temp, Vacuum) Monomer->Process Polymer -[O-(CH₂)₉-CO]n- Water (n-1) H₂O Process->Polymer Process->Water Byproduct (removed) G cluster_0 Polymeric Nanoparticle p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 d1 Drug Release Sustained Drug Release (via hydrolysis/diffusion) d2 Drug d3 Drug label_matrix Polymer Matrix (e.g., PHDA) Target Target Cell / Tissue Release->Target

References

Application Notes and Protocols for the Creation of Hydrophobic Surfaces using 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Engineering Surface Properties with Self-Assembled Monolayers

The ability to precisely control the surface properties of materials is a cornerstone of modern science and technology, with applications spanning from biomedical devices and drug delivery systems to microelectronics and corrosion prevention. One of the most elegant and effective methods for tailoring surface characteristics is the formation of self-assembled monolayers (SAMs). These are highly ordered, single-molecule-thick films that spontaneously form on a substrate, creating a new interface with distinct chemical and physical properties. This guide provides a comprehensive overview and detailed protocols for the use of 10-bromodecanoic acid to create hydrophobic surfaces on common research and industry substrates, namely silicon with a native oxide layer (SiO₂) and aluminum oxide (Al₂O₃).

This compound is an ideal candidate for this application due to its bifunctional nature. The terminal carboxylic acid headgroup serves as a robust anchor, forming a stable linkage with hydroxylated oxide surfaces. The long, ten-carbon alkyl chain promotes the formation of a densely packed, ordered monolayer through van der Waals interactions, effectively creating a hydrophobic barrier. The terminal bromine atom, while not the primary focus of this guide for creating hydrophobicity, offers a valuable chemical handle for subsequent surface functionalization, making this a versatile surface modification strategy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for the described protocols, ensuring a deep understanding of the surface modification process.

Physicochemical Properties and Safety Information for this compound

A thorough understanding of the reagent is critical for successful and safe experimentation.

PropertyValueSource
Chemical Formula Br(CH₂)₉CO₂H[1]
Molecular Weight 251.16 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 38-41 °C (lit.)[1]
CAS Number 50530-12-6[1]

Safety Precautions:

While some safety data sheets classify this compound as not a hazardous substance, others indicate that it can cause skin and serious eye irritation.[2][3][4][5] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust.[4] In case of skin contact, wash the affected area with plenty of water.[3] If eye contact occurs, rinse immediately with plenty of water and seek medical attention.[3]

Mechanism of Self-Assembled Monolayer Formation

The creation of a hydrophobic surface using this compound relies on the formation of a self-assembled monolayer on a hydroxylated oxide surface. This process can be understood as a two-step interaction.

First, the substrate, such as a silicon wafer with its native oxide layer or an aluminum oxide surface, must be properly cleaned and activated. This activation step, typically involving treatment with a strong oxidizing agent like piranha solution or an oxygen plasma, serves to remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups.[6] These hydroxyl groups are the key anchoring points for the this compound molecules.

The second step is the self-assembly process itself. The carboxylic acid headgroup of this compound interacts with the surface hydroxyl groups. This interaction is believed to be an acid-catalyzed esterification or condensation reaction, where a molecule of water is eliminated, forming a covalent Si-O-C or Al-O-C bond.[7] This process is illustrated in the diagram below.

SAM_Formation cluster_substrate Hydroxylated Substrate Surface cluster_molecule This compound cluster_sam Self-Assembled Monolayer Substrate Substrate (Si or Al) OH1 OH OH2 OH Linkage2 O OH3 OH Molecule Br-(CH₂)₉-COOH Molecule->OH2 Interaction & Condensation SAM_Substrate Substrate Linkage1 O Linkage3 O SAM_Chain1 C=O | (CH₂)₉ | Br SAM_Chain2 C=O | (CH₂)₉ | Br SAM_Chain3 C=O | (CH₂)₉ | Br

Caption: Formation of a this compound SAM on a hydroxylated surface.

The long alkyl chains of the this compound molecules then align and pack closely together due to van der Waals forces. This ordering results in a dense, uniform monolayer with the hydrophobic alkyl chains oriented away from the surface, thereby imparting a hydrophobic character to the substrate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for creating hydrophobic surfaces on silicon oxide and aluminum oxide substrates using this compound.

Protocol 1: SAM Formation on Silicon Oxide (SiO₂) Substrates

This protocol is suitable for silicon wafers with a native oxide layer or other silica-based surfaces.

Materials and Equipment:

  • Silicon wafers or other SiO₂ substrates

  • This compound

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Anhydrous toluene

  • Sonicator

  • Nitrogen gas source

  • Glass beakers and petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place the silicon substrates in a beaker and sonicate in acetone for 15 minutes.

    • Decant the acetone and sonicate in isopropanol for 15 minutes.

    • Decant the isopropanol and sonicate in DI water for 15 minutes.

    • Dry the substrates under a stream of dry nitrogen.

  • Surface Activation (Hydroxylation):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).

    • Prepare piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become hot.

    • Immerse the cleaned substrates in the piranha solution for 30 minutes.

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Dry the substrates under a stream of dry nitrogen. The surface should now be hydrophilic.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and activated SiO₂ substrates in the solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Sonicate the substrates for 1-2 minutes in fresh toluene to remove non-covalently bound molecules.[2]

    • Dry the substrates with a stream of dry nitrogen.

    • To enhance the covalent bonding, anneal the substrates at 120 °C for 1-2 hours.[2]

Protocol 2: SAM Formation on Aluminum Oxide (Al₂O₃) Substrates

This protocol is suitable for aluminum-coated substrates or bulk alumina.

Materials and Equipment:

  • Aluminum oxide substrates

  • This compound

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • UV-Ozone cleaner (or oxygen plasma system)

  • Anhydrous toluene

  • Sonicator

  • Nitrogen gas source

  • Glass beakers and petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean the Al₂O₃ substrates by sonicating in a sequence of acetone, isopropanol, and DI water (15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

  • Surface Activation (Hydroxylation):

    • Activate the surface by treating the substrates with a UV-ozone cleaner for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.[2] Alternatively, an oxygen plasma treatment can be used.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and activated Al₂O₃ substrates in the solution in a sealed container under an inert atmosphere.

    • Leave the substrates immersed for 24-48 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh toluene.

    • Sonicate briefly (1-2 minutes) in fresh toluene to remove any weakly adsorbed molecules.

    • Dry the substrates under a stream of dry nitrogen.

    • Anneal the coated substrates at 120 °C for 1-2 hours to promote the formation of stable carboxylate bonds with the alumina surface.

Characterization and Expected Results

Validation of the successful formation of a hydrophobic this compound SAM is crucial. The following characterization techniques are recommended, along with expected outcomes.

Water Contact Angle Goniometry

This is a primary and straightforward method to confirm the hydrophobicity of the modified surface.[8]

ParameterExpected ValueCharacterization Method
Water Contact Angle 100° - 110°Goniometry

A significant increase in the water contact angle from a hydrophilic state (typically <30°) for the cleaned and activated surface to a value in the range of 100-110° is indicative of a well-formed, densely packed hydrophobic monolayer.[7][9]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the surface.

Expected Spectral Features:

  • C 1s: A prominent peak corresponding to the alkyl chain (C-C, C-H) at ~285 eV and a shoulder at a higher binding energy corresponding to the carboxyl group (O-C=O).

  • O 1s: Signals from the underlying oxide substrate (SiO₂ or Al₂O₃) and the carboxyl group of the monolayer.

  • Si 2p or Al 2p: Attenuated signals from the underlying substrate, confirming the presence of an overlayer.

  • Br 3d: A characteristic doublet peak confirming the presence of the terminal bromine atom of the monolayer.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is used to identify the functional groups present on the surface.

Expected Spectral Changes:

  • Disappearance of broad -OH peak: The broad absorption band around 3200-3600 cm⁻¹ corresponding to the surface hydroxyl groups of the activated substrate should significantly decrease.

  • Appearance of C-H stretching peaks: Sharp peaks in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the alkyl chain of the monolayer.

  • Appearance of C=O stretching peak: A peak around 1700-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester-like linkage to the surface.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low water contact angle after modification Incomplete cleaning of the substrate.Ensure rigorous cleaning with sonication in appropriate solvents.
Insufficient surface hydroxylation.Optimize the duration and conditions of the piranha, UV-ozone, or plasma treatment.
Contaminated this compound solution or solvent.Use high-purity reagents and anhydrous solvents. Prepare fresh solutions.
Incomplete monolayer formation.Increase the immersion time or slightly elevate the temperature during deposition.
Inconsistent results across the surface Uneven cleaning or activation.Ensure the entire substrate is uniformly exposed to the cleaning and activation steps.
Contamination during handling.Use clean tweezers and handle substrates in a clean environment.

Conclusion

The use of this compound to form self-assembled monolayers provides a robust and reliable method for creating hydrophobic surfaces on silicon oxide and aluminum oxide. The protocols outlined in this guide, grounded in established principles of surface chemistry, offer a clear pathway to achieving well-ordered and stable hydrophobic modifications. The terminal bromine functionality further extends the utility of this surface modification, opening avenues for subsequent covalent attachment of a wide range of molecules for advanced applications in drug development, biosensing, and materials science.

References

Application Notes & Protocols: Covalent Immobilization of Biomolecules on 10-Bromodecanoic Acid Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for covalently attaching biomolecules to surfaces modified with 10-bromodecanoic acid (10-BDA). We will explore the two primary chemical strategies enabled by this versatile bifunctional linker, providing detailed, field-proven protocols and the scientific rationale behind critical experimental steps.

Section 1: The Principle of this compound as a Bifunctional Linker

This compound (10-BDA) is a powerful tool for surface functionalization due to its bifunctional nature.[1][2] It possesses two distinct reactive termini separated by a ten-carbon alkyl chain:

  • A carboxylic acid (-COOH) headgroup, which can be used for attachment to surfaces or for coupling to biomolecules.

  • A terminal bromide (-Br) group, which serves as a reactive site for nucleophilic substitution reactions.[3]

The long alkyl chain promotes the formation of densely packed, ordered self-assembled monolayers (SAMs) through van der Waals interactions, providing a well-defined and stable surface for subsequent reactions.[4] This structure allows for two primary orientations and subsequent immobilization strategies, depending on which terminus is used to functionalize the initial substrate.

  • Strategy A: Carboxyl-Terminated Surface: The surface is functionalized such that the carboxylic acid group of 10-BDA is exposed. This is the most common approach for immobilizing amine-containing biomolecules.

  • Strategy B: Bromo-Terminated Surface: The carboxylic acid group of 10-BDA is used to anchor the molecule to the substrate, leaving the terminal bromide exposed for reaction with nucleophilic biomolecules.

G cluster_0 Two Primary Orientations of 10-BDA on a Surface SurfaceA Substrate BDA_A ~~~~~COOH (10-BDA Linker) SurfaceA->BDA_A  Initial Functionalization BiomoleculeA Biomolecule (e.g., Protein) BDA_A->BiomoleculeA Strategy A: EDC/NHS Coupling SurfaceB Substrate BDA_B Br~~~~~ (10-BDA Linker) SurfaceB->BDA_B  Initial Functionalization BiomoleculeB Biomolecule (e.g., Thiol-DNA) BDA_B->BiomoleculeB Strategy B: Nucleophilic Substitution

Figure 1. The two strategies for immobilizing biomolecules using 10-BDA.

Section 2: Strategy A - Biomolecule Attachment to Carboxyl-Terminated Surfaces via Amide Coupling

This strategy is a cornerstone of bioconjugation and is widely used for creating stable linkages to proteins, antibodies, and other amine-containing molecules.[5][6] The process involves activating the surface-bound carboxyl groups with carbodiimide chemistry to make them reactive toward primary amines (-NH₂) on the biomolecule.

The EDC/NHS Reaction Mechanism

A two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysulfosuccinimide (Sulfo-NHS) is highly recommended.[7][8]

  • Activation: EDC reacts with the surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[8]

  • Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable, amine-reactive Sulfo-NHS ester. This semi-stable intermediate has a longer half-life in aqueous buffers, increasing the efficiency of the subsequent coupling reaction.[9] Using this two-step method also prevents unwanted cross-linking of biomolecules that contain both carboxyl and amine groups.[8][9]

  • Conjugation: The Sulfo-NHS ester reacts with a primary amine on the target biomolecule to form a stable and irreversible amide bond.

G COOH Surface-COOH (Carboxylic Acid) Intermediate1 O-acylisourea Intermediate (Unstable) COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate1->COOH Hydrolysis (Side Reaction) Intermediate2 Sulfo-NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS Sulfo-NHS NHS->Intermediate2 Final Surface-CONH-Biomolecule (Stable Amide Bond) Intermediate2->Final + Biomolecule Biomolecule-NH₂ (Primary Amine) Biomolecule->Final

Figure 2. Reaction workflow for EDC/Sulfo-NHS mediated amine coupling.
Detailed Protocol: EDC/Sulfo-NHS Amine Coupling

This protocol provides a general method for conjugating proteins or other amine-containing biomolecules to a 10-BDA carboxyl-terminated surface.

Materials

  • Carboxyl-terminated substrate

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Rationale: MES buffer is chosen as it does not contain amines or carboxylates that would compete with the coupling reaction.[8][9]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Biomolecule solution in a suitable coupling buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 1 M Tris, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure

  • Surface Preparation:

    • Wash the carboxyl-functionalized surface 3 times with Activation Buffer to remove any preservatives or contaminants and to equilibrate the pH.[7]

  • Activation Reagent Preparation:

    • Crucially, prepare EDC and Sulfo-NHS solutions immediately before use as EDC is highly susceptible to hydrolysis.[7]

    • Prepare a 100 mM EDC solution in cold Activation Buffer.

    • Prepare a 100 mM Sulfo-NHS solution in cold Activation Buffer.

  • Surface Activation:

    • Mix equal volumes of the 100 mM EDC and 100 mM Sulfo-NHS solutions to create a 50 mM / 50 mM activation mixture.

    • Immediately apply the activation mixture to the carboxyl-terminated surface.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • After incubation, wash the surface thoroughly with cold Activation Buffer or PBS to remove excess EDC and Sulfo-NHS. This step is critical to prevent activation of carboxyl groups on the biomolecule itself.[9]

  • Biomolecule Immobilization:

    • Immediately apply the biomolecule solution (e.g., 10-100 µg/mL protein in PBS, pH 7.4) to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.

  • Quenching and Blocking:

    • Remove the biomolecule solution (this can be saved to assess coupling efficiency).

    • Wash the surface 3 times with PBST.

    • Add the Quenching/Blocking Buffer to the surface and incubate for 15-30 minutes at room temperature. This step deactivates all remaining NHS-esters, preventing non-specific binding in subsequent assays.

  • Final Wash:

    • Wash the surface 3-5 times with PBST.

    • The surface is now functionalized with the biomolecule and ready for use or storage in an appropriate buffer.

Key Parameters for Optimization
ParameterRecommended RangeRationale & Expert Insights
Activation pH pH 4.5 - 7.2EDC/NHS activation is most efficient in this range. MES buffer at pH 6.0 is a common and effective choice.[8]
EDC/Sulfo-NHS Conc. 2 - 50 mM eachHigher concentrations can improve activation but may also lead to undesirable side reactions. Start with a 2-5 fold molar excess over surface carboxyl groups if known.
Coupling pH pH 7.2 - 8.0The primary amine of the biomolecule must be deprotonated to be nucleophilic. A pH slightly above neutral ensures sufficient amine reactivity without denaturing most proteins.
Biomolecule Conc. 10 - 200 µg/mLThis is highly dependent on the specific biomolecule. Higher concentrations can increase surface density up to a saturation point.
Temperature 4°C to 25°CRoom temperature is faster, but 4°C may be necessary to maintain the stability and activity of sensitive biomolecules during longer incubations.

Section 3: Strategy B - Biomolecule Attachment to Bromo-Terminated Surfaces

This strategy is ideal for attaching biomolecules that possess strong nucleophilic groups, such as primary amines (-NH₂) or, particularly, thiols (-SH). The terminal bromide on the 10-BDA modified surface acts as a good leaving group for a nucleophilic substitution (S_N2) reaction.

The Nucleophilic Substitution Mechanism

The reaction proceeds via a single concerted step where the nucleophile from the biomolecule attacks the carbon atom attached to the bromine. This displaces the bromide ion and forms a new, stable covalent bond (e.g., a C-N bond for amines or a C-S thioether bond for thiols).[3] Thiol groups are particularly effective nucleophiles for this reaction.

G SurfaceBr Surface-(CH₂)₉-CH₂-Br (Bromo-Terminated) Transition Transition State [Nu---CH₂---Br]⁻ SurfaceBr->Transition Sₙ2 Attack Nucleophile Biomolecule-Nu: (e.g., -SH, -NH₂) Nucleophile->Transition Sₙ2 Attack FinalProduct Surface-(CH₂)₉-CH₂-Nu-Biomolecule (Stable Covalent Bond) Transition->FinalProduct Bond Formation & Cleavage LeavingGroup Br⁻ (Bromide Ion) Transition->LeavingGroup Bond Formation & Cleavage

Figure 3. S_N2 mechanism for coupling nucleophiles to a bromo-terminated surface.
Detailed Protocol: Nucleophilic Coupling

This protocol describes the attachment of an amine- or thiol-containing molecule to a bromo-terminated surface.

Materials

  • Bromo-terminated substrate

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF). Rationale: These solvents effectively dissolve the biomolecule and reagents without interfering with the reaction.[3]

  • Amine- or thiol-containing biomolecule

  • Non-nucleophilic base (for amine coupling only, e.g., Diisopropylethylamine - DIPEA). Rationale: The base deprotonates the primary amine, increasing its nucleophilicity without competing in the reaction.[3]

  • Inert gas (Nitrogen or Argon)

  • Wash solvents (e.g., THF, Ethanol, DI water)

Procedure

  • Surface and Reagent Preparation:

    • Ensure the bromo-terminated substrate is clean and dry.

    • Prepare a solution of the biomolecule (e.g., 1-10 mM) in the chosen anhydrous solvent.

    • If coupling an amine: Add a slight excess (e.g., 1.5 equivalents relative to the biomolecule) of a non-nucleophilic base like DIPEA to the biomolecule solution.

  • Coupling Reaction:

    • Immerse the bromo-terminated substrate in the biomolecule solution within a sealed container.

    • Purge the container with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric moisture or oxygen.

    • Heat the reaction mixture, typically between 50-70°C, for 12-24 hours.[3] The reaction can be monitored if analytical techniques for the specific biomolecule are available.

  • Washing:

    • After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent (e.g., DMF) to remove unreacted biomolecules and reagents.

    • Perform subsequent washes with a series of solvents to ensure a clean surface, for example, Ethanol followed by DI water.

    • Dry the functionalized substrate under a stream of nitrogen.

Key Parameters for Optimization
ParameterRecommended RangeRationale & Expert Insights
Solvent Anhydrous DMF, THFPolar aprotic solvents are required to facilitate the S_N2 reaction mechanism. The absence of water is critical.
Base (for amines) 1.5 - 2.0 equivalentsUse of a non-nucleophilic base is essential to activate the amine without the base itself reacting with the surface.
Temperature 50 - 80°CHigher temperatures accelerate the reaction rate but must be balanced against the thermal stability of the biomolecule.
Reaction Time 12 - 48 hoursS_N2 reactions on surfaces are often slower than in solution. Longer reaction times are typically needed to achieve high surface coverage.

Section 4: Surface Characterization and Validation

It is critical to validate the success of each modification step. A multi-technique approach provides the most comprehensive picture of the surface chemistry.

TechniqueInformation Provided
Contact Angle Goniometry Measures surface hydrophobicity. A clean hydroxylated substrate is hydrophilic. After forming a 10-BDA SAM, the surface becomes more hydrophobic. After protein immobilization, it typically becomes more hydrophilic again.[4]
X-ray PhotoelectronSpectroscopy (XPS) Provides elemental composition and chemical state information. Can confirm the presence of Bromine after 10-BDA attachment and the appearance of Nitrogen after biomolecule immobilization.[4]
Ellipsometry Measures the thickness of the molecular layers on the surface. Allows for quantitative measurement of the thickness of the 10-BDA monolayer and the subsequent biomolecule layer.[4]
Atomic ForceMicroscopy (AFM) Images surface topography. Can reveal changes in surface roughness and confirm the formation of a uniform monolayer and subsequent protein adlayer.[10]
Functional Assays The ultimate validation. For example, if an antibody is immobilized, its ability to bind its specific antigen can be tested using techniques like ELISA or Surface Plasmon Resonance (SPR).

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No BiomoleculeImmobilization Strategy A: Inactive EDC (hydrolyzed); Incorrect buffer pH; Inactive biomolecule.Use fresh, cold EDC solution.[7] Verify pH of activation and coupling buffers. Check biomolecule activity with a solution-phase assay.
Strategy B: Insufficiently nucleophilic biomolecule; Water in reaction solvent; Insufficient reaction time/temp.For amines, ensure a non-nucleophilic base is used. Use anhydrous solvents and an inert atmosphere. Increase reaction time or temperature (within biomolecule stability limits).
High Non-SpecificBinding Strategy A: Incomplete quenching of NHS-esters; Hydrophobic or electrostatic interactions.Ensure the quenching/blocking step is performed thoroughly. Include a blocking agent (e.g., BSA, casein) in subsequent assay steps.
Strategy B: Physisorption of the biomolecule to the surface.Ensure rigorous washing steps with appropriate solvents after the coupling reaction.
Loss of BiomoleculeActivity Denaturation during immobilization; Steric hindrance blocking the active site.Strategy A: Optimize coupling pH and temperature; consider using a lower concentration of biomolecule to reduce surface crowding.
Strategy B: High temperature during coupling; Unfavorable orientation.Reduce reaction temperature and increase time. Consider introducing a spacer arm to the biomolecule if orientation is an issue.

References

Applications of 10-Bromodecanoic Acid in Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the applications of 10-bromodecanoic acid in material science, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the practical "how-to," offering detailed application notes and robust protocols grounded in scientific principles. Here, we emphasize not just the procedural steps but the underlying rationale, empowering researchers to adapt and innovate.

Introduction: The Versatility of a Bifunctional Molecule

This compound, with the linear formula Br(CH₂)₉CO₂H, is a bifunctional molecule featuring a carboxylic acid headgroup and a terminal bromine atom.[1] This unique structure makes it a valuable building block in material science, enabling the precise engineering of surfaces and the synthesis of advanced functional materials.[2] The carboxylic acid group provides a strong anchor to a variety of substrates, particularly metal oxides, while the terminal bromine serves as a versatile reactive site for a wide array of subsequent chemical modifications.

This guide will focus on three key applications: the formation of self-assembled monolayers (SAMs) for surface engineering, its use as an initiator for surface-initiated polymerizations, and the functionalization of nanoparticles for advanced applications.

PART 1: Self-Assembled Monolayers (SAMs) of this compound

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method to tailor surface properties at the nanoscale. The carboxylic acid headgroup of this compound readily forms stable bonds with various metal oxide surfaces, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃).[3][4] The long alkyl chain promotes the formation of a densely packed, ordered monolayer through van der Waals interactions, while the terminal bromine provides a reactive handle for further functionalization.[3]

Application Note: Engineering Reactive Surfaces with this compound SAMs

The formation of a this compound SAM transforms a standard substrate into a reactive platform. The exposed terminal bromine atoms create a surface ripe for nucleophilic substitution reactions. This allows for the covalent attachment of a diverse range of molecules, including biomolecules, fluorophores, and polymers, enabling applications in biosensing, biocompatible coatings, and microelectronics.

The quality of the SAM is paramount for these applications. A well-ordered, densely packed monolayer ensures uniform reactivity and minimizes non-specific interactions. The choice of solvent, concentration, and immersion time are critical parameters that must be optimized to achieve a high-quality SAM. Anhydrous solvents are crucial to prevent the formation of multilayers and ensure a uniform monolayer.

Protocol 1: Formation of a this compound SAM on Silicon Dioxide (SiO₂)

This protocol details the formation of a this compound SAM on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent like ethanol)

  • Sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Sonicator

  • Hot plate

Procedure:

  • Substrate Cleaning and Activation:

    • Cut silicon wafers to the desired size.

    • Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface.

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Rinse the wafers with ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

    • Immerse the cleaned and activated silicon wafers in the this compound solution.

    • Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for the self-assembly process. To minimize oxygen exposure for the highest quality films, the headspace above the solution can be purged with an inert gas like nitrogen or argon.[5]

  • Rinsing and Drying:

    • Carefully remove the wafers from the solution.

    • Rinse the wafers thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.

    • Rinse the wafers with ethanol.

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • Store the modified substrates in a desiccator until further use.

Characterization:

  • Contact Angle Goniometry: A successful hydrophobic SAM formation will result in an increase in the water contact angle compared to the clean, hydrophilic SiO₂ surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of bromine on the surface.

  • Ellipsometry: This technique can be used to measure the thickness of the SAM, which should be consistent with a monolayer of this compound.

PART 2: this compound as a Precursor for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for growing well-defined polymer brushes from a surface.[6][7] This "grafting from" approach allows for precise control over polymer chain length, density, and architecture. This compound can be readily converted into a surface-bound ATRP initiator, enabling the growth of a wide variety of polymer brushes.

Application Note: Creating Functional Polymer Brushes via SI-ATRP

The process involves two key stages: immobilization of an ATRP initiator derived from this compound and the subsequent polymerization of a chosen monomer. The carboxylic acid group of this compound is first used to anchor the molecule to a substrate. The terminal bromine is then either used directly or, more commonly, converted to a more efficient ATRP initiating group, such as an α-bromo ester. This creates a surface with covalently attached initiators, from which polymer chains can be grown.

This method is highly versatile, as the choice of monomer dictates the properties of the resulting polymer brush. For example, grafting hydrophilic polymers can improve biocompatibility, while grafting responsive polymers can create "smart" surfaces that change their properties in response to external stimuli.

Protocol 2: Synthesis of a Surface-Bound ATRP Initiator and Subsequent SI-ATRP

This protocol describes the conversion of a this compound SAM into an ATRP initiator and the subsequent polymerization of a monomer.

Materials:

  • Substrate with a this compound SAM (from Protocol 1)

  • Oxalyl chloride or Thionyl chloride

  • 2-Hydroxyethyl 2-bromoisobutyrate

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (or other non-nucleophilic base)

  • Monomer (e.g., methyl methacrylate, styrene)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Anhydrous solvent for polymerization (e.g., toluene, anisole)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line or glovebox

Procedure:

Part A: Conversion to an ATRP Initiator

  • Activation of the Carboxylic Acid:

    • Place the substrate with the this compound SAM in a clean, dry reaction vessel under an inert atmosphere.

    • Add a solution of oxalyl chloride or thionyl chloride in anhydrous DCM to the vessel. This will convert the surface-bound carboxylic acids to reactive acid chlorides. Caution: Oxalyl chloride and thionyl chloride are corrosive and react with moisture. Handle in a fume hood with appropriate PPE.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Rinse the substrate thoroughly with anhydrous DCM to remove excess reagents.

  • Esterification to Form the Initiator:

    • Prepare a solution of 2-hydroxyethyl 2-bromoisobutyrate and triethylamine in anhydrous DCM.

    • Immerse the activated substrate in this solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

    • Allow the esterification to proceed for 12-24 hours at room temperature under an inert atmosphere.

    • Rinse the substrate sequentially with DCM, ethanol, and DI water.

    • Dry the substrate under a stream of nitrogen. The surface is now functionalized with ATRP initiators.

Part B: Surface-Initiated ATRP

  • Polymerization Setup:

    • Place the initiator-functionalized substrate in a Schlenk flask.

    • Add the monomer, CuBr, and bpy to the flask. The ratio of monomer to initiator will determine the target molecular weight of the polymer brushes.

    • Add the anhydrous polymerization solvent.

    • Degas the solution by performing several freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Termination and Cleaning:

    • Terminate the polymerization by exposing the solution to air.

    • Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.

    • Rinse with ethanol and dry under a stream of nitrogen.

Characterization:

  • FTIR Spectroscopy: To confirm the esterification and the presence of the polymer.

  • Ellipsometry or Atomic Force Microscopy (AFM): To measure the thickness of the polymer brush.

  • Gel Permeation Chromatography (GPC): Of the polymer cleaved from the surface to determine the molecular weight and polydispersity.

PART 3: Functionalization of Nanoparticles with this compound

The surface modification of nanoparticles is crucial for their application in various fields, including drug delivery, diagnostics, and catalysis.[8][9] this compound can be used to functionalize nanoparticles, providing a reactive handle for further conjugation of targeting ligands, drugs, or imaging agents.

Application Note: Tailoring Nanoparticle Surfaces for Biomedical Applications

The carboxylic acid group of this compound can be used to functionalize metal oxide nanoparticles (e.g., iron oxide nanoparticles) directly. For other types of nanoparticles, such as gold nanoparticles (AuNPs), a two-step approach is often employed where the nanoparticle surface is first modified with a ligand containing a functional group that can react with the carboxylic acid of this compound (e.g., an amine-terminated thiol).

The terminal bromine on the functionalized nanoparticles can then be used for "click" chemistry or other coupling reactions to attach a wide range of molecules. This allows for the creation of multifunctional nanoparticles with tailored properties for specific applications.

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a two-step method for functionalizing citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticle solution

  • 11-Amino-1-undecanethiol hydrochloride

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., ethanol, dimethylformamide - DMF)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Amine Functionalization of AuNPs:

    • To the citrate-capped AuNP solution, add a solution of 11-amino-1-undecanethiol in ethanol. The thiol group will displace the citrate on the gold surface.

    • Gently mix and allow the ligand exchange to proceed for 12-24 hours at room temperature.

    • Centrifuge the solution to pellet the amine-functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in a suitable buffer (e.g., PBS). Repeat the washing step to remove excess thiol.

  • Coupling of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in an anhydrous solvent like DMF to activate the carboxylic acid group.

    • Add the activated this compound solution to the suspension of amine-functionalized AuNPs.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle mixing.

    • Centrifuge the solution to pellet the this compound-functionalized AuNPs.

    • Wash the nanoparticles sequentially with DMF, ethanol, and PBS to remove unreacted reagents.

    • Resuspend the final functionalized nanoparticles in the desired buffer for storage or further use.

Characterization:

  • UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak of the AuNPs after functionalization.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the nanoparticles.

  • Zeta Potential: To determine the surface charge of the nanoparticles at different stages of functionalization.

  • FTIR Spectroscopy: To confirm the presence of the amide bond and the alkyl chain of this compound.

Visualization of Key Processes

To further elucidate the described methodologies, the following diagrams illustrate the key chemical transformations and assembly processes.

SAM_Formation cluster_0 Substrate Preparation cluster_1 Self-Assembly SiO2_Substrate SiO₂ Substrate Hydroxylated_Surface Hydroxylated Surface (-OH groups) SiO2_Substrate->Hydroxylated_Surface Piranha Etch 10BDA_Solution This compound in Anhydrous Solvent SAM_Surface SAM-Functionalized Surface 10BDA_Solution->SAM_Surface Immersion (12-24h)

Caption: Workflow for the formation of a this compound self-assembled monolayer on a silicon dioxide substrate.

SI_ATRP SAM_Surface This compound SAM Initiator_Surface Surface-Bound ATRP Initiator SAM_Surface->Initiator_Surface Initiator Synthesis Polymer_Brush Polymer Brush Grafted Surface Initiator_Surface->Polymer_Brush SI-ATRP with Monomer

Caption: Key stages in the synthesis of polymer brushes from a this compound-modified surface via SI-ATRP.

AuNP_Functionalization Citrate_AuNP Citrate-capped AuNP Amine_AuNP Amine-functionalized AuNP Citrate_AuNP->Amine_AuNP Thiol Ligand Exchange BDA_AuNP 10-BDA Functionalized AuNP Amine_AuNP->BDA_AuNP EDC/NHS Coupling

Caption: Two-step functionalization of gold nanoparticles with this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for surfaces modified with long-chain ω-bromoalkanoic acids, providing a baseline for characterization. Actual values may vary depending on specific experimental conditions.

ParameterExpected ValueSubstrate ExampleCharacterization Method
SAM Formation
Water Contact Angle70° - 80°Silicon DioxideGoniometry
Ellipsometric Thickness1.2 - 1.5 nmSilicon DioxideEllipsometry
Surface Coverage> 90%Metal OxidesX-ray Photoelectron Spectroscopy (XPS)
SI-ATRP
Polymer Brush Thickness5 - 100 nm (tunable)Silicon DioxideEllipsometry / AFM
Grafting Density0.1 - 0.8 chains/nm²Silicon DioxideCalculated from brush thickness and molecular weight
Nanoparticle Functionalization
Hydrodynamic Diameter (DLS)Increase of 5 - 15 nmGold NanoparticlesDynamic Light Scattering
Zeta PotentialShift to more neutralGold NanoparticlesZeta Potential Measurement

Safety and Handling

According to safety data sheets, this compound may cause skin and serious eye irritation.[8][10] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8][10] Always consult the material safety data sheet (MSDS) before use.[8][10][11]

Conclusion

This compound is a highly versatile and valuable molecule in the material scientist's toolbox. Its bifunctional nature allows for the straightforward creation of reactive surfaces, the synthesis of well-defined polymer brushes, and the functionalization of nanoparticles for a multitude of applications. The protocols and application notes provided in this guide serve as a comprehensive starting point for researchers looking to harness the potential of this powerful chemical building block. By understanding the underlying principles and meticulously controlling experimental parameters, scientists can unlock new possibilities in surface engineering, polymer science, and nanotechnology.

References

Troubleshooting & Optimization

Technical Support Center: 10-Bromodecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-bromodecanoic acid. This bifunctional molecule is a crucial building block and linker in various fields, including the development of PROTACs and functionalized polymers.[1][2] Its successful synthesis is paramount for downstream applications. This guide provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured around the most common synthetic routes and the challenges encountered within them.

Route 1: Direct Bromination of 10-Hydroxydecanoic Acid

This is often the most direct method, typically involving the reaction of 10-hydroxydecanoic acid with a bromine source like hydrobromic acid (HBr), often generated in situ.[3][4]

Answer: This is a classic issue of incomplete conversion, often stemming from several factors related to the reaction equilibrium and kinetics. The conversion of a primary alcohol to an alkyl bromide with HBr is a nucleophilic substitution (SN2) reaction that requires protonation of the hydroxyl group to make it a good leaving group (water).

Potential Causes & Solutions:

  • Insufficient Acid/Bromide Source: The reaction requires a sufficient concentration of both H⁺ to protonate the alcohol and Br⁻ to act as the nucleophile.

    • Solution: When using aqueous HBr, ensure it is concentrated (e.g., 48%) and used in molar excess. For in situ generation (e.g., NaBr with H₂SO₄), ensure the acid is added slowly and stoichiometrically sufficient to convert all the NaBr to HBr. A common method uses a 3:1 molar ratio of NaBr to 10-hydroxydecanoic acid.[3]

  • Presence of Water: Water is a product of the reaction. Its accumulation can push the equilibrium back towards the starting materials.

    • Solution: Using a solvent like glacial acetic acid can help sequester the water formed.[3][4] While a Dean-Stark trap is more common for higher-temperature reactions, ensuring anhydrous starting materials and solvents is critical here.

  • Inadequate Temperature: The SN2 reaction has an activation energy barrier that must be overcome.

    • Solution: The reaction typically requires heating. Temperatures in the range of 70-100°C are common, depending on the specific reagent system.[3][4] Monitor the reaction temperature closely; excessive heat can lead to side products.

  • Insufficient Reaction Time: These reactions are not always rapid.

    • Solution: Allow for adequate reaction time, which can be anywhere from 10 to 16 hours.[3][4] Monitor the reaction progress by TLC or LC-MS until the starting material spot has disappeared or is minimized.

Answer: The reported melting point of this compound is in the range of 38-41°C.[5][6] A failure to crystallize indicates the presence of impurities that are causing a melting point depression.

Potential Causes & Solutions:

  • Residual Starting Material: Unreacted 10-hydroxydecanoic acid is a common impurity that can interfere with crystallization.

    • Solution: Ensure the reaction goes to completion. During workup, a basic wash (e.g., with dilute NaHCO₃) can help separate the more acidic starting material from the product, though this is often difficult. The primary solution is to drive the reaction to completion.

  • Side Products: At elevated temperatures, intermolecular esterification can occur, leading to the formation of dimers or oligomers (polyesters). This is a significant issue with hydroxy acids.

    • Solution: Maintain strict temperature control during the reaction. Avoid unnecessarily high temperatures or prolonged reaction times once conversion is complete.

  • Solvent Contamination: Residual solvent from the reaction (e.g., acetic acid) or workup (e.g., ethyl acetate, ether) will prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If acetic acid was used as a solvent, it must be rigorously removed, often by distillation followed by multiple aqueous washes of the extracted product.[3][4]

  • Purification Strategy: If the crude product is an oil, direct crystallization is unlikely to succeed.

    • Solution:

      • Thorough Workup: Wash the crude product extracted into an organic solvent (e.g., ether) multiple times with water and then brine to remove inorganic salts and water-soluble impurities.[7]

      • Column Chromatography: If impurities persist, silica gel chromatography is an effective method for purification. A non-polar eluent system like cyclohexane/ethyl acetate or dichloromethane can be used.[7]

      • Recrystallization: Once a purer, solid crude is obtained, recrystallization from a solvent like petroleum ether or hexanes is the final step to obtain sharp-melting crystals.[7]

Route 2: Two-Step Synthesis from 1,10-Decanediol

This route avoids the potential for self-esterification of a hydroxy acid by starting with a diol. It involves two distinct steps: (A) selective monobromination to form 10-bromo-1-decanol, and (B) oxidation to the final carboxylic acid.

Answer: This is the central challenge of this step. Both primary hydroxyl groups on 1,10-decanediol have nearly identical reactivity, making it a statistical game. Over-bromination is a common outcome if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Stoichiometry of HBr: Using a large excess of HBr will inevitably drive the reaction towards the dibrominated product.

    • Solution: The key is precise stoichiometric control. Use of 1.0 equivalent of HBr relative to the diol is a good starting point.[7] This ensures that, statistically, there isn't enough bromide to react with both ends of every molecule.

  • Reaction Conditions: High temperatures and long reaction times will favor the second substitution, increasing the yield of the dibromide.

    • Solution:

      • Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate.

      • Time Monitoring: Monitor the reaction closely by GC-MS or TLC. Stop the reaction when the optimal ratio of mono-bromo alcohol to diol and dibromide is reached. It's often better to stop with some unreacted diol, which is easier to separate than the dibromide.

  • Driving the Reaction: Using a Dean-Stark trap to remove water is effective for driving the reaction forward but can also promote the second substitution if not managed carefully.[7][8]

    • Solution: Collect the theoretical amount of water and then stop the reaction.

  • Phase-Transfer Catalysis: For biphasic reactions (e.g., aqueous HBr and an organic solvent like toluene), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can improve the reaction rate at lower temperatures, potentially offering better control and selectivity.[9]

Answer: This points to issues with the oxidation step, which is commonly performed using a chromium-based oxidant like Jones reagent (CrO₃ in H₂SO₄/acetone).[7] Low yield and chromium contamination are classic problems with this procedure.

Potential Causes & Solutions:

  • Incomplete Oxidation: Insufficient oxidant or non-optimal reaction conditions can lead to unreacted 10-bromo-1-decanol in the final product.

    • Solution:

      • Stoichiometry: Use a slight excess of Jones reagent (e.g., 1.5 equivalents of CrO₃) to ensure full conversion.[7]

      • Temperature Control: The addition of the oxidant is highly exothermic and must be done at low temperatures (-5 to 0°C) to prevent side reactions.[7] After addition, the reaction is often allowed to warm to room temperature to ensure completion.[7]

  • Chromium Contamination: The green/blue color is due to residual chromium salts (Cr³⁺) that have not been fully removed during the aqueous workup.

    • Solution: The workup is critical. After the reaction, quench any excess oxidant with a small amount of isopropanol. During extraction, wash the organic layer thoroughly and repeatedly with water and brine. A wash with a reducing agent like sodium bisulfite solution can help remove residual chromium species.

  • Product Loss During Workup: The product, this compound, has some solubility in water, and emulsions can form during extraction, leading to loss of material.

    • Solution: Use brine (saturated NaCl solution) for the final washes to break emulsions and reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with fresh solvent to recover any dissolved product.

Experimental Protocols & Data

Protocol 1: One-Step Synthesis from 10-Hydroxydecanoic Acid

Adapted from ChemBK Production Method (2)[3]

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 10-hydroxydecanoic acid (0.1 mol), sodium bromide (0.3 mol), and glacial acetic acid (100 g).

  • Reaction: Stir the mixture at room temperature to form a solution/slurry. Begin slowly adding 80% sulfuric acid (at least 0.3 mol) via the dropping funnel. The reaction is exothermic; use an ice bath to maintain the internal temperature between 70-80°C.

  • Monitoring: After the addition is complete, maintain the temperature and continue stirring for 12-14 hours. Monitor the reaction's progress via TLC (staining with permanganate can visualize the starting alcohol).

  • Workup: Once the reaction is complete, cool the flask. Transfer the mixture to a larger flask and add an equal volume of cold water. Extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 100 mL), 5% aqueous NaHCO₃ (2 x 50 mL, caution: CO₂ evolution), and finally, brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from petroleum ether to afford pure this compound.

Key Physicochemical Data

For confirmation of the final product, refer to the following data:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉BrO₂[7][10][11]
Molecular Weight 251.16 g/mol [5][10][12]
Melting Point 38-41 °C (lit.)[3][5][6]
Appearance White to light yellow crystalline solid[3]
¹H NMR (CDCl₃) δ ~3.40 (t, 2H, -CH₂Br), δ ~2.35 (t, 2H, -CH₂COOH), δ ~1.85 (m, 2H), δ ~1.2-1.7 (m, 12H)[7][13]

Visual Troubleshooting & Mechanisms

A logical approach is key to diagnosing issues. The following workflow can help guide your decision-making process.

TroubleshootingWorkflow start Reaction Complete? incomplete Problem: Incomplete Conversion start->incomplete No complete Reaction is Complete. Proceed to Workup. start->complete Yes tlc Analyze by TLC/LC-MS tlc->start check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents check_conditions Increase Temp/Time Ensure Anhydrous Conditions incomplete->check_conditions workup Workup & Isolation complete->workup product_form Product Form? workup->product_form solid Crude Solid Obtained product_form->solid Solid oil Problem: Oily Product product_form->oil Oil purify_solid Purify by Recrystallization solid->purify_solid check_impurities Check for Starting Material, Side Products, or Solvent oil->check_impurities final_product Pure this compound purify_solid->final_product purify_oil Purify by Column Chromatography purify_oil->final_product check_impurities->purify_oil SN2_Mechanism sub HO-(CH₂)₉-COOH (10-Hydroxydecanoic Acid) protonated H₂O⁺-(CH₂)₉-COOH (Protonated Alcohol) sub->protonated + H⁺ hbr H-Br br_ion Br⁻ hbr->br_ion Dissociation ts [Br⁻---CH₂(CH₂)₈COOH---OH₂]‡ (Transition State) protonated->ts prod Br-(CH₂)₉-COOH (this compound) ts->prod Sₙ2 Attack water H₂O ts->water Loss of Leaving Group br_ion->ts

References

Technical Support Center: Optimizing 10-Bromodecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-bromodecanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize yields. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes for preparing this compound?

A: There are several established methods, but two routes are most commonly employed due to their reliability and scalability.

  • Two-Step Synthesis from 1,10-Decanediol: This is a widely used method that first involves the selective monobromination of 1,10-decanediol to form the intermediate, 10-bromo-1-decanol. This intermediate is then oxidized to the final product, this compound.[1] This method offers good control over the position of the bromine atom.

  • Direct Bromination of 10-Hydroxydecanoic Acid: This route involves the direct conversion of the terminal hydroxyl group of 10-hydroxydecanoic acid to a bromide using an acid catalyst like hydrogen bromide (HBr) in acetic acid.[2] This can be a more direct route if the starting material is readily available.[3]

Q: How can I reliably confirm the identity and purity of my final product?

A: A combination of physical and spectroscopic methods is recommended for full characterization.

  • Melting Point: Pure this compound is a white solid with a reported melting point range of 38-41°C.[4][5] A broad or depressed melting point often indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure. Key ¹H NMR signals include a triplet at approximately 3.41 ppm corresponding to the two protons on the carbon bearing the bromine (-CH₂Br), and a triplet around 2.36 ppm for the protons adjacent to the carboxylic acid (-CH₂COOH).[1][6] The carboxylic acid proton itself typically appears as a broad singlet downfield (around 11.23 ppm).[1]

Q: What are the critical safety precautions for this synthesis?

A: The synthesis of this compound involves several hazardous materials that require careful handling in a controlled laboratory environment.

  • Corrosive Reagents: Hydrobromic acid (HBr) is highly corrosive and can cause severe burns. Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

  • Strong Oxidizers: The oxidation step often employs chromium trioxide (CrO₃) or solutions prepared from it (Jones reagent). Chromium (VI) compounds are highly toxic, carcinogenic, and powerful oxidizers.[1] Avoid contact and inhalation, and ensure proper quenching and waste disposal procedures are followed according to your institution's safety guidelines.

  • General Handling: this compound itself is listed as causing skin and serious eye irritation.[7][8] Wear gloves and eye protection when handling the final product.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My yield of the intermediate, 10-bromo-1-decanol, is low, with significant formation of the 1,10-dibromodecane byproduct. How can I improve selectivity for monobromination?

A: This is a classic challenge in reactions involving symmetrical difunctional starting materials. The formation of the dibrominated byproduct occurs when the initially formed 10-bromo-1-decanol reacts further with the brominating agent.

Causality: The hydroxyl groups at both ends of 1,10-decanediol have similar reactivity. Once one group is converted to a bromide, the other can still react. To favor monobromination, the reaction kinetics must be controlled to minimize the second substitution.

Solutions:

  • Adjust Stoichiometry: Use a molar excess of 1,10-decanediol relative to the hydrobromic acid. By making HBr the limiting reagent, you increase the probability that it will react with the more abundant diol rather than the bromo-alcohol intermediate.

  • Utilize Phase Transfer Catalysis: The reaction between aqueous HBr and the diol (often in an organic solvent like toluene) is heterogeneous. A phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and selectivity.[9] The PTC facilitates the transfer of the bromide anion from the aqueous phase to the organic phase where the diol is dissolved.

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stopping the reaction once the majority of the HBr is consumed can prevent the accumulation of the dibrominated product. Over-refluxing or excessively long reaction times will favor the formation of 1,10-dibromodecane.

Protocol 1: Selective Monobromination of 1,10-Decanediol
  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,10-decanediol (1.0 eq.) in toluene.

  • Add 48% aqueous hydrobromic acid (1.0 eq.) dropwise with vigorous stirring.

  • Heat the mixture to reflux (approx. 180°C) for 24 hours, collecting the water that azeotropes off in the Dean-Stark trap.[1]

  • Monitor the reaction via TLC (e.g., using a 4:1 cyclohexane/ethyl acetate eluent).

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Wash sequentially with 6N NaOH, 10% HCl, water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography to separate unreacted diol, the desired 10-bromo-1-decanol, and the 1,10-dibromodecane byproduct.

Q2: The oxidation of 10-bromo-1-decanol is sluggish, incomplete, or results in a low yield of this compound. What are the critical parameters to optimize?

A: The Jones oxidation, while effective, is highly exothermic and sensitive to reaction conditions. Low yields often stem from improper temperature control, incorrect reagent stoichiometry, or degradation of the product.[1]

Causality: The oxidation of a primary alcohol to a carboxylic acid with Cr(VI) is a powerful but aggressive transformation. If the reaction is too vigorous, side reactions can occur. If the oxidant is not potent enough or is added incorrectly, the reaction may stall at the aldehyde stage or remain incomplete.

Solutions:

  • Temperature Control is Critical: The Jones reagent should be added slowly to the solution of 10-bromo-1-decanol in acetone while maintaining a low temperature (e.g., -5 to 0°C) using an ice-salt or acetone-dry ice bath.[1] This prevents an uncontrolled exotherm which can lead to the formation of undesired byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Ensure Correct Stoichiometry: A molar excess of the chromic acid solution is required to drive the oxidation to completion. Typically, 1.5 equivalents of chromium trioxide are used.[1] Ensure your calculations for the preparation of the Jones reagent are accurate.

  • Monitor the Reaction: Use TLC to track the disappearance of the starting alcohol. The reaction is often left to stir overnight to ensure complete conversion.[1]

  • Proper Quenching: After the reaction is complete, any excess oxidant must be safely quenched. This is typically done by adding isopropanol, which will react with the remaining Cr(VI). A color change from orange/red to green is indicative of the reduction of Cr(VI) to Cr(III).

Data Summary: Two-Step Synthesis Parameters
StepStarting MaterialKey ReagentsSolventTemperatureTypical YieldReference
1. Monobromination1,10-Decanediol48% HBrTolueneReflux (~180°C)~92%[1]
2. Oxidation10-Bromo-1-decanolCrO₃, H₂SO₄, H₂OAcetone-5°C to RT~73%[1]

Q3: I'm struggling with the purification of the final this compound product. What is the most effective strategy?

A: Purifying a carboxylic acid from a reaction mixture containing a neutral starting material (the alcohol) allows for a highly effective acid-base extraction workup, followed by chromatography and/or recrystallization.

Causality: The carboxylic acid functional group is acidic, while the starting alcohol is neutral. This difference in chemical properties can be exploited to separate them efficiently.

Solutions:

  • Acid-Base Extraction: After quenching the reaction, perform an extraction with an organic solvent (e.g., diethyl ether).[1]

    • Wash the organic layer with a dilute basic solution (e.g., 1M NaOH). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Any unreacted, neutral 10-bromo-1-decanol will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 6M HCl) until the pH is ~1-2. The this compound will precipitate or can be extracted back into a fresh portion of organic solvent.

  • Silica Gel Chromatography: If impurities persist, column chromatography is very effective. A common eluent is dichloromethane or a gradient of cyclohexane/ethyl acetate.[1]

  • Recrystallization: The final step to obtain a highly pure, crystalline product is recrystallization. Petroleum ether is a suitable solvent for this purpose.[1] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

Visualization of Synthesis & Purification Workflow

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Oxidation Decanediol 1,10-Decanediol Reaction1 Reflux with HBr in Toluene Decanediol->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 CrudeAlcohol Crude 10-Bromo-1-decanol Workup1->CrudeAlcohol Purify1 Column Chromatography CrudeAlcohol->Purify1 PureAlcohol Pure 10-Bromo-1-decanol Purify1->PureAlcohol Reaction2 Jones Oxidation (CrO3, Acetone, 0°C) PureAlcohol->Reaction2 Workup2 Quench & Acid-Base Extraction Reaction2->Workup2 CrudeAcid Crude this compound Workup2->CrudeAcid Purify2 Recrystallization (Petroleum Ether) CrudeAcid->Purify2 FinalProduct Pure this compound Purify2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Q4: My overall yield is consistently low despite following the protocols. What general experimental factors should I investigate?

A: When specific steps seem to be proceeding correctly but the final isolated yield is poor, the issue often lies with foundational laboratory practices or reagent quality.[10][11]

Causality: Organic reactions are sensitive to a multitude of variables. Impurities can inhibit catalysts or cause side reactions, and physical loss of product during transfers and workups can significantly impact the final yield, especially on smaller scales.[11][12]

Solutions:

  • Reagent Purity: Ensure that all reagents are of appropriate quality. Solvents like toluene and acetone should be anhydrous if possible, as water can interfere with many reactions.[13] The starting 1,10-decanediol should be pure, as impurities could lead to unwanted side products.

  • Inert Atmosphere: While not always strictly necessary for these specific reactions, if you are experiencing persistent issues with unknown byproducts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation or other side reactions caused by atmospheric components.

  • Quantitative Transfers: Be meticulous during product transfers between flasks, separatory funnels, and filtration apparatus. Rinse glassware with the solvent to ensure all product is carried through to the next step. Small losses at each stage can accumulate into a significant reduction in the final yield.

  • Thorough Analysis of Byproducts: If possible, try to identify the major byproducts in your crude material (e.g., by NMR or GC-MS). Knowing what else is being formed is the most direct way to diagnose the problematic reaction pathway and devise a solution.

Troubleshooting Logic Flow Diagram

G cluster_step1 Analysis of Step 1 Intermediate cluster_step2 Analysis of Step 2 Product Start Low Overall Yield CheckStep1 Analyze crude 10-bromo-1-decanol. Is yield low? Start->CheckStep1 General Problem: Yield low at both stages or purification losses are high Start->General HighDibromo Problem: High % of 1,10-dibromodecane CheckStep1->HighDibromo Yes HighDiol Problem: High % of starting diol CheckStep1->HighDiol Yes CheckStep2 Analyze crude final acid. Is conversion from alcohol low? CheckStep1->CheckStep2 No, yield is good Solution1 Solution: - Increase diol:HBr ratio - Use Phase Transfer Catalyst - Reduce reaction time HighDibromo->Solution1 Solution2 Solution: - Increase reaction time - Check HBr concentration - Ensure efficient reflux HighDiol->Solution2 IncompleteOx Problem: Incomplete Oxidation CheckStep2->IncompleteOx Yes CheckStep2->General No, conversion is good Solution3 Solution: - Check CrO3 stoichiometry - Ensure slow addition at 0°C - Allow sufficient reaction time IncompleteOx->Solution3 Solution4 Solution: - Check reagent/solvent purity - Ensure quantitative transfers - Optimize purification technique General->Solution4

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Guide: Purification of 10-Bromodecanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 10-bromodecanoic acid. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the material's properties and a systematic approach to the procedure. This document provides in-depth, experience-driven answers to common challenges encountered during this process, moving beyond simple procedural steps to explain the underlying scientific principles.

Part 1: Foundational Knowledge & Protocol

This section addresses the most critical preliminary step: selecting an appropriate solvent system and outlining the standard workflow. An incorrect solvent choice is the primary point of failure in recrystallization.

FAQ: How do I choose the best solvent for recrystallizing this compound?

The ideal solvent for recrystallization must satisfy several criteria: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the basis for purification.[3]

For this compound, which has a long aliphatic chain (C10) and a polar carboxylic acid head group, solubility can be nuanced. It is generally soluble in common organic solvents but has limited solubility in water.[4][5] The key is to find a solvent or solvent pair that provides the optimal solubility curve.

Key Considerations for Solvent Selection:

  • Polarity Matching: The "like-dissolves-like" principle is a useful starting point.[6] Given its structure, solvents of low to moderate polarity are often effective. A synthesis protocol reported successful recrystallization from petroleum ether, a non-polar solvent.[7]

  • Boiling Point: The solvent's boiling point should be below the melting point of this compound (38-41°C) to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[2][8][9] This is a critical consideration for this specific compound.

  • Reactivity: The solvent must be chemically inert and not react with the this compound.[10]

  • Empirical Testing: The most reliable method is to perform small-scale solubility tests with a few candidate solvents.[11]

Solvent Suitability Summary Table

SolventBoiling Point (°C)PolarityRationale for this compound
Hexane / Petroleum Ether 69 / 40-60Non-polarGood choice. Likely to dissolve the compound when hot but not cold. Reported in literature.[7]
Methanol / Ethanol 65 / 78PolarMay be too effective a solvent, leading to low recovery. Could be suitable as the "good" solvent in a solvent-pair system.[6]
Water 100Very PolarUnsuitable as a primary solvent due to low solubility.[4][8] Could potentially be used as the "bad" (anti-solvent) in a pair with a miscible solvent like ethanol.[2]
Toluene 111Non-polarUnsuitable. Boiling point is significantly higher than the melting point of this compound, which would cause it to oil out.[2]
Ethyl Acetate 77Moderately PolarPotential candidate, but its boiling point is higher than the melting point, risking oiling out.
Experimental Protocol: General Recrystallization of this compound

This protocol provides a validated, step-by-step methodology.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., petroleum ether or a hexane/ethanol mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot water bath) to the solvent's boiling point, adding small portions of hot solvent until the solid just dissolves.[3] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel to prevent premature crystallization.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[1][12] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[13][14]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel.[12] For a final drying step, the crystals can be spread on a watch glass or placed in a desiccator.

Visualization: Ideal Recrystallization Workflow

Recrystallization_Workflow cluster_setup Setup cluster_purify Purification cluster_collection Collection A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B 1. Dissolution C Slow Cooling to Room Temp B->C 2. Crystallization D Ice Bath Cooling C->D 3. Maximize Yield E Vacuum Filtration D->E 4. Isolate F Wash with Ice-Cold Solvent E->F 5. Rinse G Dry Crystals F->G 6. Finalize

Caption: Ideal workflow for recrystallization.

Part 2: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section provides solutions to the most common problems encountered when recrystallizing this compound.

FAQ: My this compound is not crystallizing out of solution. What should I do?

This is a frequent issue, typically caused by either using too much solvent or the formation of a stable supersaturated solution.[11][15]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[16]

  • Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[17][18]

  • Reduce Solvent Volume: If the first two methods fail, it is highly likely that too much solvent was used.[15][19] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[18]

  • Drastic Cooling: As a last resort, placing the flask in a colder bath (e.g., a salt-ice bath) can sometimes force crystallization, although this may lead to smaller, less pure crystals.[16][20]

FAQ: The compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[19] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the solute's melting point.[19][21] Given that this compound has a low melting point (38-41°C), this is a particularly relevant risk.[22]

Immediate Remediation:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[19]

  • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. Slower cooling keeps the solution temperature above the compound's depressed melting point for longer, giving crystals a chance to form directly.[15]

If oiling out persists, it may indicate a significant impurity problem. In such cases, removing the solvent and attempting purification by another method, like column chromatography, may be necessary before returning to recrystallization.[15]

Visualization: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Oiling Out Occurs Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Solvent Reheat->AddSolvent SlowCool Cool Very Slowly (Insulate Flask) AddSolvent->SlowCool Check Does it Oil Out Again? SlowCool->Check Success Success: Crystals Form Check->Success No Failure Failure: Consider Chromatography Check->Failure Yes

Caption: Decision tree for resolving "oiling out".

FAQ: My crystals formed too quickly as a fine powder. Is this a problem?

Yes, this can be a problem. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[19] The goal is to form well-defined crystals over a period of 5-20 minutes.[19] This issue is typically caused by using the bare minimum amount of solvent, causing the solution to become supersaturated too quickly upon cooling.

Solution:

  • Reheat the solution to redissolve the powder.

  • Add a small, measured amount of additional hot solvent (e.g., 5-10% more).

  • Allow the solution to cool slowly again. The slightly lower concentration will slow down the rate of crystallization, promoting the growth of larger, purer crystals.[19]

FAQ: My final yield is very low. What are the possible causes?

Low recovery is a frustrating but common issue. Several factors can contribute:

  • Excess Solvent: This is the most common reason. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]

  • Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your product.[3]

  • Premature Crystallization: If performing a hot filtration, the product may crystallize on the filter paper or in the funnel stem if the apparatus is not sufficiently pre-heated.[19]

  • Inherent Solubility: Every compound has some residual solubility in the cold solvent. A 100% recovery is never possible.[3]

FAQ: The recrystallized product is still colored/impure. What went wrong?

If the final product is not pure (as determined by melting point analysis, TLC, or spectroscopy), one of the following likely occurred:

  • Rapid Crystallization: As mentioned, if the crystals "crash out" of solution, they can trap impurities.[19]

  • Inappropriate Solvent: The chosen solvent may dissolve the desired compound but fail to leave the specific impurities behind in the mother liquor.[10]

  • Colored Impurities: Some colored impurities can be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored compounds, which are then filtered off.[20] Be cautious not to add too much, as it can also adsorb the product.[19]

References

Technical Support Center: Synthesis of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 10-bromodecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on anticipating and resolving common issues encountered during synthesis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific challenges you might face, offering explanations grounded in chemical principles and practical experience.

FAQ 1: My final product is a mixture containing a significant amount of a non-polar compound. What is it and how can I prevent its formation?

Answer:

This non-polar byproduct is most likely 1,10-dibromodecane .[1][2] Its formation is a common issue, particularly when synthesizing this compound from 1,10-decanediol.

Causality of Formation:

The synthesis from 1,10-decanediol proceeds in two stages: monobromination to 10-bromo-1-decanol, followed by oxidation.[3][4][5] The formation of 1,10-dibromodecane occurs during the initial bromination step. The use of hydrobromic acid (HBr) can lead to the substitution of both hydroxyl groups, especially with prolonged reaction times, high temperatures, or an excess of HBr.[6]

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of HBr to favor monobromination. Using a slight excess of the diol can also help minimize the formation of the dibrominated product.

  • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the desired amount of 10-bromo-1-decanol has been formed. Avoid excessive heating, which can drive the reaction towards the thermodynamically more stable dibrominated product.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, with aqueous HBr can improve the selectivity for monobromination by facilitating the reaction at the interface of the aqueous and organic phases, allowing for milder reaction conditions.[1]

Troubleshooting Workflow: Identifying and Mitigating 1,10-dibromodecane

start Impure Product: Suspected 1,10-dibromodecane check_polarity Run TLC/GC-MS to confirm non-polar byproduct start->check_polarity confirm Confirmed: 1,10-dibromodecane present check_polarity->confirm Non-polar spot/ peak observed no_confirm Byproduct is not 1,10-dibromodecane check_polarity->no_confirm No significant non-polar impurity optimize Optimize Bromination: - Control HBr stoichiometry - Monitor reaction time/temp - Consider phase transfer catalyst confirm->optimize purify Purification: - Column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) - Recrystallization optimize->purify pure_product Pure this compound purify->pure_product

Caption: Troubleshooting workflow for 1,10-dibromodecane byproduct.

FAQ 2: My reaction is sluggish, and the yield is low. What are the likely causes when synthesizing from 10-hydroxydecanoic acid?

Answer:

Low yields and slow reaction rates when starting from 10-hydroxydecanoic acid are often linked to the generation and reactivity of the brominating agent, as well as reaction conditions.

Plausible Causes and Solutions:

  • Inefficient HBr Generation: When using sodium bromide and sulfuric acid to generate HBr in situ, the reaction may be incomplete.[7][8]

    • Solution: Ensure anhydrous conditions, as water can interfere with the reaction. Use a slight excess of sodium bromide and add concentrated sulfuric acid slowly and with cooling to control the reaction temperature.

  • Insufficient Reaction Temperature or Time: The substitution of a hydroxyl group with bromide is not instantaneous and requires sufficient thermal energy.

    • Solution: A typical temperature range for this reaction is 70-90°C.[7] The reaction can be monitored by TLC to determine the optimal reaction time, which can be several hours.

  • Poor Solubility: 10-hydroxydecanoic acid may have limited solubility in the reaction medium, especially at lower temperatures.

    • Solution: Glacial acetic acid is a common solvent for this reaction as it can dissolve the starting material and is stable to the reaction conditions.[7][8] Ensure adequate stirring to maintain a homogenous mixture.

FAQ 3: I am observing a byproduct with a similar polarity to my starting material, 10-hydroxydecanoic acid. What could this be?

Answer:

A byproduct with similar polarity to the starting material could be an ester, formed through a side reaction.

Mechanism of Ester Formation:

In the presence of a strong acid catalyst like HBr or H₂SO₄, which is used in the synthesis, an intermolecular esterification reaction can occur between two molecules of 10-hydroxydecanoic acid to form a dimer. This is a classic Fischer esterification reaction.[9][10][11][12][13]

Diagram of Dimer Ester Byproduct Formation

cluster_reactants Reactants cluster_products Products mol1 HO-(CH₂)₉-COOH catalyst H⁺ (catalyst) mol2 HO-(CH₂)₉-COOH plus + dimer HO-(CH₂)₉-COO-(CH₂)₉-COOH catalyst->dimer water H₂O catalyst->water

Caption: Formation of an ester dimer from 10-hydroxydecanoic acid.

Mitigation and Removal:

  • Temperature Control: Lowering the reaction temperature can disfavor the esterification reaction, which typically has a higher activation energy than the desired bromination.

  • Purification: The ester byproduct can be challenging to separate from the starting material due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary. A basic wash (e.g., with a dilute sodium bicarbonate solution) during workup can help to remove the unreacted carboxylic acid starting material, but the ester will likely remain in the organic layer with the product.

FAQ 4: My final product shows evidence of α-bromination. Is this expected?

Answer:

Alpha-bromination is generally not an expected byproduct in the synthesis of this compound. The common methods for synthesizing this compound target the terminal (ω) position.

Explanation:

The Hell-Volhard-Zelinskii (HVZ) reaction is the primary method for the α-bromination of carboxylic acids.[14][15][16] This reaction requires specific reagents, such as PBr₃ and Br₂, to facilitate the formation of an acid bromide enol, which then reacts with bromine at the α-position. The conditions used for the synthesis of this compound (e.g., HBr and a protic solvent) do not favor the formation of this intermediate and therefore do not lead to significant α-bromination.

If you are observing α-bromination, it would be highly unusual and may indicate a contamination of your starting materials or a misunderstanding of the reaction being performed.

Experimental Protocols

Protocol 1: Synthesis of this compound from 10-Hydroxydecanoic Acid

This protocol is based on the reaction of 10-hydroxydecanoic acid with HBr generated in situ.[7][8]

Materials:

  • 10-hydroxydecanoic acid

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 10-hydroxydecanoic acid (1 equivalent) and sodium bromide (1.5 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., petroleum ether).

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities like 1,10-dibromodecane.

  • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the desired this compound.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ByproductTypical Synthesis RouteReason for FormationPrevention/Mitigation
1,10-DibromodecaneFrom 1,10-decanediolOver-bromination of the diolStoichiometric control of HBr, controlled reaction time/temperature
Unreacted Starting MaterialAll routesIncomplete reactionIncrease reaction time/temperature, ensure efficient mixing
Dimer EsterFrom 10-hydroxydecanoic acidAcid-catalyzed self-esterificationLower reaction temperature, careful purification

References

Technical Support Center: 10-Bromodecanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

<_ 2_0_1_4_5_2_0_8_3>

Welcome to the technical support center for 10-bromodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for purifying this critical synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Purification Strategy Overview

The purification of this compound, like many long-chain fatty acids, often requires a multi-step approach to remove starting materials, byproducts, and color impurities. The logical workflow involves an initial bulk purification by recrystallization, followed by a high-resolution chromatographic step if impurities persist.

Purification_Workflow cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: High-Resolution Purification Crude_Product Crude this compound (Post-Synthesis) Recrystallization Recrystallization (e.g., from Petroleum Ether) Crude_Product->Recrystallization Purity_Check Purity Analysis (TLC, NMR, GC-MS) Recrystallization->Purity_Check Solid Product Chromatography Silica Gel Column Chromatography Purity_Check->Chromatography Impurities Detected Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity >98% Chromatography->Pure_Product

Caption: A typical workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product after synthesis is an off-white or yellow solid with low purity (<95%). What is the first purification step I should take?

A1: Recrystallization is the most effective initial step for bulk purification.

This technique is ideal for removing significant quantities of impurities that have different solubility profiles from your target compound. For this compound, a nonpolar solvent is typically effective. One common procedure involves recrystallization from petroleum ether.[1]

Causality: this compound is a long-chain aliphatic molecule with a polar carboxylic acid head and a nonpolar tail. At elevated temperatures, it will dissolve in a suitable nonpolar solvent. As the solution cools slowly, the lattice energy of the pure this compound crystals is more favorable than that of the impure mixture. This causes the pure compound to crystallize out, leaving the more soluble impurities behind in the cold solvent (the "mother liquor").

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Petroleum ether or hexanes are excellent starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot petroleum ether to your crude solid to fully dissolve it. This is a critical step to maximize yield; using too much solvent will result in your product staying in solution even when cooled.[2]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[2] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is reported to be in the range of 38-41 °C.[3][4]

SolventBoiling Point (°C)Key Characteristics
Petroleum Ether 30-60Excellent for nonpolar compounds. Good solubility difference between hot and cold.
Hexanes ~69Similar to petroleum ether, slightly higher boiling point.
Heptane ~98Can be used if higher temperatures are needed for dissolution.
Q2: My product is discolored (yellow or brown), and the color persists after recrystallization. How can I fix this?

A2: Use an activated carbon (charcoal) treatment during recrystallization.

Discoloration is often caused by high molecular weight, polar, colored byproducts. Activated carbon has a high surface area with a porous structure, making it excellent at adsorbing these large colored molecules.[5][6][7]

Causality: Activated carbon is nonpolar and preferentially adsorbs large organic molecules, such as the polymeric or oxidized impurities that often cause color.[7] Wood-based activated carbon is particularly effective for removing large organic compounds due to its macroporous structure.[8][9]

Protocol for Decolorization:

  • Dissolve your crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or a mixture that allows for good solubility).

  • Add a very small amount of activated carbon (a micro-spatula tip is often enough) to the hot solution. Using too much can lead to the adsorption of your desired product and reduce the yield.[2]

  • Swirl the hot mixture for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the activated carbon. The carbon particles will be collected on the filter paper, and the now-decolorized solution will pass through.

  • Proceed with the cooling and crystallization steps as described in A1.

Q3: After recrystallization, my NMR spectrum still shows impurities. What are they likely to be, and how do I remove them?

A3: Persistent impurities are likely structurally similar compounds. Flash column chromatography is the next logical step for high-purity separation.

Common impurities can include unreacted starting material (e.g., 10-hydroxydecanoic acid or 10-bromodecanol) or byproducts from the synthesis (e.g., 1,10-dibromodecane if synthesis started from 1,10-decanediol).[1][3][10] These compounds have polarities similar to the product, making separation by recrystallization alone difficult.

Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Silica gel is polar. Nonpolar compounds will travel through the column faster, while more polar compounds will interact more strongly with the silica and elute later. By using a solvent gradient of increasing polarity, you can selectively elute the desired compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Type What is the issue? Start->Impurity_Type Recrystallize Perform Recrystallization Impurity_Type->Recrystallize Low Purity / Bulk Impurities Charcoal Add Activated Carbon Step to Recrystallization Impurity_Type->Charcoal Discoloration Column Perform Flash Column Chromatography Impurity_Type->Column Trace / Structurally Similar Impurities Pure High Purity Product Recrystallize->Pure Charcoal->Pure Column->Pure

Caption: A decision tree for troubleshooting common purification issues.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product a retention factor (Rf) of ~0.3. A common starting point for fatty acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your impure product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Run the mobile phase through the column, collecting fractions. You can monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your highly purified this compound. A procedure using dichloromethane as the eluent has been reported.[1]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1) + 0.5% Acetic AcidAcetic acid suppresses deprotonation of the carboxylic acid, leading to sharper peaks.
Elution Mode Isocratic or GradientStart with a less polar mixture and gradually increase the ethyl acetate concentration if needed.

Frequently Asked Questions (FAQs)

Q: How do I properly assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. For this compound, you should look for characteristic peaks: a triplet around 3.41 ppm for the -CH₂-Br protons and a triplet around 2.36 ppm for the -CH₂-COOH protons.[1] The integration of these peaks should correspond to the correct proton count, and there should be an absence of significant impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities. The sample is typically derivatized to its more volatile methyl ester (FAME) before analysis.[11][12]

  • Melting Point: A sharp melting point within the literature range (e.g., 38-41 °C) is a good indicator of purity.[3] Impurities will typically broaden the melting range and depress the melting point.

Q: What are the ideal storage conditions for this compound? A: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][13] It should be kept away from strong oxidizing agents.[13][14] While generally stable, long-chain haloalkanes can be sensitive to light and air over long periods, so storing it in a dark place or an amber vial is advisable.[4]

Q: My reaction workup is forming a persistent emulsion. What should I do? A: Emulsions are common when working with long-chain fatty acids due to their surfactant-like properties. To break an emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the organic molecules out of solution and allows the layers to separate.

References

Technical Support Center: Optimizing Reaction Conditions for 10-Bromodecanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 10-bromodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this bifunctional molecule. The presence of both a carboxylic acid and a terminal alkyl bromide makes this compound a valuable synthetic intermediate, but it also presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions, troubleshoot common issues, and achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs): Core Optimization Strategies

This section addresses common questions regarding the initial setup and optimization of the esterification reaction.

Q1: What is the most reliable method for esterifying this compound?

The Fischer-Speier esterification is the most common, robust, and cost-effective method for this transformation.[1][2] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, so specific conditions must be employed to drive the equilibrium toward the formation of the ester product.[3][4]

The general reaction is as follows: Br-(CH₂)₉-COOH + R-OH ⇌ [H⁺ Catalyst] ⇌ Br-(CH₂)₉-COOR + H₂O

The key to a successful Fischer esterification is managing the equilibrium. This is typically achieved by using a large excess of the alcohol reactant or by actively removing water as it is formed during the reaction.[2][3]

Q2: How do I choose the right catalyst and what concentration should I use?

Catalyst selection is critical for both reaction rate and preventing side reactions. Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Sulfuric Acid (H₂SO₄): A powerful and inexpensive catalyst. It also acts as a dehydrating agent, helping to drive the reaction forward.[3][5] However, its strong acidity and oxidizing nature can sometimes lead to charring or side reactions if temperatures are too high.

    • p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid. It is highly effective and a common choice for sensitive substrates.[1]

    • Lewis Acids (e.g., Sc(OTf)₃, Zn(II) salts): These can be effective, sometimes under milder conditions, but are typically more expensive.[1][6][7] Simple Zinc(II) salts have been shown to be effective for the esterification of long-chain fatty acids.[6][7]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are not soluble in the reaction medium.

    • Acidic Resins (e.g., Amberlyst-16): These are excellent for simplifying purification, as they can be filtered off at the end of the reaction.[8] They are particularly useful in flow chemistry setups.[8][9]

    • Sulfonic Acid-Functionalized Silica: These materials offer good thermal stability and can be used in continuous flow reactors, allowing for high throughput and easy separation.[9]

Recommendation: For most lab-scale batch syntheses, p-TsOH or H₂SO₄ are the most practical choices.

Catalyst TypeRecommended Loading (mol% relative to carboxylic acid)Key AdvantagesConsiderations
H₂SO₄ 1 - 5 mol%Low cost, strong acid, dehydratingCan cause charring at high temps, difficult to remove
p-TsOH 1 - 5 mol%Easy to handle (solid), non-oxidizingHigher cost than H₂SO₄
Amberlyst-16 10 - 20 wt%Easily removed by filtration, reusableMay have mass transfer limitations, requires higher loading
Zn(II) salts 0.1 - 2.5 mol%Recyclable, effective for long-chain acidsMay require specific workup to recover catalyst[7]
Q3: How can I effectively remove water to maximize my ester yield?

Removing the water byproduct is the most effective way to drive the reaction to completion, based on Le Châtelier's Principle.[4]

  • Use a Dean-Stark Apparatus: This is the gold standard. The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane).[1][10] The water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask. This continuously removes water from the equilibrium.[3][11]

  • Use a Large Excess of Alcohol: If you are using a low-boiling alcohol like methanol or ethanol, you can use it as the solvent. A large molar excess (10-fold or more) will shift the equilibrium towards the products.[3][12] This method avoids the need for a second solvent but requires removal of the excess alcohol during workup.

  • Use a Dehydrating Agent: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water as it is formed. This is useful for smaller-scale reactions where a Dean-Stark setup is impractical.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted to address specific experimental issues you may encounter.

Problem 1: Low or No Ester Yield

This is the most common issue. The troubleshooting process can be visualized as a decision tree.

Troubleshooting_Low_Yield start Low or No Ester Yield Detected (via TLC, GC, or NMR) q1 Is the reaction at equilibrium? start->q1 q2 Is the catalyst active? q1->q2 No sol1 Drive Equilibrium Forward: 1. Use a Dean-Stark trap to remove H₂O. 2. Increase molar excess of alcohol. 3. Add a dehydrating agent (e.g., molecular sieves). q1->sol1 Yes q3 Are reaction conditions optimal? q2->q3 Yes sol2 Ensure Catalyst Efficacy: 1. Use fresh, anhydrous H₂SO₄ or p-TsOH. 2. Increase catalyst loading (e.g., from 1% to 5 mol%). 3. Activate heterogeneous catalysts as per supplier protocol. q2->sol2 No sol3 Optimize Conditions: 1. Increase temperature (reflux is common). 2. Extend reaction time (monitor by TLC/GC). 3. Ensure all reagents/glassware are dry. q3->sol3 No

Caption: Troubleshooting decision tree for low ester yield.

  • Cause A: Reversible Reaction at Equilibrium

    • Explanation: The Fischer esterification is inherently reversible.[10] If you simply mix the acid, alcohol, and catalyst, the reaction will stop once it reaches equilibrium, which may correspond to a low yield.

    • Solution: You must actively shift the equilibrium. As detailed in FAQ #3, use a Dean-Stark trap with a solvent like toluene or use a large excess of the alcohol reactant.[1][3]

  • Cause B: Inactive or Insufficient Catalyst

    • Explanation: Acid catalysts can be hygroscopic. Old sulfuric acid may have absorbed water, reducing its effectiveness. The catalyst concentration may also be too low to achieve a reasonable reaction rate.

    • Solution: Use a fresh bottle of sulfuric acid or p-TsOH. Ensure heterogeneous catalysts are properly activated and dried before use. If the reaction is sluggish, incrementally increase the catalyst loading from 1 mol% up to 5 mol%.[13][14]

  • Cause C: Sub-optimal Temperature or Time

    • Explanation: Esterification kinetics are often slow at room temperature.[4]

    • Solution: Heat the reaction to reflux in the chosen solvent (e.g., excess alcohol or toluene).[1] Monitor the reaction's progress by TLC (staining with permanganate can visualize the starting acid and the less polar ester product) or GC. Continue heating until the starting carboxylic acid spot disappears or its concentration stabilizes. Reaction times can vary from 1 to 10 hours.[1]

Problem 2: Formation of Side Products / Darkening of Reaction Mixture
  • Cause A: Intermolecular Reaction at the Bromine Terminus

    • Explanation: While the C-Br bond is generally stable to acidic conditions, highly nucleophilic species or prolonged reaction at very high temperatures could potentially lead to substitution reactions. A common side reaction to consider is the unreacted carboxylic acid acting as a nucleophile to displace the bromide of another molecule, leading to an oligoester.

    • Solution: Maintain a moderate reflux temperature (e.g., 80-110 °C).[1] Ensure a stoichiometric excess of the alcohol, which is a much more concentrated nucleophile than the starting acid, to favor the desired esterification.

  • Cause B: Elimination (Dehydrobromination)

    • Explanation: Although unlikely under acidic conditions, any exposure to a strong base during workup while the mixture is hot could promote the elimination of HBr to form an unsaturated ester.

    • Solution: Ensure the reaction mixture is fully cooled to room temperature before beginning the neutralization and workup steps. Use a mild base like saturated sodium bicarbonate (NaHCO₃) for the neutralization wash.[15]

  • Cause C: Charring/Decomposition

    • Explanation: Concentrated sulfuric acid is a strong oxidizing agent. If the reaction temperature is too high, it can cause the organic material to decompose or "char," resulting in a dark brown or black mixture.

    • Solution: Lower the reaction temperature. If charring persists, switch to a non-oxidizing catalyst like p-TsOH.[1]

Problem 3: Difficult Product Isolation and Purification
  • Cause A: Emulsion Formation During Workup

    • Explanation: Long-chain fatty acids and their esters can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers during extraction, making separation impossible.

    • Solution: After neutralizing the reaction, add a saturated solution of sodium chloride (brine) during the wash steps.[16] The increased ionic strength of the aqueous layer helps to break the emulsion and force the organic product into the non-aqueous phase.

  • Cause B: Incomplete Removal of Acid Catalyst or Unreacted Carboxylic Acid

    • Explanation: Residual acid can cause the ester to hydrolyze over time or interfere with subsequent reactions. Unreacted this compound can be difficult to separate from the ester product due to similar polarities.

    • Solution: Perform a thorough wash with a saturated aqueous solution of sodium bicarbonate.[10][15] Continue washing until CO₂ evolution (fizzing) ceases. This converts the residual carboxylic acid into its water-soluble sodium salt, which is easily extracted into the aqueous layer.

  • Cause C: Difficulty Separating Product from High-Boiling Solvents or Alcohols

    • Explanation: If a high-boiling alcohol or a solvent like toluene was used, simple evaporation may be insufficient.

    • Solution: Purify the crude product using vacuum distillation or column chromatography on silica gel. The ester product will be significantly less polar than the starting carboxylic acid. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 95:5 hexane:ethyl acetate) will typically provide good separation.

General Experimental Protocol & Workflow

This section provides a standard starting procedure for the esterification of this compound with ethanol using a Dean-Stark apparatus.

Workflow_Esterification start Start: Assemble Dry Glassware charge Charge Flask: 1. This compound 2. Ethanol (3-5 eq.) 3. Toluene 4. p-TsOH (2-3 mol%) start->charge setup Assemble Dean-Stark and Reflux Condenser charge->setup reflux Heat to Reflux (e.g., ~110°C) setup->reflux monitor Monitor Reaction: 1. Collect H₂O in trap 2. Analyze by TLC/GC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No workup Workup: 1. Cool to RT 2. Dilute with Ether/EtOAc 3. Wash with sat. NaHCO₃ 4. Wash with Brine complete->workup Yes purify Isolate & Purify: 1. Dry (Na₂SO₄) 2. Filter & Concentrate 3. Purify (Distillation or Chromatography) workup->purify end End: Characterize Pure Ester purify->end

Caption: General experimental workflow for Fischer esterification.

Step-by-Step Methodology: Synthesis of Ethyl 10-Bromodecanoate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 25.1 g, 100 mmol), absolute ethanol (e.g., 27.6 mL, 470 mmol, 4.7 eq.), toluene (100 mL), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol, 0.1 eq.).

  • Reaction: Assemble a Dean-Stark trap and reflux condenser on the flask. Heat the mixture to reflux in a heating mantle. Water will begin to collect in the trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates consumption of the starting acid.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the contents to a 500 mL separatory funnel and dilute with 100 mL of diethyl ether.

  • Neutralization & Washing: Wash the organic layer sequentially with:

    • 100 mL of a saturated aqueous NaHCO₃ solution (vent frequently!).

    • 100 mL of water.

    • 100 mL of saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield ethyl 10-bromodecanoate as a clear liquid.

This guide provides a comprehensive framework for optimizing the esterification of this compound. By understanding the principles behind the reaction and systematically addressing potential issues, you can develop a reliable and high-yielding synthetic protocol.

References

Technical Support Center: Challenges in Forming Self-Assembled Monolayers with 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for forming high-quality Self-Assembled Monolayers (SAMs) using 10-Bromodecanoic acid. This resource is designed for researchers, scientists, and professionals in drug development and material science who are utilizing this versatile molecule for surface modification. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions about working with this compound for SAM formation.

Q1: What are the primary applications of this compound SAMs?

A1: this compound is a bifunctional molecule ideal for creating reactive surfaces. The carboxylic acid headgroup anchors the molecule to a variety of metal oxide surfaces, while the terminal bromine atom serves as a versatile chemical handle.[1] This allows for subsequent covalent attachment of other molecules through nucleophilic substitution reactions, making it invaluable for applications in biosensing, drug delivery platforms, and fundamental surface chemistry studies.[1]

Q2: Which substrates are most compatible with this compound for SAM formation?

A2: The carboxylic acid headgroup of this compound readily forms stable bonds with substrates that have a native oxide layer or surface hydroxyl groups.[1] Commonly used substrates include:

  • Silicon dioxide (SiO₂)

  • Aluminum oxide (Al₂O₃)

  • Titanium dioxide (TiO₂)[2]

  • Mica

  • Silver Oxide (Ag₂O)[1]

  • Gold (Au) can also be used, with the carboxylic acid forming a stable layer.[3]

Q3: What is the recommended solvent and concentration for the this compound solution?

A3: High-purity, anhydrous ethanol is a common and effective solvent for preparing this compound solutions for SAM deposition. A typical concentration range is between 1 mM and 10 mM.[3] The use of anhydrous solvent is critical to minimize water-related defects in the monolayer structure.[3]

Q4: How does the terminal bromine atom influence the formation and stability of the SAM?

A4: The terminal bromine atom can influence the intermolecular interactions within the monolayer. Halogen bonding, a non-covalent interaction, may contribute to a more ordered and densely packed SAM, which can enhance its overall stability.[3] However, the primary role of the bromine is to serve as a reactive site for post-deposition surface modification.[1]

Q5: How can I verify the successful formation of a this compound SAM?

A5: A combination of surface characterization techniques is recommended:

  • Contact Angle Goniometry: A simple and rapid method to assess the change in surface wettability. A successful hydrophobic SAM will result in a significant increase in the water contact angle.[1]

  • X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface, allowing for the detection of bromine and the attenuation of substrate signals, confirming monolayer coverage.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Specifically, grazing angle attenuated total reflectance FTIR (GATR-FTIR) can identify the characteristic vibrational modes of the alkyl chain and the carboxylic acid headgroup.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the formation of this compound SAMs.

Problem 1: Incomplete or Inconsistent Monolayer Formation

Symptoms:

  • Low water contact angle after SAM deposition.

  • XPS data shows low bromine signal or significant substrate signal.

  • AFM imaging reveals a disordered or patchy surface.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Contaminated Substrate Organic or particulate residues on the substrate surface will physically block the this compound molecules from accessing the surface, leading to defects and incomplete coverage.Implement a rigorous substrate cleaning protocol immediately before SAM deposition. For silicon-based substrates, an RCA-1 clean is effective, while a piranha solution can be used for gold and other robust substrates.[3]
Presence of Water in Solvent Water molecules can compete with the carboxylic acid headgroup for binding sites on the substrate, leading to a disordered and unstable monolayer.Use anhydrous solvents for preparing the this compound solution. Store solvents over molecular sieves to maintain low water content.[3]
Insufficient Immersion Time SAM formation is a time-dependent process. Shorter immersion times may not allow for the molecules to fully organize and pack into a dense, well-ordered monolayer.A typical immersion time is between 12 and 48 hours. Longer times generally lead to better-ordered monolayers with fewer defects.[3]
Degraded this compound Over time, or with improper storage, this compound can degrade. Purity is crucial for forming a high-quality SAM.Use fresh, high-purity this compound. Store the compound in a cool, dark, and dry environment.
Problem 2: Poor Stability of the Monolayer

Symptoms:

  • The water contact angle decreases over time or after rinsing.

  • Loss of surface functionality in subsequent reaction steps.

  • Delamination of the monolayer observed via AFM.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Weak Substrate-Molecule Interaction The stability of the SAM is fundamentally dependent on the strength of the bond between the carboxylic acid headgroup and the substrate.Ensure the substrate surface is appropriately activated (e.g., hydroxylated for oxides) to promote strong chemisorption.
Inadequate Rinsing Post-Deposition Physisorbed (loosely bound) molecules that are not covalently attached to the surface can create an unstable outer layer that is easily removed.After deposition, rinse the substrate thoroughly with fresh, anhydrous solvent to remove any non-covalently bound molecules. Brief sonication in fresh solvent can also be effective.[4]
Oxidative Damage Exposure to air and light can lead to the oxidation of the monolayer, compromising its integrity.Handle and store the SAM-coated substrates under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Hydrolysis of the Headgroup In aqueous environments, particularly at non-neutral pH, the bond between the carboxylic acid and the substrate can be susceptible to hydrolysis.For applications in aqueous media, consider the pH of the solution and the duration of exposure. Cross-linking the monolayer can enhance stability.[5]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound SAM formation.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem Poor SAM Quality (Low Contact Angle, Patchy Coverage) Contamination Substrate Contamination? Problem->Contamination Solvent Solvent Quality Issue? Problem->Solvent Time Process Parameter Issue? Problem->Time Reagent Reagent Degradation? Problem->Reagent Clean Implement Rigorous Substrate Cleaning Protocol Contamination->Clean Anhydrous Use Anhydrous Solvent & Inert Atmosphere Solvent->Anhydrous Optimize Optimize Immersion Time & Concentration Time->Optimize Fresh Use Fresh, High-Purity Reagent Reagent->Fresh Verify Re-characterize SAM (Contact Angle, XPS, AFM) Clean->Verify Anhydrous->Verify Optimize->Verify Fresh->Verify

Caption: Troubleshooting workflow for this compound SAMs.

III. Experimental Protocols

The following are detailed, step-by-step protocols for substrate preparation and SAM formation.

Protocol 1: Cleaning of Silicon Dioxide Substrates (RCA-1 Method)
  • Prepare the RCA-1 solution by mixing deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide in a 5:1:1 ratio in a clean glass container.

  • Heat the solution to 75-80 °C on a hotplate.

  • Immerse the silicon dioxide substrates in the heated RCA-1 solution for 10-15 minutes.

  • Remove the substrates and rinse them thoroughly with copious amounts of deionized water.

  • Dry the substrates under a stream of dry nitrogen gas.

  • Use the freshly cleaned substrates immediately for SAM deposition.[3]

Caution: Handle RCA-1 solution with appropriate personal protective equipment in a fume hood.

Protocol 2: Formation of this compound SAM
  • Prepare a 1 mM to 5 mM solution of this compound in anhydrous ethanol in a clean glass container.

  • Immediately immerse the freshly cleaned silicon dioxide or other suitable substrate into the solution.

  • Seal the container to prevent the ingress of atmospheric moisture.

  • Leave the container undisturbed for 24-48 hours at room temperature in a location free from vibrations and with low humidity.[3]

  • After the immersion period, carefully remove the substrate from the solution.

  • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Dry the substrate under a stream of dry nitrogen gas.

  • The SAM-coated substrate is now ready for characterization or further functionalization.

SAM Formation and Functionalization Workflow

The diagram below outlines the key stages from a clean substrate to a functionalized surface using a this compound SAM.

sam_workflow cluster_prep Preparation cluster_formation SAM Formation cluster_characterization Characterization cluster_functionalization Functionalization Clean_Substrate Clean Substrate (e.g., RCA-1 for SiO2) Immersion Immerse Substrate (24-48 hours) Clean_Substrate->Immersion Prepare_Solution Prepare 1-10 mM This compound in Anhydrous Solvent Prepare_Solution->Immersion Rinse_Dry Rinse with Fresh Solvent & Dry with N2 Immersion->Rinse_Dry Characterize Verify SAM Formation (Contact Angle, XPS, FTIR) Rinse_Dry->Characterize Reaction Subsequent Reaction at Terminal Bromine (e.g., Nucleophilic Substitution) Characterize->Reaction

Caption: Workflow for this compound SAM formation.

IV. References

  • The Influence of Bromine Adsorption on Copper Electrodeposition on Polycrystalline Gold Electrodes Modified with Self-Assembled Monolayers. Journal of Colloid and Interface Science. 6

  • Application Notes and Protocols: Diethyl 10-bromodecylphosphonate in Surface Modification of Materials. Benchchem. 2

  • Application Notes and Protocols: Diethyl 10-bromodecylphosphonate for Self-Assembled Monolayers. Benchchem. 4

  • Application Notes and Protocols for Self-Assembled Monolayers of 12-Bromododecanoic Acid. Benchchem. 1

  • Technical Support Center: Optimizing Stable Self-Assembled Monolayers with 12-Bromododecanoic Acid. Benchchem. 3

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Nanocomposites. 5

References

Technical Support Center: Enhancing the Stability of 10-Bromodecanoic Acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Bromodecanoic acid modified surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve stable, high-quality functionalized surfaces for your applications.

Introduction: The Challenge of Stability

This compound is a valuable bifunctional molecule for surface modification. The carboxylic acid headgroup allows for attachment to various substrates, while the terminal alkyl bromide provides a reactive site for subsequent covalent immobilization of biomolecules or other ligands.[1][2] However, achieving and maintaining the stability of these surfaces is critical for reproducible and reliable downstream applications. Instability can arise from various factors, including incomplete monolayer formation, degradation of the alkyl bromide, and desorption of the molecules from the surface.[3][4] This guide will walk you through the key considerations for maximizing the stability of your this compound modified surfaces.

Frequently Asked Questions (FAQs)

Q1: My this compound modified surface is showing inconsistent results. What are the most likely initial causes?

Inconsistent results often stem from variability in the initial surface preparation and monolayer formation. The most common culprits are:

  • Substrate Contamination: The cleanliness of your substrate is paramount for forming a well-ordered and stable monolayer.[5] Organic residues or particulate matter can prevent the uniform self-assembly of this compound.

  • Reagent Quality: The purity of your this compound and solvents is crucial. Impurities can co-adsorb on the surface, creating defects in the monolayer.

  • Environmental Factors: The environment where you perform the surface modification can significantly impact the outcome. Airborne contaminants, humidity, and temperature fluctuations can all affect the quality of the self-assembled monolayer (SAM).[5]

Q2: How can I tell if my this compound monolayer is unstable?

Several characterization techniques can indicate an unstable or degraded monolayer:

  • Contact Angle Goniometry: A change in the water contact angle over time, particularly a decrease, can suggest desorption of the hydrophobic alkyl chains or chemical modification of the surface.[4][6]

  • X-ray Photoelectron Spectroscopy (XPS): A decrease in the bromine signal or the appearance of new peaks in the carbon or oxygen spectra can indicate degradation or contamination of the monolayer.

  • Atomic Force Microscopy (AFM): An increase in surface roughness or the appearance of pinholes can be indicative of monolayer desorption or rearrangement.[4]

  • Cyclic Voltammetry (CV): For conductive substrates, changes in the redox behavior of a probe molecule can indicate defects or instability in the monolayer.[6]

Q3: What is the expected shelf-life of a this compound modified surface?

The stability of a this compound modified surface over time is highly dependent on storage conditions.[4] For optimal longevity, surfaces should be stored in a clean, dry, and inert environment, such as a desiccator backfilled with nitrogen or argon. When stored properly, the surfaces can remain stable for days to weeks. However, for critical applications, it is always best to use freshly prepared surfaces.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete or Disordered Monolayer Formation

A poorly formed initial monolayer is inherently unstable. The following guide will help you optimize the self-assembly process.

Symptoms:

  • Variable contact angles across the surface.

  • Low surface coverage confirmed by techniques like XPS or ellipsometry.

  • Inconsistent results in subsequent functionalization steps.

Causality and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Contaminated Substrate Contaminants act as physical barriers, preventing the close packing of this compound molecules and leading to a disordered monolayer with numerous defects.[5]Implement a rigorous and consistent cleaning protocol immediately before monolayer formation. For gold surfaces, common methods include piranha solution, UV/Ozone, or RCA SC-1 cleaning.[7] For metal oxides, sequential sonication in appropriate solvents is often effective.[8]
Degraded this compound Solution The carboxylic acid headgroup is generally stable, but impurities in the this compound or solvent can interfere with self-assembly.Always use high-purity this compound and anhydrous solvents. Prepare fresh solutions for each experiment to avoid degradation or contamination.
Suboptimal Deposition Conditions The kinetics of SAM formation are influenced by temperature, concentration, and immersion time.[9] Suboptimal conditions can lead to incomplete monolayers.Optimize the concentration of the this compound solution (typically in the low millimolar range). Ensure a sufficiently long immersion time (often 24-48 hours) to allow for monolayer ordering. Perform the deposition at room temperature, as this generally improves kinetics and reduces defects.[9]
Presence of Water or Oxygen For certain substrates, the presence of water can interfere with the binding of the carboxylic acid headgroup. Oxygen can lead to oxidation of the substrate or the monolayer itself over time.Use anhydrous solvents and perform the self-assembly in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen and moisture.
Problem 2: Degradation of the Terminal Bromo Group

The reactivity of the terminal bromide is essential for subsequent functionalization, but it can also be a point of instability.

Symptoms:

  • Failure of subsequent nucleophilic substitution reactions.

  • Decrease in the bromine signal in XPS analysis.

  • Appearance of unexpected functional groups on the surface.

Causality and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Nucleophilic Attack The terminal alkyl bromide is susceptible to nucleophilic substitution reactions (SN2).[10] Trace nucleophiles in solvents or the ambient environment can react with the bromo group.Use high-purity, anhydrous solvents for all rinsing and reaction steps. Store the modified surfaces in an inert and dry environment to protect the bromo-terminus.
Hydrolysis In the presence of water, the alkyl bromide can undergo slow hydrolysis to form a terminal alcohol.[11]Minimize exposure to water and humidity during storage and handling. If working in aqueous solutions is necessary, do so for the shortest possible time.
Photodegradation UV light can induce cleavage of the carbon-bromine bond, leading to the formation of radicals and subsequent unwanted reactions.[3]Protect the modified surfaces from direct exposure to UV light. Store them in the dark or in amber containers.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound SAM on a Gold Surface

This protocol provides a step-by-step method for creating a well-ordered and stable monolayer.

Materials:

  • Gold-coated substrate

  • This compound (high purity)

  • 200-proof ethanol (anhydrous)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen gas

  • Clean glass vials with sealable caps

Procedure:

  • Substrate Cleaning (Piranha Etch):

    • Safety First: Work in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Slowly add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.

    • Using clean tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Carefully remove the substrate and rinse it thoroughly with copious amounts of DI water.

    • Rinse the substrate with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[5][7]

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • Place the freshly cleaned gold substrate in the vial, ensuring the entire surface is submerged in the solution.

    • Purge the vial with nitrogen gas for 1-2 minutes to remove oxygen.

    • Seal the vial tightly and wrap the cap with Parafilm®.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in the dark.

  • Post-Formation Processing:

    • Remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Storage:

    • For immediate use, proceed to the next experimental step.

    • For short-term storage, place the substrate in a clean petri dish and backfill with nitrogen.

    • For longer-term storage, place the petri dish in a desiccator under vacuum or backfilled with an inert gas.

Visualization of Key Processes

Workflow for Stable SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_storage Storage Clean Clean Substrate (e.g., Piranha, UV/Ozone) Rinse_Dry Rinse (DI Water, Ethanol) & Dry (N2 Stream) Clean->Rinse_Dry Immerse Immerse Substrate (24-48h, RT, Inert Atm.) Rinse_Dry->Immerse Prepare_Sol Prepare 1 mM 10-Bromodecanoic Acid in Anhydrous Ethanol Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with N2 Stream Rinse_Final->Dry_Final Store Store in Dry, Inert Environment (e.g., N2 Desiccator) Dry_Final->Store

Caption: Experimental workflow for creating a stable this compound SAM.

Factors Affecting Surface Stability

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Stability Surface Stability Chain_Length Alkyl Chain Length Chain_Length->Stability Headgroup Headgroup-Substrate Interaction Headgroup->Stability Temperature Temperature Temperature->Stability Solvent Solvent Exposure Solvent->Stability Light Light Exposure (UV) Light->Stability Atmosphere Atmosphere (O2, H2O, Contaminants) Atmosphere->Stability

Caption: Key intrinsic and extrinsic factors influencing the stability of the modified surface.

References

Technical Support Center: Catalyst Selection for 10-Bromodecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for reactions involving 10-bromodecanoic acid. This versatile bifunctional molecule, featuring both a carboxylic acid and a terminal primary bromide, offers a wide array of synthetic possibilities.[1][2] However, its dual reactivity presents unique challenges in catalyst selection to achieve desired chemoselectivity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols for key transformations.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Strategy

This section addresses high-level questions regarding the strategic selection of catalysts for this compound.

Q1: What are the primary reactive sites on this compound and how do they influence catalyst choice?

This compound possesses two distinct functional groups: a carboxylic acid (-COOH) at one end and a primary alkyl bromide (-Br) at the other.

  • Carboxylic Acid Group: This group is amenable to reactions like esterification and amidation. These are typically condensation reactions that require catalysts to activate the carboxyl group and facilitate the removal of water.[3] The choice of catalyst must be compatible with the C-Br bond, avoiding conditions that might cause premature substitution or elimination.

  • Terminal Bromide: The C-Br bond is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide range of functionalities (e.g., azides, cyanides, ethers, thioethers).[1][4] Catalysts for these reactions, such as phase-transfer catalysts, are chosen to enhance the reactivity of the incoming nucleophile, often in a biphasic system.[5][6]

The key to successful synthesis is selecting a catalyst that activates the desired reaction pathway while leaving the other functional group intact.

Q2: I need to perform an esterification or amidation reaction at the carboxylic acid group. What are my primary catalyst options?

For activating the carboxylic acid, you are essentially looking for a catalyst that promotes dehydrative coupling. The choice depends on the reactivity of your substrates (the alcohol or amine) and the desired reaction conditions.

  • Traditional Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or solid acid catalysts like ion-exchange resins (e.g., Dowex®) are effective for simple esterifications.[7] However, they often require high temperatures, which can risk side reactions at the C-Br bond.

  • Lewis Acid & Boron-Based Catalysts: These have emerged as highly efficient and milder alternatives, particularly for amidation.[8][9]

    • Boric Acid (B(OH)₃) & Boronic Acids (RB(OH)₂): These are low-cost, low-toxicity catalysts that are effective for coupling a wide range of carboxylic acids and amines.[10][11] They work by activating the carboxylic acid, and the reactions are typically driven to completion by removing water, often through azeotropic distillation with a Dean-Stark trap.[9]

    • Zirconium (IV) Catalysts (e.g., ZrCl₄, Cp₂ZrCl₂): These have also been shown to be effective for direct amidation.[8]

  • Enzymatic Catalysis: Lipases can be used for highly selective esterification under very mild conditions, which is ideal for preserving the C-Br bond. This approach is a cornerstone of green chemistry but may require screening for a suitable enzyme and longer reaction times.

Q3: My goal is to achieve nucleophilic substitution at the C-10 bromide. What catalysts should I consider?

When targeting the C-Br bond, the primary challenge is often bringing an ionic, water-soluble nucleophile (like CN⁻, N₃⁻, or RS⁻) into contact with the lipid-soluble this compound. This is where Phase-Transfer Catalysis (PTC) is indispensable.

A phase-transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can occur.[5] For anionic nucleophiles, quaternary ammonium or phosphonium salts are common choices.[5][6]

  • How it Works: The lipophilic cation of the PTC (e.g., Tetrabutylammonium, R₄N⁺) pairs with the nucleophile anion (Nu⁻) in the aqueous phase. This new ion pair (R₄N⁺Nu⁻) is soluble in the organic phase, allowing the nucleophile to be "ferried" across the phase boundary to react with the this compound.[12][13]

A logical workflow for selecting a catalyst based on the desired reaction is presented below.

Catalyst_Selection_Workflow start Start: Select Target Functional Group on this compound fg_choice Which functional group to modify? start->fg_choice cooh_path Carboxylic Acid (-COOH) (Esterification / Amidation) fg_choice->cooh_path -COOH cbr_path Terminal Bromide (-Br) (Nucleophilic Substitution) fg_choice->cbr_path -Br catalyst_cooh Select Catalyst Type cooh_path->catalyst_cooh catalyst_cbr Is the nucleophile soluble in the organic solvent? cbr_path->catalyst_cbr boron Boron Catalysts (Boric Acid, Boronic Acids) - Mild Conditions - Good for Amidation catalyst_cooh->boron Amidation or mild conditions lewis_acid Lewis / Brønsted Acids (ZrCl₄, H₂SO₄, Dowex®) - Effective for Esterification - May require higher temps catalyst_cooh->lewis_acid Simple Esterification enzyme Biocatalysis (Lipases) - High Selectivity - Very Mild Conditions catalyst_cooh->enzyme Ultimate Selectivity ptc Use Phase-Transfer Catalyst (PTC) (e.g., TBAB, Aliquat 336) - Ferries nucleophile into organic phase catalyst_cbr->ptc No no_ptc Direct Reaction (No catalyst may be needed if nucleophile is soluble) catalyst_cbr->no_ptc Yes

Caption: Catalyst selection workflow for this compound.

Q4: Are there biocatalytic options available?

Yes, but with significant caveats.

  • For Esterification: As mentioned, lipases are excellent biocatalysts for esterifying the carboxylic acid group with high chemoselectivity.

  • For Dehalogenation: While dehalogenase enzymes exist, they typically show high catalytic activity only on short-chain haloalkanoic acids (2-4 carbons).[14][15] Their activity on a long-chain substrate like this compound is expected to be low or non-existent, making them unsuitable for this specific purpose without significant enzyme engineering.[14]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem: My esterification/amidation reaction has a low yield.

Low conversion in dehydrative couplings is a frequent issue. Here is a systematic approach to troubleshooting.

Table 1: Comparison of Catalysts for Amidation/Esterification of this compound

Catalyst Type Example(s) Typical Loading (mol%) Advantages Disadvantages & Considerations
Brønsted Acid H₂SO₄, p-TsOH 1-5 Inexpensive, effective for simple alcohols. Harsh conditions (high temp), risk of side reactions at C-Br, difficult to remove.
Solid Acid Dowex® 50WX8[7] 10-20 wt% Easily filtered out, reusable. Can be less active than homogeneous catalysts, requiring higher temperatures.
Boron Catalysts Phenylboronic Acid[10] 5-10 Mild conditions, excellent for amidation, low toxicity. Requires efficient water removal; substrate scope can vary between different boronic acids.[9][10]
Zirconium Catalysts ZrCl₄ 5-10 Effective for amidation. Moisture-sensitive, requires inert atmosphere handling.

| Enzymes | Candida antarctica Lipase B | Varies | Extremely mild (often RT), highly chemoselective. | Higher cost, substrate-specific, slower reaction times, requires non-aqueous media. |

Troubleshooting_Amidation start Low Yield in Amidation/ Esterification Reaction q1 Is water being effectively removed? start->q1 q2 Is the catalyst active and appropriate? q1->q2 Yes sol1 Implement Dean-Stark trap for azeotropic removal (e.g., with toluene). Add molecular sieves for lower temp reactions. q1->sol1 No q3 Are the substrates reactive enough? q2->q3 Yes sol2 Switch to a more active catalyst. For amidation, try a boronic acid. For esterification, ensure acid catalyst is not neutralized. q2->sol2 No q4 Are side reactions occurring? q3->q4 Yes sol3 Increase reaction temperature (if compatible with C-Br bond). Use a more reactive amine/alcohol or a more powerful catalyst (e.g., B(OCH₂CF₃)₃). q3->sol3 No sol4 Analyze crude mixture by LC-MS or NMR to identify byproducts. Consider milder conditions or a more chemoselective catalyst (e.g., enzyme). q4->sol4

Caption: Troubleshooting flowchart for low-yield amidation/esterification.

Causality Explained: Esterification and direct amidation are equilibrium-limited reactions that produce water as a byproduct.[3] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will inhibit the forward reaction and can even promote hydrolysis of the product.[8] Therefore, active water removal is critical for achieving high conversion.[8][9]

Problem: I'm seeing byproducts from reactions at the C-Br bond during my esterification/amidation.

This indicates that your reaction conditions are too harsh or your catalyst is not chemoselective.

  • Cause: High temperatures or strongly acidic/basic conditions can promote SN2 substitution by the alcohol/amine reactant or E2 elimination to form an alkene.

  • Solution 1: Lower the Temperature. If using a catalyst like a boronic acid, the reaction can often be run effectively in refluxing toluene (~110 °C), a temperature that is generally safe for the primary bromide. Avoid temperatures above 150 °C if possible.

  • Solution 2: Switch to a Milder Catalyst. This is the most robust solution. An enzymatic catalyst operating at room temperature will provide the highest possible chemoselectivity, completely avoiding reactions at the bromide.

  • Solution 3: Check Your Base. If your amidation protocol requires a base, ensure it is not a strong, sterically unhindered base (like NaOH or KOtBu) that could promote elimination.

Problem: My nucleophilic substitution reaction at the C-Br bond is slow or fails.

This is almost always a solubility issue, which is precisely what Phase-Transfer Catalysis (PTC) is designed to solve.

  • Cause: The anionic nucleophile (e.g., NaN₃, KCN) resides in the aqueous phase (or is insoluble as a solid), while the this compound substrate is in a non-polar organic solvent (e.g., toluene, dichloromethane). Without a catalyst, the reactants never meet.

  • Solution: Employ a Phase-Transfer Catalyst. Add a catalytic amount (1-5 mol%) of a suitable PTC to the reaction mixture.

Table 2: Common Phase-Transfer Catalysts for SN2 Reactions

Catalyst Name Abbreviation Structure Key Characteristics
Tetrabutylammonium Bromide TBAB (C₄H₉)₄N⁺Br⁻ Very common, inexpensive, effective for many substitutions (CN⁻, I⁻, N₃⁻). Works well in liquid-liquid or solid-liquid systems.[6]
Benzyltriethylammonium Chloride TEBA BnEt₃N⁺Cl⁻ Another widely used, cost-effective catalyst.[5]
Trioctylmethylammonium Chloride Aliquat® 336 (C₈H₁₇)₃(CH₃)N⁺Cl⁻ Highly lipophilic, stays almost exclusively in the organic phase.[16] Excellent for industrial applications.
Hexadecyltributylphosphonium Bromide (C₁₆H₃₃)(C₄H₉)₃P⁺Br⁻ Phosphonium salts are more thermally stable than ammonium salts, allowing for higher reaction temperatures if needed.[5]

| 18-Crown-6 | 18-C-6 | Cyclic Polyether | Not a quat salt. Encapsulates cations (especially K⁺), making the accompanying anion "naked" and highly nucleophilic. Used on a lab scale.[5][6] |

Section 3: Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boronic Acid-Catalyzed Amidation with Benzylamine

This protocol demonstrates a typical setup for a dehydrative amidation using a boronic acid catalyst.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M concentration), and phenylboronic acid (0.1 eq).

  • Reactant Addition: Add benzylamine (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours when water evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography on silica gel.

Protocol 2: Phase-Transfer-Catalyzed Azidation (SN2)

This protocol illustrates a typical biphasic PTC reaction.

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), toluene (0.5 M), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Nucleophile Addition: Add a solution of sodium azide (NaN₃, 1.5 eq) in deionized water (to create a 2-3 M solution).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure adequate mixing between the phases.

  • Monitoring: The reaction can be monitored by TLC (staining with KMnO₄ to visualize the azide product) or LC-MS. The reaction is often complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 10-azidodecanoic acid is often pure enough for subsequent use, but can be further purified if necessary. Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care.

References

Removal of unreacted 10-Bromodecanoic acid from polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Removing Unreacted 10-Bromodecanoic Acid

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying polymers from unreacted this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

The Challenge: Why is Removing this compound Crucial?

Unreacted this compound, a common monomer or functionalizing agent, can significantly impact the final properties of your polymer. Its presence can interfere with downstream applications, alter the material's mechanical and thermal properties, and in the context of drug development, pose toxicological risks. Therefore, its effective removal is a critical step to ensure the integrity and safety of your final product.

This guide provides a comprehensive overview of various purification techniques, complete with troubleshooting advice and frequently asked questions to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my specific polymer?

A1: The choice of purification method depends on several factors: the type of polymer, its molecular weight, and its solubility characteristics, as well as the properties of this compound. A good starting point is to find a solvent system where the polymer is insoluble (or sparingly soluble) while the this compound is highly soluble. This principle is the foundation for precipitation-based methods. For water-soluble polymers, dialysis is often a suitable choice for removing small molecules.[][2] Size exclusion chromatography is effective for separating molecules based on size and is particularly useful for purifying polymers from small molecule impurities like residual monomers.[3][4][5]

Q2: I've tried precipitating my polymer, but the NMR analysis still shows the presence of this compound. What's going wrong?

A2: This is a common issue and can arise from several factors. The unreacted monomer might be trapped within the precipitated polymer matrix.[6][7] To address this, ensure you are adding the polymer solution dropwise into a vigorously stirred non-solvent. This promotes the formation of fine polymer particles and minimizes trapping. Repeating the dissolution and precipitation cycle 2-3 times is also a standard practice for achieving high purity.[6][8] Additionally, consider using a larger volume of the non-solvent (at least 5-10 times the volume of the polymer solution) and allowing the mixture to stir for an extended period (30-60 minutes) after precipitation to facilitate the diffusion of the monomer into the solvent.[7]

Q3: Can I use the same solvent for both the polymerization reaction and the initial dissolution step of purification?

A3: Yes, in many cases, the solvent used for the polymerization can also be used to dissolve the crude polymer before precipitation. However, ensure that the polymer is fully dissolved to create a homogeneous solution before adding it to the non-solvent. For effective purification, the polymer solution should not be overly viscous, as this can hinder the separation process.[8]

Q4: What are the safety considerations when working with this compound and the solvents used for purification?

A4: this compound is classified as a skin and eye irritant.[9][10][11] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[12] The solvents used in purification processes may also have their own specific hazards, so always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting guides and step-by-step protocols for the most common techniques used to remove unreacted this compound from polymers.

Method 1: Precipitation

Scientific Principle: This is the most widely used technique for polymer purification.[] It leverages the difference in solubility between the high-molecular-weight polymer and the low-molecular-weight this compound in a given solvent/non-solvent system. The polymer is dissolved in a "good" solvent and then precipitated by adding a "non-solvent" in which the polymer is insoluble, while the monomer remains in solution.[][13]

Experimental Protocol: Purification of a Polyester from this compound

  • Dissolution: Dissolve the crude polymer mixture in a suitable solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) for many polyesters) to a concentration of approximately 5-10% (w/v).[7][14] Stir the mixture until the polymer is completely dissolved.

  • Precipitation: In a separate beaker, place a volume of a non-solvent (e.g., methanol, ethanol, or water, depending on the polymer's properties) that is 5-10 times the volume of the polymer solution.[7] Vigorously stir the non-solvent.

  • Addition: Slowly add the polymer solution dropwise to the stirred non-solvent. A precipitate should form immediately.

  • Digestion: Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure that any trapped this compound has sufficient time to dissolve in the non-solvent.[7]

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer cake several times with fresh non-solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

  • Purity Check: Analyze the purified polymer using techniques like NMR or FTIR to confirm the absence of this compound. Repeat the process if necessary.

Troubleshooting Precipitation

Issue Potential Cause Suggested Solution
Polymer precipitates as a sticky mass or oil The non-solvent is too "strong" or the addition of the polymer solution is too fast.Use a mixture of the solvent and non-solvent as the precipitating medium.[6] Add the polymer solution more slowly to the vortex of the stirred non-solvent.
Low yield of purified polymer The polymer is partially soluble in the non-solvent.Cool the non-solvent in an ice bath before and during precipitation. Try a different non-solvent in which the polymer is less soluble.
Incomplete removal of this compound The monomer is trapped within the polymer matrix.Increase the volume of the non-solvent.[7] Ensure vigorous stirring during precipitation.[6] Repeat the dissolution and precipitation cycle.[6][8]
Fine polymer particles that are difficult to filter The polymer solution was too dilute, or the stirring was excessively vigorous.Use a slightly more concentrated polymer solution. Reduce the stirring speed during precipitation. Consider centrifugation to collect the polymer.[15]

Visualization of the Precipitation Workflow

PrecipitationWorkflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_polymer Crude Polymer + This compound dissolve Dissolve (5-10% w/v) crude_polymer->dissolve good_solvent Good Solvent (e.g., THF) good_solvent->dissolve polymer_solution Homogeneous Polymer Solution dissolve->polymer_solution precipitate Add Dropwise to Vigorously Stirred Non-Solvent polymer_solution->precipitate non_solvent Non-Solvent (e.g., Methanol) (5-10x Volume) non_solvent->precipitate precipitated_polymer Precipitated Polymer in Monomer-Rich Solvent precipitate->precipitated_polymer filter_wash Filter & Wash with Non-Solvent precipitated_polymer->filter_wash dry Dry in Vacuum Oven filter_wash->dry pure_polymer Pure Polymer dry->pure_polymer

Caption: Workflow for Polymer Purification by Precipitation.

Method 2: Dialysis

Scientific Principle: Dialysis is a separation technique that relies on the selective diffusion of molecules across a semi-permeable membrane.[2][16] The polymer solution is placed inside a dialysis tube with a specific molecular weight cut-off (MWCO). This tube is then immersed in a large volume of a suitable solvent (the dialysate). Small molecules like this compound can pass through the pores of the membrane into the dialysate, while the larger polymer molecules are retained inside the tube.[17]

Experimental Protocol: Purification of a Water-Soluble Polymer

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO that is significantly smaller than the molecular weight of your polymer but large enough to allow the passage of this compound (MW: 251.16 g/mol ). Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the polymer solution into the dialysis tubing, ensuring to leave some headspace to accommodate for any osmotic effects. Securely clamp both ends of the tubing.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of the dialysate (e.g., deionized water), typically 200-500 times the sample volume.[17] Stir the dialysate gently.

  • Dialysate Exchange: Allow the dialysis to proceed for several hours (e.g., 4-6 hours). For efficient removal of the monomer, it is crucial to change the dialysate periodically. A common schedule is to change the dialysate 3-4 times over 24-48 hours.

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis bag from the dialysate. Open one end and transfer the purified polymer solution to a suitable container.

  • Polymer Isolation: If a solid polymer is desired, the solvent can be removed by lyophilization (freeze-drying) or evaporation.

Troubleshooting Dialysis

Issue Potential Cause Suggested Solution
Slow purification Insufficient concentration gradient or inadequate stirring.Increase the volume of the dialysate and the frequency of its exchange. Ensure gentle but consistent stirring of the dialysate.
Loss of polymer The MWCO of the dialysis membrane is too high, or the membrane is damaged.Use a membrane with a lower MWCO. Inspect the membrane for any leaks before use.
Sample volume increases significantly Osmotic pressure difference between the sample and the dialysate.If the sample contains a high concentration of salts or other small molecules, this is expected initially. The volume should decrease as these molecules are dialyzed out. If it remains an issue, consider a stepwise change in the dialysate concentration.

Visualization of the Dialysis Process

Caption: Principle of Polymer Purification by Dialysis.

Method 3: Size Exclusion Chromatography (SEC)

Scientific Principle: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3][4] The chromatography column is packed with porous beads. Larger molecules, like the polymer, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like this compound, can enter the pores, taking a longer, more tortuous path, and therefore elute later.[5]

Experimental Protocol: SEC for Polymer Purification

  • System Preparation: Choose an SEC column with a pore size appropriate for the molecular weight range of your polymer. Equilibrate the SEC system with a suitable mobile phase in which both the polymer and the monomer are soluble.

  • Sample Preparation: Dissolve the crude polymer in the mobile phase at a known concentration. Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • Injection: Inject the prepared sample onto the SEC column.

  • Elution and Fraction Collection: The polymer will elute first, followed by the unreacted this compound. Use a detector (e.g., refractive index or UV) to monitor the elution profile. Collect the fractions corresponding to the polymer peak.

  • Polymer Recovery: Combine the polymer-containing fractions and remove the solvent, typically by rotary evaporation, to obtain the purified polymer.

Troubleshooting SEC

Issue Potential Cause Suggested Solution
Poor separation between polymer and monomer peaks Inappropriate column selection or mobile phase.Select a column with a smaller pore size for better resolution of low molecular weight species. Optimize the mobile phase flow rate; a slower flow rate can sometimes improve resolution.
Peak tailing or broadening Interactions between the sample and the column packing material.Add a small amount of a salt or a polar modifier to the mobile phase to reduce non-specific interactions.
Column clogging or high back pressure Particulate matter in the sample or precipitation of the polymer on the column.Always filter the sample before injection. Ensure the polymer is fully soluble in the mobile phase at the concentration used.

Visualization of the SEC Separation Principle

SEC_Principle cluster_column SEC Column with Porous Beads cluster_paths cluster_chromatogram Resulting Chromatogram bead1 bead3 bead2 bead4 bead5 bead6 exit_large exit_large exit_small exit_small large_polymer Large Polymer (Elutes First) small_monomer Small Monomer (Elutes Last) chromatogram path_large Shorter Path path_small Longer Path

Caption: Separation Mechanism in Size Exclusion Chromatography.

References

Technical Support Center: Characterizing Impurities in 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Bromodecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound as a critical intermediate and require stringent purity control. Here, we delve into the common impurities, analytical methodologies for their detection, and troubleshooting common issues encountered during experimental analysis. Our approach is rooted in providing not just protocols, but the scientific rationale behind them to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the fundamental questions regarding the purity of this compound, focusing on the origin and nature of common impurities.

Q1: What are the primary sources of impurities in this compound?

A1: Impurities in this compound predominantly arise from its synthetic pathway. The two most common routes of synthesis are the bromination of 10-hydroxydecanoic acid and the oxidation of 10-bromo-1-decanol.[1][2] Consequently, the most probable impurities are process-related:

  • Unreacted Starting Materials: Residual amounts of 10-hydroxydecanoic acid or 10-bromo-1-decanol are common.[1][3]

  • Precursors to Starting Materials: If 10-bromo-1-decanol is synthesized from 1,10-decanediol, the latter can also be present as an impurity.[3]

  • By-products of Synthesis: Side reactions during the bromination or oxidation steps can introduce structurally related impurities. For instance, the intermolecular esterification of 10-hydroxydecanoic acid can form a cyclic dilactone.

  • Reagents and Solvents: Residual solvents from the reaction and purification steps, such as acetone, toluene, or acetic acid, may be present.[2][3]

Q2: How can these impurities affect my downstream applications?

A2: The impact of impurities can be significant, particularly in sensitive applications like drug development and polymer synthesis.

  • Reactive Impurities: Unreacted starting materials with hydroxyl or carboxyl groups can compete in subsequent reactions, leading to the formation of unintended by-products and reducing the yield of the desired product.

  • Structural Analogs: Impurities with similar structures to this compound can be incorporated into the final product, altering its physical and chemical properties, such as solubility, melting point, and biological activity.

  • Toxicity: Certain impurities, even at trace levels, may exhibit toxicity, which is a critical concern in pharmaceutical applications.

Q3: What is a typical purity specification for high-grade this compound?

A3: For research and pharmaceutical applications, a purity of ≥98% is often required.[4] However, the acceptable level and type of impurity are highly dependent on the specific application. It is crucial to not only consider the overall purity but also the identity and concentration of individual impurities.

Part 2: Analytical Protocols for Impurity Characterization

A multi-pronged analytical approach is recommended for the comprehensive characterization of impurities in this compound. The following protocols provide a robust framework for analysis.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.[5]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks of this compound.[3][6]

    • Integrate the area of a well-resolved signal from this compound (e.g., the triplet at ~3.4 ppm corresponding to the -CH₂Br protons) and the signal from the internal standard.

    • Calculate the purity based on the ratio of the integrals and the known amounts of the sample and internal standard.

    • Look for signals that do not correspond to the main compound or the solvent. These may indicate the presence of impurities.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0-12.0broad singlet1H-COOH
3.41triplet2H-CH₂Br
2.36triplet2H-CH₂COOH
1.87quintet2H-CH₂CH₂Br
1.64quintet2H-CH₂CH₂COOH
1.2-1.5multiplet10H-(CH₂)₅-

Data adapted from available literature.[3]

Protocol 2: Separation and Identification of Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile impurities.[7][8] Fatty acids often require derivatization to increase their volatility.

Step-by-Step Methodology:

  • Derivatization (Methylation):

    • To a known amount of the this compound sample (e.g., 1-5 mg), add 1-2 mL of a methylating agent (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • After cooling, add water and extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Instrument Parameters:

    • GC Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with different boiling points.

    • Injector: Use a split/splitless injector at a temperature of around 250°C.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound.

    • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

    • The relative peak areas can provide a semi-quantitative estimation of the impurity levels.

Protocol 3: High-Resolution Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying non-volatile impurities without the need for derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC Instrument Parameters:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.

    • Detector: A UV detector can be used for initial screening, followed by a mass spectrometer for identification.

  • MS Instrument Parameters:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, aiding in the elemental composition determination of impurities.

  • Data Analysis:

    • Correlate the peaks in the chromatogram with their corresponding mass spectra.

    • Use the accurate mass data to propose molecular formulas for the unknown impurity peaks.

    • Fragment the impurity ions (MS/MS) to obtain structural information.

Part 3: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound samples.

NMR Spectroscopy Troubleshooting

Q: I see broad peaks in my ¹H NMR spectrum. What could be the cause?

A: Broad peaks in ¹H NMR can arise from several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If the starting materials or reagents contained metal catalysts, this could be a source.

    • Solution: Pass your sample through a small plug of silica gel or celite before analysis.

  • Sample Aggregation: At higher concentrations, carboxylic acids can form hydrogen-bonded aggregates, leading to broader signals, especially for the acidic proton.

    • Solution: Analyze a more dilute sample.

  • Chemical Exchange: The carboxylic acid proton is in exchange with residual water in the solvent, which can broaden its signal. This is normal for the -COOH proton.

Q: I have unexpected signals in the aliphatic region of my ¹H NMR spectrum. How can I identify the impurity?

A: Unexpected aliphatic signals often correspond to process-related impurities:

  • Signal around 3.6 ppm (triplet): This is characteristic of the -CH₂OH group in 10-hydroxydecanoic acid or 10-bromo-1-decanol.

  • Other complex multiplets: These could arise from the dilactone of 10-hydroxydecanoic acid or other oligomeric species.

    • Solution: Compare the spectrum to reference spectra of the suspected impurities if available. 2D NMR techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.

GC-MS Troubleshooting

Q: I am seeing poor peak shape (tailing) for my derivatized this compound.

A: Peak tailing in GC-MS can be due to:

  • Incomplete Derivatization: Residual free carboxylic acid is highly polar and interacts strongly with the stationary phase.

    • Solution: Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, or reagent concentration.

  • Active Sites in the GC System: The injector liner or the front of the column may have active sites that interact with your analyte.

    • Solution: Use a deactivated injector liner and consider trimming a small portion from the front of the GC column.

Q: I am observing a peak that corresponds to a compound with two bromine atoms in the mass spectrum. What could this be?

A: The presence of a dibrominated species could indicate:

  • Starting Material Impurity: If the synthesis started from 1,10-decanediol, incomplete conversion to the monobromo alcohol could lead to the formation of 1,10-dibromodecane, which might be carried through the synthesis.

  • Side Reaction: Although less common, under harsh brominating conditions, side reactions could potentially occur.

    • Solution: Analyze your starting materials for the presence of dibrominated impurities. The characteristic isotopic pattern of two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) in the mass spectrum is a key indicator.

HPLC-MS Troubleshooting

Q: I am experiencing poor retention of this compound on my C18 column.

A: Poor retention of a long-chain carboxylic acid on a reversed-phase column can be due to:

  • High pH of the Mobile Phase: At a pH well above its pKa (~4.8), the carboxylic acid will be fully deprotonated and highly polar, leading to poor retention.

    • Solution: Lower the pH of your aqueous mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This will suppress the ionization of the carboxylic acid, making it more non-polar and increasing its retention.

  • Mobile Phase Composition: If the initial percentage of the organic solvent is too high, the analyte may elute too quickly.

    • Solution: Decrease the initial percentage of the organic solvent in your gradient.

Q: My signal intensity in ESI-MS is low and unstable.

A: Low and unstable signal in ESI-MS can be caused by:

  • Ion Suppression: High concentrations of salts or other non-volatile components in your sample can suppress the ionization of your analyte.

    • Solution: Ensure your sample is free from non-volatile buffers or salts. If necessary, perform a simple solid-phase extraction (SPE) cleanup of your sample.

  • Inappropriate Ionization Mode: While negative mode is generally preferred for carboxylic acids, in some mobile phases, positive mode adducts (e.g., with sodium) might be more sensitive.

    • Solution: Try analyzing in both positive and negative ion modes to determine the optimal condition.

Part 4: Visualizing Analytical Workflows

Workflow for Impurity Characterization

Impurity_Characterization_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_results Data Interpretation Sample Sample NMR ¹H NMR Spectroscopy Sample->NMR GCMS GC-MS (after derivatization) Sample->GCMS HPLCMS HPLC-MS Sample->HPLCMS Purity Purity Assessment NMR->Purity ID_Known Identification of Known Impurities NMR->ID_Known GCMS->ID_Known ID_Unknown Characterization of Unknown Impurities HPLCMS->ID_Unknown Final Report Final Report Purity->Final Report ID_Known->Final Report ID_Unknown->Final Report

Caption: A comprehensive workflow for the characterization of impurities in this compound.

Troubleshooting Logic for Unexpected HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram Check_Blank Analyze a Blank (Solvent) Injection Start->Check_Blank Peak_in_Blank Peak is from Solvent or System Contamination Check_Blank->Peak_in_Blank Yes No_Peak_in_Blank Peak is from the Sample Check_Blank->No_Peak_in_Blank No Analyze_MS Analyze Mass Spectrum of the Peak No_Peak_in_Blank->Analyze_MS Match_Known Does m/z match a known impurity? Analyze_MS->Match_Known Known_Impurity Identify as Known Impurity (e.g., starting material) Match_Known->Known_Impurity Yes Unknown_Impurity Characterize as Unknown Impurity Match_Known->Unknown_Impurity No Accurate_Mass Determine Elemental Formula from Accurate Mass Unknown_Impurity->Accurate_Mass MSMS Perform MS/MS for Structural Fragments Accurate_Mass->MSMS

Caption: A logical flow for troubleshooting unexpected peaks in an HPLC analysis.

References

Technical Support Center: A Researcher's Guide to 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Bromodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[2][3] While room temperature is generally acceptable, some suppliers recommend storage in a cool and dark place, ideally below 15°C. It is also advisable to store it away from incompatible materials, particularly oxidizing agents, and foodstuff containers.[1]

Q2: What type of container is recommended for storing this compound?

A2: Polyethylene or polypropylene containers are recommended for storing this compound.[1] Ensure that all containers are clearly labeled and checked for any leaks.[1]

Q3: Is this compound considered a stable compound?

A3: Yes, this compound is considered chemically stable under standard ambient conditions, such as room temperature.[3] It will not undergo hazardous polymerization.[1][3] Instability is primarily a concern in the presence of incompatible materials.[1]

Q4: What are the known incompatibilities of this compound?

A4: The primary incompatibility for this compound is with oxidizing agents.[1] It is crucial to avoid storing or mixing it with such compounds to prevent potentially violent reactions.[4][5]

Q5: What are the hazardous decomposition products of this compound?

A5: Under fire conditions, the combustion of this compound can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1][3]

Troubleshooting Guide: Stability and Purity Issues

This section provides a more detailed approach to identifying and resolving common issues related to the stability and purity of this compound.

Identifying Potential Degradation

Q6: How can I tell if my this compound has degraded?

A6: While this compound is generally stable, improper storage or handling can lead to degradation. Visual inspection is the first step in assessing its quality.

Observation Potential Issue Recommended Action
Color Change The compound is typically a white to light yellow or light orange solid.[6][7] A significant darkening or change in color could indicate degradation or contamination.Proceed with analytical purity assessment.
Change in Physical Form The melting point of this compound is in the range of 38-42°C.[6][7] If the solid appears clumped, oily, or has a significantly lower melting point, it may have absorbed moisture or degraded.Dry the sample under vacuum and reassess. If the issue persists, perform a purity analysis.
Insolubility This compound is partly miscible in water.[6][7] If you observe a significant decrease in solubility in organic solvents where it is typically soluble, this could be a sign of polymerization or other degradation pathways.Attempt to dissolve a small sample in a trusted solvent. If insolubility is an issue, purity analysis is recommended.

The following diagram illustrates a general workflow for troubleshooting suspected degradation of this compound.

G cluster_0 Troubleshooting Workflow for this compound Stability start Suspected Degradation visual_inspection Visual Inspection (Color, Form) start->visual_inspection check_storage Review Storage Conditions (Temp, Humidity, Light) visual_inspection->check_storage Abnormal? analytical_testing Purity Assessment (NMR, HPLC, GC-MS) visual_inspection->analytical_testing Normal, but issues persist check_storage->analytical_testing decision Use, Purify, or Discard? analytical_testing->decision consult_sds Consult Safety Data Sheet (SDS) consult_sds->check_storage action_use Use with Caution (If purity is acceptable) decision->action_use Acceptable action_purify Purification (e.g., Recrystallization) decision->action_purify Impure but salvageable action_discard Dispose of Properly decision->action_discard Severely Degraded

Caption: Troubleshooting workflow for assessing the stability of this compound.

Potential Degradation Pathways

Q7: What are the likely chemical degradation pathways for this compound?

A7: While specific degradation studies on this compound are not extensively detailed in readily available literature, based on its chemical structure (a long-chain carboxylic acid with a terminal bromide), we can infer potential degradation pathways.

The following diagram illustrates a simplified potential degradation pathway.

G cluster_1 Potential Degradation of this compound node_A This compound Br-(CH2)9-COOH node_B Hydrolysis Product HO-(CH2)9-COOH node_A->node_B Moisture/Base node_C Oxidation Products Shorter chain acids, etc. node_A->node_C Oxidizing Agents/Light node_D Esterification Product R-O-CO-(CH2)9-Br node_A->node_D Alcohols

Caption: Simplified potential degradation pathways for this compound.

  • Hydrolysis: In the presence of moisture, especially under basic conditions, the terminal bromide can undergo hydrolysis to form 10-hydroxydecanoic acid.

  • Oxidation: Exposure to strong oxidizing agents or prolonged exposure to light and air could potentially lead to oxidation at various points along the alkyl chain, although this is less likely under proper storage.

  • Esterification: If stored with alcohols, acid-catalyzed esterification of the carboxylic acid group can occur.

Protocols for Purity Assessment

Q8: What methods can be used to assess the purity of this compound?

A8: To quantitatively assess the purity of this compound, several analytical techniques can be employed.[] The choice of method will depend on the available instrumentation and the suspected impurity.

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The ¹H NMR spectrum of pure this compound should show characteristic peaks corresponding to the protons in the molecule.[9]

    • Look for the presence of unexpected peaks, which may indicate impurities. For example, the appearance of a peak corresponding to a hydroxyl group could suggest the presence of 10-hydroxydecanoic acid.

    • Integration of the peaks can be used to quantify the level of impurities if their identity is known.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a solution of the sample to be tested at the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • The chromatogram of the pure standard should show a single major peak.

    • The chromatogram of the sample can be compared to the standard. The presence of additional peaks indicates impurities.

    • The area of the peaks can be used to determine the percentage purity of the sample.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (if necessary): Carboxylic acids can be challenging to analyze directly by GC. Derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent) may be necessary.

  • GC Method: Use a capillary column with a suitable stationary phase. Program the oven temperature to ensure good separation of the components.

  • MS Analysis: Acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of the derivatized this compound.

    • Identify any impurity peaks by their mass spectra.

References

Validation & Comparative

10-Bromodecanoic acid vs 11-bromoundecanoic acid in SAMs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Self-Assembled Monolayers of 10-Bromodecanoic Acid and 11-Bromoundecanoic Acid

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring interfacial properties with molecular-level precision.[1] Within the vast library of molecules used for SAM formation, ω-bromoalkanoic acids are particularly valuable. They provide a stable, well-defined surface with a terminal bromine atom that serves as a versatile chemical handle for subsequent functionalization, such as nucleophilic substitution or surface-initiated polymerization.[2][3]

This guide provides a detailed comparison of two closely related molecules: this compound (C10) and 11-bromoundecanoic acid (C11). While differing by only a single methylene unit, this subtle change in alkyl chain length introduces significant differences in the resulting monolayer's structure, stability, and surface properties due to the well-documented "odd-even effect."[4][5] We will explore the causality behind these differences, provide supporting experimental data and protocols, and offer insights to guide the selection of the optimal molecule for specific research and development applications.

The Decisive Influence of a Single Carbon Atom

The formation of high-quality SAMs is a dynamic process governed by the interplay between head-group-substrate interactions, van der Waals forces between adjacent alkyl chains, and terminal group interactions.[6]

  • Alkyl Chain Length and Stability : Generally, longer alkyl chains lead to stronger van der Waals interactions, promoting higher packing density, increased order, and greater thermal and chemical stability.[5][7] This principle suggests that the C11 chain of 11-bromoundecanoic acid should form a marginally more stable monolayer than the C10 chain of this compound. This increased stability arises from a greater energetic barrier to molecular desorption and displacement.[5]

  • The Odd-Even Effect : A more profound distinction arises from the parity of the number of carbon atoms in the alkyl chain.[8][9] This "odd-even effect" dictates the orientation of the terminal group relative to the surface.

    • Even-Carbon Chains (e.g., this compound) : Molecules with an even number of carbons in the chain tend to have a lower tilt angle with respect to the surface normal. This results in a different orientation of the terminal C-Br bond.

    • Odd-Carbon Chains (e.g., 11-Bromoundecanoic Acid) : Molecules with an odd number of carbons typically exhibit a larger tilt angle. This structural difference can significantly alter surface properties like wettability and the accessibility of the terminal bromine for subsequent reactions.[4][10]

Comparative Performance Data and Properties

The structural differences driven by the odd-even effect manifest in measurable physical properties. The following table summarizes expected and reported values for SAMs formed from these two molecules on common substrates.

PropertyThis compound (C10 - Even)11-Bromoundecanoic Acid (C11 - Odd)Rationale & Significance
Molecular Formula C₁₀H₁₉BrO₂C₁₁H₂₁BrO₂[11]A single CH₂ unit difference is the basis for comparison.
Molecular Weight 251.16 g/mol 265.19 g/mol [11]Affects solution preparation and mass-based characterization.
Expected Monolayer Thickness (Ellipsometry) ~13-15 Å~14-16 ÅThickness increases with chain length. The exact value depends on molecular tilt angle.[12][13][14]
Expected Water Contact Angle Lower than C11Higher than C10The odd-even effect influences the orientation and packing of the terminal group, affecting surface energy and wettability.[4][10]
Packing Density Potentially higherPotentially lowerEven-numbered chains can sometimes achieve a more crystalline, densely packed structure.[9][15]
Terminal Bromine Reactivity HighHigh, potentially more accessibleThe tilt angle in odd-numbered chains may make the terminal bromine more sterically accessible for subsequent nucleophilic substitution reactions.[2][16]
Thermal/Chemical Stability GoodMarginally higherIncreased van der Waals forces from the longer alkyl chain enhance monolayer stability.[7][17]

Visualizing the Structural Difference: The Odd-Even Effect

The diagram below illustrates the fundamental structural difference between SAMs formed from molecules with even and odd numbers of carbon atoms in their alkyl chains. This difference in tilt and terminal group orientation is the primary driver of the performance variations between this compound and 11-bromoundecanoic acid.

Caption: Odd-even effect on SAM structure.

Experimental Protocols

Reproducible formation and characterization of SAMs are critical for successful application. The following protocols provide a validated workflow for creating and analyzing monolayers of ω-bromoalkanoic acids on a silicon substrate with a native oxide layer.

Diagram of the Experimental Workflow

sub Substrate Preparation (Si Wafer Cleaning) sam SAM Formation (Immersion for 12-24h) sub->sam sol Solution Preparation (1-5 mM Acid in Ethanol) sol->sam rinse Rinsing & Drying (Ethanol rinse, N₂ dry) sam->rinse char Characterization rinse->char xps XPS char->xps ellip Ellipsometry char->ellip ca Contact Angle char->ca

Caption: General workflow for SAM formation and characterization.

Part 1: Substrate Preparation (Silicon Wafer)

Rationale: This procedure removes organic contaminants and generates a hydrophilic, hydroxyl-terminated silicon dioxide surface, which is essential for the covalent attachment of the carboxylic acid head groups.[3]

  • Materials: Silicon wafers, Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), deionized water, nitrogen gas source, oven.

  • Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it inside a certified chemical fume hood with appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield).

  • Procedure:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 15-20 minutes.

    • Thoroughly rinse the wafers with copious amounts of deionized water.

    • Dry the wafers under a gentle stream of nitrogen gas.

    • Place the cleaned wafers in an oven at 110°C for at least 30 minutes to ensure they are completely dry before SAM formation.

Part 2: SAM Formation

Rationale: The self-assembly process is driven by the affinity of the carboxylic acid head group for the hydroxylated surface. An immersion time of 12-24 hours is typically sufficient to allow the molecules to organize into a well-ordered, densely packed monolayer.[18][19]

  • Materials: Cleaned silicon wafers, this compound or 11-bromoundecanoic acid, 200-proof ethanol, glass vials with caps.

  • Procedure:

    • Prepare a 1 mM solution of the desired bromoalkanoic acid in 200-proof ethanol. Ensure the solid is fully dissolved.

    • Place a cleaned, dry silicon wafer into a glass vial.

    • Pour the 1 mM acid solution into the vial, ensuring the substrate is fully submerged.

    • Seal the vial to minimize evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.

    • After immersion, remove the wafer with clean tweezers and rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

    • Dry the functionalized wafer under a stream of nitrogen.

Part 3: Monolayer Characterization

Rationale: A multi-technique approach is necessary to validate the formation and quality of the SAM.

  • Contact Angle Goniometry:

    • Purpose: To measure the surface wettability, which indicates successful monolayer formation and provides insight into surface order.

    • Procedure: Place a droplet of deionized water on the SAM surface and measure the static contact angle. A higher contact angle compared to the bare substrate indicates the formation of a more hydrophobic surface.

  • Ellipsometry:

    • Purpose: To measure the thickness of the organic layer on the substrate.[12]

    • Procedure: Use a spectroscopic ellipsometer to measure the change in polarization of reflected light. Model the data using a substrate/SiO₂/SAM layer model to calculate the monolayer thickness. The measured thickness should be consistent with the length of the molecule in a tilted, all-trans conformation.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To confirm the elemental composition of the surface and analyze the chemical states of the elements.[20]

    • Procedure: Acquire high-resolution spectra of the C 1s, O 1s, Si 2p, and Br 3d regions. The presence of a clear Br 3d signal confirms the incorporation of the molecule. The C 1s signal can be used to assess the packing density and order of the alkyl chains.[21][22][23]

Application Implications: Which Molecule to Choose?

The choice between this compound and 11-bromoundecanoic acid is not arbitrary and should be dictated by the specific demands of the application.

  • Choose this compound (Even) if:

    • The primary goal is to create the most densely packed, crystalline, and defect-free monolayer possible.

    • The application requires a surface with slightly lower surface energy compared to its odd-chain counterpart.

  • Choose 11-Bromoundecanoic Acid (Odd) if:

    • The application requires maximal steric accessibility of the terminal bromine for subsequent high-yield chemical reactions. The more upright orientation may facilitate faster reaction kinetics.

    • Slightly enhanced thermal or long-term stability is a priority due to the longer alkyl chain.

    • The specific surface dipole and wettability imparted by the odd-chain structure are beneficial, for instance, in controlling protein adsorption or cell adhesion.[5]

Conclusion

While separated by only a single methylene group, this compound and 11-bromoundecanoic acid produce self-assembled monolayers with distinct structural and physical properties. The primary differentiator is the odd-even effect, which modulates the molecular tilt angle and the orientation of the terminal bromine group. 11-bromoundecanoic acid offers slightly greater chain length-imparted stability and potentially higher terminal group accessibility, whereas this compound may form more densely packed films. A thorough understanding of these subtle yet significant differences, validated by the experimental protocols outlined herein, empowers researchers to make an informed choice, thereby optimizing their surface engineering strategies for advanced applications in materials science and biotechnology.

References

A Comparative Guide to Bromoalkanoic Acids: Focusing on 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Bifunctional Linkers

Bromoalkanoic acids are a class of organic compounds characterized by two key functional groups: a terminal carboxylic acid and a bromine atom attached to the alkyl chain. This bifunctional nature makes them invaluable as molecular linkers or building blocks in a wide array of scientific applications, from polymer synthesis to surface modification and the development of advanced drug delivery systems.[1] The carboxylic acid provides a reactive handle for esterification, amidation, or surface anchoring, while the alkyl bromide serves as an excellent electrophile for nucleophilic substitution reactions.

The length of the alkyl chain separating these two functional groups is a critical design parameter that dictates the physicochemical properties and ultimate utility of the molecule. This guide provides a comparative analysis of various bromoalkanoic acids, with a central focus on 10-bromodecanoic acid, to elucidate how chain length influences performance in key applications. We will explore the interplay between molecular structure, reactivity, and function, supported by experimental data and protocols to inform your research and development.

Physicochemical Properties: The Influence of Chain Length

The length of the hydrocarbon chain profoundly impacts the physical properties of bromoalkanoic acids. As the chain length increases, van der Waals forces between molecules become stronger, while the relative contribution of the polar carboxylic acid group to the molecule's overall character diminishes. This trend directly affects properties like melting point, boiling point, and solubility.

Longer-chain acids like this compound are solid at room temperature and exhibit limited water solubility due to their significant nonpolar character.[1][2][3][4] Conversely, shorter-chain acids are liquids or low-melting solids with greater water solubility.[5][6][7] This relationship is crucial when selecting a linker for reactions in aqueous versus organic media.

Table 1: Comparison of Physicochemical Properties of Selected ω-Bromoalkanoic Acids

Property4-Bromobutyric Acid6-Bromohexanoic AcidThis compound11-Bromoundecanoic Acid
Molecular Formula C₄H₇BrO₂C₆H₁₁BrO₂C₁₀H₁₉BrO₂C₁₁H₂₁BrO₂
Molar Mass ( g/mol ) 167.00195.05251.16265.19
Melting Point (°C) 31-3435-3838-41[2][3][4]49-52
Boiling Point (°C) 135 (10 mmHg)142-145 (3 mmHg)160 (1 Torr)[3][4]175-178 (2 mmHg)
Water Solubility SolubleSlightly SolublePartly Miscible[2][3][4]Insoluble
pKa (Predicted) ~4.5~4.6~4.78[2][3]~4.8

Data compiled from various chemical suppliers and databases. Exact values may vary slightly.

The predictable trend in these properties allows researchers to select an appropriate bromoalkanoic acid based on the physical requirements of their system, such as solubility in a specific solvent or the desired morphology of a self-assembled monolayer.

A Tale of Two Ends: Comparative Reactivity

The utility of bromoalkanoic acids stems from the distinct and largely independent reactivity of their two functional groups, especially in ω-bromo derivatives where the groups are separated by a long alkyl chain.

Carboxylic Acid Reactivity: Esterification & Amidation

The carboxylic acid moiety is a versatile functional group for coupling reactions. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon. In ω-bromoalkanoic acids like this compound, the bromine atom is too distant to exert a significant electronic effect on the carboxyl group. Therefore, its reactivity in reactions like Fischer esterification or DCC-mediated coupling is comparable to that of an unsubstituted alkanoic acid of similar chain length.[8][9]

Esterification_Workflow BromoAcid Bromoalkanoic Acid (R-COOH) Intermediate Activated Intermediate (e.g., Protonated Acid, O-Acylisourea) BromoAcid->Intermediate Activation Alcohol Alcohol (R'-OH) Alcohol->Intermediate Nucleophilic Attack Activator Activating Agent (e.g., H⁺, DCC, HATU) Activator->Intermediate Ester Bromoalkanoic Ester (R-COOR') Intermediate->Ester Formation Byproduct Byproduct (e.g., H₂O, DCU) Intermediate->Byproduct

Caption: Generalized workflow for the esterification of a bromoalkanoic acid.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol describes the esterification of this compound with a generic primary alcohol under mild conditions.

  • Reagent Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes.[10] A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel.

Causality: The use of DCC as a coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, further accelerating the reaction.[10] This method is preferred over acid-catalyzed Fischer esterification for sensitive substrates as it proceeds under milder, neutral conditions.

Alkyl Bromide Reactivity: Nucleophilic Substitution

The terminal bromide is an excellent leaving group, making the ω-carbon a prime target for Sₙ2 reactions.[11] For long-chain acids like this compound, the reactivity is characteristic of a primary alkyl bromide and is not sterically hindered by the distant carboxyl group.

This is in stark contrast to α-bromoalkanoic acids. In α-bromo acids, the bromine is on the carbon adjacent to the carbonyl group. This position is highly activated towards Sₙ2 displacement because the adjacent carbonyl group stabilizes the transition state.[12]

Reactivity_Comparison cluster_omega ω-Bromoalkanoic Acid cluster_alpha α-Bromoalkanoic Acid Omega Nu⁻ attacks here (Standard Sₙ2 reactivity) note Note: Reactivity at C-Br bond α >> ω HOOC-(CH₂)ₙ-CH₂-Br -> HOOC-(CH₂)ₙ-CH₂-Nu HOOC-(CH₂)ₙ-CH₂-Br -> HOOC-(CH₂)ₙ-CH₂-Nu Alpha Nu⁻ attacks here (Enhanced Sₙ2 reactivity) R-CH(Br)-COOH -> R-CH(Nu)-COOH R-CH(Br)-COOH -> R-CH(Nu)-COOH

Caption: Reactivity difference at the C-Br bond for α- versus ω-bromoalkanoic acids.

Applications Dictated by Molecular Architecture

The choice between a short-chain and a long-chain bromoalkanoic acid is driven entirely by the intended application. The alkyl chain is not merely a passive linker; it is an active component that defines spacing, flexibility, and hydrophobic character.

Surface Modification & Self-Assembled Monolayers (SAMs)

Bromoalkanoic acids are extensively used to functionalize surfaces.[13] The carboxylic acid head group anchors the molecule to a metal oxide or hydroxylated surface, while the terminal bromine is exposed, creating a reactive surface for further modification. The length of the alkyl chain is critical:

  • Short Chains (e.g., 4-Bromobutyric Acid): Create thin, often less-ordered monolayers. Useful when minimal spacing is required.

  • Long Chains (e.g., this compound): Form thicker, more densely packed, and highly ordered crystalline-like monolayers due to increased intermolecular van der Waals interactions. These robust layers are ideal for creating well-defined interfaces for biosensors or electronic devices.[14]

Polymer Synthesis and Modification

In polymer science, these molecules serve multiple roles:

  • Initiators: The carboxylate can be used to initiate ring-opening polymerization, while the bromide can initiate atom transfer radical polymerization (ATRP), leading to block copolymers.

  • Chain Transfer Agents: In reversible addition-fragmentation chain-transfer (RAFT) polymerization, they can be converted into chain transfer agents to introduce a carboxyl group at one end and a bromine at the other.[15]

  • Grafting: this compound can be grafted onto existing polymers like polyethylenimine (PEI) to add long, hydrophobic alkyl chains, modifying the polymer's properties for applications like gene delivery.[16] The long decyl chain significantly alters the hydrophobicity and self-assembly behavior of the resulting copolymer.

Linker_Applications cluster_main Bromoalkanoic Acid as a Bifunctional Linker cluster_carboxyl Carboxyl End Reactions cluster_bromide Bromide End Reactions Linker HOOC-(CH₂)ₙ-Br Surface Surface (e.g., Oxide) Linker->Surface Anchoring PolymerBackbone Polymer Backbone (e.g., Amine Group) Linker->PolymerBackbone Grafting BioMolecule Biomolecule Linker->BioMolecule Conjugation Drug Drug Payload Linker->Drug Tethering SecondPolymer Second Polymer Chain Linker->SecondPolymer Initiation

Caption: The role of bromoalkanoic acids as bifunctional linkers in various applications.

Drug Development and PROTACs

In modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. A PROTAC uses a linker to connect a protein-of-interest binder to an E3 ligase binder, inducing degradation of the target protein. This compound is an ideal precursor for these linkers because its 10-carbon chain provides significant length and conformational flexibility, allowing the two ends of the PROTAC to bind their respective targets simultaneously.[17]

Conclusion: Selecting the Right Tool for the Job

While all bromoalkanoic acids share a common bifunctional architecture, their performance and applications are highly dependent on the length of the alkyl spacer.

  • Short-chain bromoalkanoic acids (C3-C6) are advantageous when high water solubility is required, and the desired distance between two points is minimal.

  • This compound represents a versatile long-chain linker . Its C10 backbone provides a substantial, flexible spacer ideal for:

    • Creating thick, well-ordered self-assembled monolayers on surfaces.

    • Significantly modifying the hydrophobic character of polymers.

    • Serving as a long, flexible tether in complex biomolecular systems like PROTACs and drug delivery nanocarriers.[16][17]

The choice is ultimately a strategic one. By understanding the fundamental relationship between chain length, physicochemical properties, and reactivity, researchers can rationally select the optimal bromoalkanoic acid to achieve their desired molecular design and functional outcome.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 10-Bromodecanoic Acid

This compound is a bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. It serves as a critical linker component in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where the precise length and chemical nature of the linker are paramount to efficacy.[1][2][3] Given its role in defining the pharmacokinetic and pharmacodynamic properties of such advanced molecules, the ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to complex biological samples—is not merely a procedural step, but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the underlying principles, explain the rationale behind specific experimental choices, and provide actionable, field-tested protocols. Our focus is on two gold-standard analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect their respective strengths and weaknesses, enabling you, the researcher, to make an informed decision tailored to your specific analytical challenge.

Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound is a decision driven by the specific requirements of the assay, including sensitivity, sample matrix complexity, throughput, and the need for structural confirmation. Both techniques are powerful, but they operate on different principles of chemical separation and analyte volatilization.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Approach

GC-MS offers unparalleled chromatographic resolution, making it a powerful tool for separating analytes from complex mixtures. However, its core requirement is that analytes must be volatile and thermally stable.[4][5] this compound, with its polar carboxylic acid group, is non-volatile and prone to thermal degradation and adsorption within the GC system.[6] Therefore, chemical derivatization is a mandatory prerequisite for its analysis by GC. [7]

The derivatization step converts the polar carboxyl group into a less polar, more volatile ester. This not only enables the compound to traverse the GC column but also significantly enhances detection sensitivity. Two common derivatization strategies are particularly relevant:

  • Esterification to Fatty Acid Methyl Esters (FAMEs): A classic and robust method where the carboxylic acid is converted to its methyl ester using reagents like boron trichloride in methanol (BCl3-Methanol).[6][8] This method is cost-effective and widely used for general fatty acid analysis.[9]

  • Pentafluorobenzyl (PFB) Ester Formation: Reacting the acid with pentafluorobenzyl bromide (PFBBr) creates a PFB ester.[10] This derivative is exceptionally sensitive to electron capture negative chemical ionization (NCI-MS), a soft ionization technique that can provide picogram-level limits of detection by selectively targeting the electronegative PFB group.[10] This makes it an ideal choice for trace-level quantification in complex biological matrices.

The Causality Behind Derivatization: The primary goal is to mask the polar -COOH group. This reduces hydrogen bonding, which in turn lowers the boiling point of the analyte and prevents it from adsorbing to active sites on the GC inlet liner and column, ensuring sharp, symmetrical peaks and accurate quantification.[6] The choice of PFBBr, in particular, is a strategic one; it adds a highly electronegative moiety to the molecule, making it a superb target for highly sensitive NCI-MS detection.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Powerhouse

LC-MS/MS has emerged as the dominant platform in bioanalysis, largely due to its ability to analyze compounds in their native form, often without the need for derivatization.[11] For a molecule like this compound, this is a significant advantage. The analysis is performed in the liquid phase, circumventing the need for volatilization and reducing sample preparation time.

The core strength of LC-MS/MS lies in its specificity and sensitivity, derived from the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is a unique chemical signature of the analyte, effectively filtering out background noise from the matrix and allowing for highly selective quantification even at very low concentrations.[12][13]

Why Avoid Derivatization in LC-MS? The primary reason is efficiency. Eliminating the derivatization step reduces sample handling, minimizes potential sources of error and analyte loss, and significantly increases sample throughput. Modern electrospray ionization (ESI) sources are highly efficient at ionizing moderately polar molecules like carboxylic acids directly from the liquid phase, making derivatization redundant for many applications.[11]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the two recommended approaches. The values presented are synthesized from typical performance data for long-chain fatty acid analysis and serve as a guide for method selection.[10][13][14][15]

ParameterGC-MS (with PFBBr Derivatization)LC-MS/MS (Direct Analysis)
Principle Separation of volatile derivatives in the gas phase.Separation of native analyte in the liquid phase.
Sample Prep Liquid-liquid extraction followed by mandatory chemical derivatization.Protein precipitation or liquid-liquid extraction. No derivatization required.
Throughput Lower (derivatization step is time-consuming).Higher (simpler sample preparation).
Sensitivity (Typical LOQ) Very High (pg/mL to low ng/mL).High (low to mid ng/mL).
Selectivity High (driven by chromatographic separation and MS).Very High (driven by MRM transitions).
Matrix Effects Generally lower, as derivatization and cleanup are extensive.Can be significant (ion suppression/enhancement). Requires careful management.
Key Advantage Exceptional sensitivity for trace analysis.High throughput, simplicity, and broad applicability.
Key Limitation Labor-intensive sample preparation; not suitable for thermolabile analytes.Potential for matrix effects impacting accuracy.

Experimental Protocols & Method Validation

The following protocols are presented as robust starting points. As a Senior Application Scientist, I must emphasize that every protocol must be fully validated in your laboratory, using your specific equipment and matrices, to ensure it is fit for purpose. Method validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA), which define standards for accuracy, precision, selectivity, sensitivity, linearity, and stability.[16][17][18]

Workflow Visualization

The diagrams below illustrate the logical flow for each of the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap1 Evaporate to Dryness Extract->Evap1 Deriv PFBBr Derivatization (60°C, 30 min) Evap1->Deriv Evap2 Evaporate to Dryness Deriv->Evap2 Recon Reconstitute in Hexane Evap2->Recon GCMS GC-MS Injection (NCI Mode) Recon->GCMS Data Data Acquisition GCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration Report Quant->Result LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (with Acetonitrile) Spike->Precip Centri Centrifuge Precip->Centri Super Collect & Dilute Supernatant Centri->Super LCMS LC-MS/MS Injection (ESI- MRM Mode) Super->LCMS Data Data Acquisition LCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration Report Quant->Result

References

The Pivotal Role of Linker Length in Polymer Design: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of polymer synthesis, the linker, a seemingly simple molecular bridge, wields immense power in dictating the ultimate properties and performance of the resulting material. For researchers, scientists, and drug development professionals, a comprehensive understanding of how linker length influences polymer behavior is not merely academic—it is a critical design parameter that can make or break an application. This guide provides an in-depth, objective comparison of the effects of linker length on polymer characteristics, supported by experimental data and detailed methodologies, to empower you in the rational design of next-generation polymers for therapeutic and advanced material applications.

The Unseen Architect: Why Linker Length Matters

The covalent tether connecting monomers, polymer backbones to functional moieties, or crosslinking polymer chains, the "linker" or "spacer," is far from a passive component.[1] Its length, flexibility, and chemical nature are fundamental architectural elements that profoundly impact a polymer's physicochemical and biological properties.[2] In the realm of bioconjugates, such as antibody-drug conjugates (ADCs), and biomaterials like hydrogels, the strategic selection of linker length is a key determinant of success.[3][4]

Longer linkers can increase the hydrodynamic radius of a molecule, which often leads to reduced renal clearance and a longer circulation half-life in vivo.[4] Conversely, shorter linkers may be preferable where precise spatial control and minimal steric hindrance are paramount.[4] This guide will dissect these nuances, providing a clear framework for linker selection based on the desired application.

Comparative Analysis: Linker Length in Action

To truly appreciate the impact of linker length, we will examine its effects in two prominent and distinct applications: Antibody-Drug Conjugates (ADCs) and hydrogels.

Fine-Tuning Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, creating a targeted therapeutic. The linker's role is a delicate balance: it must be stable in circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload release upon internalization into the target cancer cell.[5] Polyethylene glycol (PEG) has become a go-to linker component for optimizing the therapeutic index of ADCs.[3]

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the ADC's properties.[3]

Key Observations from Experimental Data:

  • Pharmacokinetics and Efficacy: Increasing PEG linker length generally correlates with a longer plasma half-life.[3][6] This extended circulation can lead to increased accumulation in tumor tissues and improved in vivo efficacy.[3][6] However, this is not a universal rule, and the optimal length is dependent on the specific antibody, payload, and target.[3]

  • In Vitro Potency: Conversely, longer PEG chains may sometimes reduce in vitro potency.[3] This highlights the critical need for systematic evaluation across a range of linker lengths.

  • Solubility and Aggregation: PEGylation improves the hydrophilicity of the ADC, which is especially beneficial for hydrophobic payloads, and helps to reduce aggregation.[3][5] The length of the PEG chain can be matched to the payload's hydrophobicity; a more hydrophobic payload may require a longer PEG chain to maintain solubility.[5]

  • Stability: The stability of an ADC can be influenced by the linker length in conjunction with the conjugation site. Shorter linkers can sometimes lead to better stability by anchoring the payload within a spatially shielded region of the antibody.[7]

Workflow for Evaluating ADCs with Different PEG Linker Lengths:

Caption: Workflow for ADC evaluation with varying PEG linker lengths.

Comparative Data Summary: Impact of PEG Linker Length on ADC Performance

PEG Linker LengthPlasma Half-LifeIn Vitro Potency (IC50)In Vivo EfficacyTendency for Aggregation
Short (e.g., PEG1-PEG4)ShorterGenerally HigherVariableHigher with hydrophobic payloads
Medium (e.g., PEG8-PEG12)ModerateModerateOften OptimizedModerate
Long (e.g., PEG24-PEG48)LongerGenerally LowerCan be ImprovedLower

Note: This table represents general trends observed in preclinical studies. The optimal linker length is highly dependent on the specific ADC components.

Engineering Hydrogel Properties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell encapsulation.[8] The properties of a hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, are critically influenced by the cross-linker length.[8][9]

Key Observations from Experimental Data:

  • Mechanical Properties: The relationship between linker length and hydrogel stiffness (storage modulus) can be complex. In some systems, increasing the length of a flexible linker leads to increased stiffness.[10] However, in networks formed with higher-valency components, increasing linker length can reduce network stiffness by providing more flexibility between crosslinking points.[10] For covalently cross-linked hydrogels, a longer cross-linker generally leads to a lower crosslinking density, resulting in a hydrogel with a lower compressive modulus.[4]

  • Swelling Ratio: Hydrogels with longer cross-linkers typically exhibit a higher swelling ratio.[4] This is because the lower crosslinking density allows the polymer network to expand and accommodate more water.[4]

  • Degradation Behavior: The length of the cross-linker can also influence the degradation rate of biodegradable hydrogels.[8]

  • Viscoelasticity: The length and rigidity of the linker are key determinants of the viscoelastic properties of covalent hydrogels.[10]

Workflow for Comparing Hydrogel Properties Based on Cross-linker Length:

Caption: Experimental workflow for comparing hydrogel properties.

Comparative Data Summary: Impact of Cross-linker Length on Hydrogel Properties

Cross-linker LengthCrosslinking DensitySwelling RatioCompressive Modulus
ShortHighLowHigh
MediumModerateModerateModerate
LongLowHighLow

Note: This table illustrates the general effect of increasing the molecular weight of a cross-linker like PEGDA on the resulting hydrogel properties.[4]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of your findings, it is crucial to employ robust and well-documented experimental protocols.

Synthesis of Polymers with Varying Linker Lengths

Controlled/"living" radical polymerization (CRP) techniques are invaluable for synthesizing polymers with well-defined architectures, including precise control over linker incorporation.[11][12][13] Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[11][14]

Protocol Outline: Synthesis of PEG-based Polymers with Varying Linker Lengths via RAFT Polymerization

  • Reagent Preparation: Prepare stock solutions of the monomer, RAFT agent (e.g., a trithiocarbonate), and radical initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane or DMF).

  • Polymerization Setup: In a series of reaction vessels, combine the monomer, RAFT agent, and initiator at the desired molar ratios to target different polymer molecular weights (and thus, effective linker lengths between functional groups if they are at the chain ends).

  • Degassing: Deoxygenate the reaction mixtures by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).

  • Polymerization: Immerse the reaction vessels in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.

  • Monitoring: At timed intervals, withdraw aliquots to monitor monomer conversion and polymer molecular weight evolution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

  • Termination and Purification: Quench the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum to obtain the purified polymer.

Characterization of Linker Length Effects

3.2.1. For Antibody-Drug Conjugates (ADCs):

  • In Vitro Cytotoxicity Assay (IC50 Determination):

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs with varying linker lengths.

    • Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[3]

    • Measure the absorbance or luminescence to determine the concentration of ADC that inhibits cell growth by 50% (IC50).

3.2.2. For Hydrogels:

  • Swelling Ratio Measurement:

    • Prepare hydrogel discs of known initial dry weight (Wd).

    • Immerse the discs in a buffer solution (e.g., PBS at pH 7.4) at a constant temperature.

    • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

    • Calculate the swelling ratio as: (Ws - Wd) / Wd.

  • Mechanical Testing (Compressive Modulus):

    • Prepare cylindrical hydrogel samples.

    • Perform unconfined compression tests using a mechanical tester.

    • Apply a constant strain rate and record the resulting stress.

    • The compressive modulus is determined from the initial linear region of the stress-strain curve.

Conclusion: Rational Design Through Linker Optimization

The length of the linker in polymer synthesis is a powerful tool for tuning the properties of the final material. As demonstrated in the case of ADCs and hydrogels, even subtle changes in linker length can lead to significant differences in performance. A systematic and comparative approach to evaluating a range of linker lengths is therefore not just recommended but essential for the rational design of advanced polymers for biomedical and other high-performance applications. By understanding the fundamental principles outlined in this guide and employing rigorous experimental methodologies, researchers can unlock the full potential of linker chemistry to create polymers with precisely tailored functionalities.

References

The Unseen Architect: A Comparative Performance Analysis of 10-Bromodecanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted drug delivery, the linker molecule, though often overlooked, is a critical architect of the therapeutic conjugate's success. It is the silent partner to the targeting moiety and the potent payload, profoundly influencing the overall performance, from circulation stability to the precise release of the active agent. This guide provides an in-depth comparative analysis of 10-Bromodecanoic acid, a long-chain aliphatic linker, against other prevalent linker technologies, particularly the widely adopted hydrophilic Poly(ethylene glycol) (PEG) linkers. By examining the fundamental physicochemical properties and their impact on drug delivery vehicle performance, supported by experimental insights, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation therapeutics.

The Dichotomy of Linker Design: Hydrophobicity vs. Hydrophilicity

The choice of a linker often boils down to a fundamental consideration: its interplay with the aqueous biological environment. This is where the stark contrast between a hydrophobic alkyl chain linker like this compound and a hydrophilic PEG-based linker becomes paramount.[1]

This compound: The Hydrophobic Contender

This compound is a 10-carbon saturated fatty acid derivative, featuring a carboxylic acid group at one end and a bromine atom at the other.[2] The long alkyl chain imparts a significant hydrophobic character to this linker. The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, often activated by carbodiimide chemistry, while the terminal bromide can be displaced by nucleophiles such as thiols or amines to attach the payload or anchor to a carrier.[2]

Poly(ethylene glycol) (PEG) Linkers: The Hydrophilic Benchmark

PEG linkers are composed of repeating ethylene glycol units, rendering them highly hydrophilic.[2] This property is instrumental in enhancing the aqueous solubility of conjugated molecules, a common hurdle in drug development, especially with hydrophobic payloads.[2] The ether oxygens in the PEG backbone can form hydrogen bonds with water, creating a hydration shell that improves solubility and can prevent aggregation.[1]

The following table summarizes the key distinctions and their implications for drug delivery system performance.

FeatureThis compound (Alkyl Linker)Poly(ethylene glycol) (PEG) LinkerKey Implications in Drug Delivery
Composition Saturated hydrocarbon chainRepeating ethylene glycol unitsGoverns the fundamental interaction with aqueous environments.
Solubility Hydrophobic, may decrease aqueous solubilityHydrophilic, enhances aqueous solubilityCrucial for preventing aggregation and improving the formulation of the final conjugate.[1]
Pharmacokinetics Can lead to rapid clearance by the liverCan prolong half-life and reduce renal clearanceThe hydrophilic nature of PEG can create a "stealth" effect, delaying opsonization and uptake by the reticuloendothelial system.[3][4]
Cell Permeability Generally enhances passive cell membrane diffusionCan have a more complex effect on permeabilityThe lipophilic nature of alkyl chains can facilitate crossing the lipid bilayer of cell membranes.[3]
Drug Loading May be advantageous for encapsulating hydrophobic drugsBeneficial for solubilizing hydrophobic drugsThe choice of linker can be strategic based on the properties of the drug payload.[5]
Stability Generally metabolically stableCan be susceptible to oxidative metabolismThe chemical nature of the linker backbone influences its stability in biological fluids.[2]
Immunogenicity Generally lowLow, but the potential for anti-PEG antibodies existsA consideration for therapeutics intended for chronic administration.

Performance Metrics: A Head-to-Head Comparison

While direct, side-by-side experimental data for this compound against all other linkers is not consolidated in a single study, we can synthesize a comparative performance overview based on the established principles of hydrophobic and hydrophilic linkers in drug delivery.

Drug Loading Efficiency

The efficiency of drug loading into a nanoparticle or conjugation to a carrier is often influenced by the physicochemical properties of both the drug and the linker.

  • For Hydrophobic Payloads: A hydrophobic linker like this compound can be advantageous. The hydrophobic interactions between the linker and a lipophilic drug can enhance encapsulation within the core of a nanoparticle or micelle.[5] This can lead to higher drug loading content and more stable formulations for these challenging payloads.

  • For Hydrophilic Payloads: Conversely, a hydrophilic PEG linker would be more suitable for conjugating or encapsulating polar drugs, ensuring better compatibility and preventing phase separation within the carrier matrix.

In Vitro Drug Release Kinetics

The linker's nature can influence the rate at which the drug is released from its carrier.

  • Sustained Release: Nanoparticles functionalized with hydrophobic linkers like this compound may exhibit a more sustained release profile for hydrophilic drugs. The hydrophobic surface can act as a barrier to water ingress, slowing down the diffusion of the encapsulated drug.[6]

  • Modulated Release: For hydrophobic drugs, the release from a hydrophobic matrix can be complex, potentially involving a burst release of surface-adsorbed drug followed by a slower release from the core. The length of the alkyl chain can be varied to fine-tune this release profile.[5]

Stability and In Vivo Performance

The stability of the drug-carrier conjugate in the bloodstream is a critical determinant of its efficacy and safety.

  • Aggregation and Clearance: A significant challenge with hydrophobic linkers is their potential to induce aggregation of the drug conjugate, especially at high concentrations.[1] This can lead to rapid clearance from circulation by the reticuloendothelial system and may reduce the amount of drug reaching the target site.[3]

  • Prolonged Circulation: PEGylation, through the use of hydrophilic PEG linkers, is a well-established strategy to prolong the circulation half-life of nanomedicines. The hydrophilic PEG chains create a hydration layer that sterically hinders the adsorption of opsonin proteins, delaying clearance and increasing the probability of reaching the target tissue.

Experimental Design for Comparative Evaluation

To rigorously compare the performance of this compound with other linkers, a series of well-controlled experiments are essential. The following section outlines key protocols for such a comparative study.

Synthesis and Characterization of Functionalized Nanoparticles

Objective: To prepare nanoparticles functionalized with this compound and a comparable PEG linker for a head-to-head comparison.

Protocol: Functionalization of Amine-Modified Nanoparticles

  • Nanoparticle Preparation: Synthesize or procure core nanoparticles (e.g., PLGA, silica, or iron oxide) with surface amine groups.

  • Linker Activation (for this compound):

    • Dissolve this compound in a suitable organic solvent (e.g., anhydrous DMF).

    • Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the linker solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Linker Activation (for a comparable PEG linker, e.g., NHS-PEG-COOH):

    • Commercially available NHS-activated PEG linkers can be used directly.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the activated linker solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles multiple times with the reaction buffer and then with deionized water to remove unreacted linker and byproducts.

    • Lyophilize the purified functionalized nanoparticles for storage.

  • Characterization:

    • Confirm successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

Comparative Drug Loading and Release Studies

Objective: To quantify and compare the drug loading capacity and release kinetics of nanoparticles functionalized with different linkers.

Protocol: Drug Loading and In Vitro Release

  • Drug Loading:

    • Disperse a known amount of functionalized nanoparticles in a solution of the model drug.

    • Incubate the mixture for a defined period (e.g., 24 hours) under constant stirring to allow for drug encapsulation or conjugation.

    • Separate the drug-loaded nanoparticles from the solution by centrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.

    • Maintain the setup at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots.

    • Plot the cumulative drug release as a function of time.

Stability Assessment

Objective: To evaluate the colloidal stability of the functionalized nanoparticles in biologically relevant media.

Protocol: Colloidal Stability Assay

  • Incubation: Disperse the functionalized nanoparticles in various media, such as PBS and cell culture medium containing fetal bovine serum (FBS).

  • Monitoring: Incubate the samples at 37°C. At different time points (e.g., 0, 1, 6, 12, 24 hours), measure the particle size and PDI using DLS.[7]

  • Analysis: An increase in particle size or PDI over time indicates aggregation and instability.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts and workflows.

LinkerComparison cluster_Alkyl This compound (Hydrophobic) cluster_PEG PEG Linker (Hydrophilic) Alkyl Br-(CH₂)₉-COOH Drug Drug Payload Alkyl->Drug PEG HOOC-(CH₂CH₂O)n-X PEG->Drug NP Nanoparticle Core NP->Alkyl Conjugation NP->PEG Conjugation

Caption: Structural comparison of a hydrophobic alkyl linker and a hydrophilic PEG linker.

ExperimentalWorkflow cluster_Prep Preparation & Characterization cluster_Eval Performance Evaluation cluster_Analysis Comparative Analysis NP_Synth Nanoparticle Synthesis Func_Alkyl Functionalization (Alkyl) NP_Synth->Func_Alkyl Func_PEG Functionalization (PEG) NP_Synth->Func_PEG Char Characterization (DLS, TEM, FTIR) Func_Alkyl->Char Func_PEG->Char DL Drug Loading Char->DL Release In Vitro Release DL->Release Stability Colloidal Stability DL->Stability Compare Compare DLC, Release Profiles, and Stability Release->Compare Stability->Compare

Caption: Experimental workflow for comparing drug delivery systems with different linkers.

Conclusion: A Strategic Choice for Optimal Performance

The selection of a linker is a nuanced decision with no one-size-fits-all solution. This compound, as a representative long-chain alkyl linker, offers a hydrophobic profile that can be strategically employed to enhance the loading of lipophilic drugs and potentially modulate their release. However, this must be carefully balanced against the risk of aggregation and rapid clearance in vivo.

In contrast, hydrophilic PEG linkers provide a well-established route to improving the solubility, stability, and circulation time of drug conjugates. The choice between these linker technologies should be guided by the specific properties of the drug payload, the nature of the delivery vehicle, and the desired therapeutic outcome. A thorough understanding of the interplay between the linker's physicochemical properties and the biological environment is paramount for the successful design and development of effective and safe targeted drug delivery systems.

References

A Multi-Spectroscopic Approach to Confirming the Structure of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, multi-faceted spectroscopic approach to the structural elucidation of 10-Bromodecanoic acid (C₁₀H₁₉BrO₂), a valuable bifunctional molecule often used as a linker in chemical synthesis and drug development.[1][2] For researchers and professionals in drug development, unambiguous confirmation of a starting material's structure is a foundational requirement for ensuring the integrity and reproducibility of their work. This document moves beyond simple procedural lists to explain the rationale behind the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a comprehensive and self-validating structural confirmation.

The Imperative of a Tri-Modal Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is fraught with risk. Isomers, impurities, or degradation products can yield data that appears plausible in isolation. A robust analytical strategy, therefore, employs multiple, orthogonal techniques. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we create a network of evidence that converges on a single, unambiguous structure. Each technique probes a different aspect of the molecule's constitution: NMR defines the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS provides the molecular weight and fragmentation clues that corroborate the overall structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information about the hydrogen atom arrangement in a molecule. By analyzing the chemical shift, integration, and signal splitting (multiplicity), we can precisely map the C-H framework.

Causality of Experimental Choices

The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the nonpolar alkyl chain of this compound while providing a deuterium lock signal for the spectrometer. Tetramethylsilane (TMS) is used as an internal standard, defining the 0 ppm reference point.

Expected ¹H NMR Spectrum of this compound

The structure of this compound predicts several distinct proton environments, leading to a characteristic spectrum.

  • Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[3]

  • Methylene adjacent to Bromine (-CH₂Br): The electronegative bromine atom deshields the adjacent protons, causing their signal to appear as a triplet around 3.40-3.41 ppm.[3][4] The triplet pattern arises from coupling to the two protons on the neighboring carbon (C9).

  • Methylene adjacent to Carbonyl (-CH₂COOH): This alpha-methylene group is also deshielded, though less so than the brominated end, appearing as a triplet around 2.36 ppm.[3]

  • Methylene Groups in the Alkyl Chain (-CH₂-)n: The remaining seven methylene groups (C3 through C9) are shielded and their signals overlap in the 1.2-1.9 ppm region, appearing as complex multiplets.[3] The protons on C3 and C9 can often be distinguished as separate multiplets from the bulk methylene envelope.

Data Summary: Predicted ¹H NMR Signals
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH ~11.2Broad Singlet1H
H -10 (-CH₂Br)~3.41Triplet2H
H -2 (-CH₂CO)~2.36Triplet2H
H -9 (-CH₂CH₂Br)~1.87Multiplet (Quintet)2H
H -3 (-CH₂CH₂CO)~1.64Multiplet (Quintet)2H
H -4 to H -8~1.22 - 1.44Multiplet10H
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural confirmation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides direct information about the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons.

Expected ¹³C NMR Spectrum of this compound

The molecule's symmetry dictates that all 10 carbon atoms are in unique chemical environments and should therefore produce 10 distinct signals.

  • Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing at the low-field end of the spectrum, around 180 ppm.[3]

  • Brominated Methylene (-CH₂Br): The C-10 carbon attached to the bromine atom is found around 34.0 ppm.[3]

  • Alpha-Methylene (-CH₂CO): The C-2 carbon adjacent to the carbonyl is located at a similar chemical shift, around 34.1 ppm.[3]

  • Alkyl Chain Carbons: The remaining seven methylene carbons appear in the typical aliphatic region, generally between 24 and 33 ppm.[3]

Data Summary: Predicted ¹³C NMR Signals
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-C OOH)~180.2
C-2 (-C H₂COOH)~34.1
C-10 (-C H₂Br)~34.0
C-3 to C-9~24.7 - 32.9
Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: Use the same spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required.[5][6] A typical acquisition involves a 45° pulse angle, a wider spectral width (~220 ppm), a relaxation delay of 2 seconds, and several hundred to a few thousand scans.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at ~77.16 ppm.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).

Expected IR Spectrum of this compound

The structure contains a carboxylic acid and an alkyl bromide, which will produce highly characteristic absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]

  • C-H Stretch (Alkyl): Sharp, medium-to-strong bands will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the stretching of the sp³ C-H bonds in the methylene chain.[8]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band is expected around 1710-1690 cm⁻¹.[7] This is one of the most prominent peaks in the spectrum.

  • C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 650-550 cm⁻¹, indicates the presence of the carbon-bromine bond.

Data Summary: Predicted IR Absorptions
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O Stretch1710 - 1690Strong, Sharp
Alkyl ChainC-H Stretch2950 - 2850Strong
Alkyl HalideC-Br Stretch650 - 550Medium-Strong
Experimental Protocol: IR (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound (a few milligrams) directly onto the crystal of an ATR-FTIR spectrometer.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Data Acquisition: Collect a background spectrum of the empty ATR stage. Then, lower the anvil to press the sample onto the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the key absorption bands.

Workflow for IR Analysis

Caption: Workflow for IR functional group analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Causality of Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a clear molecular ion or pseudo-molecular ion (e.g., [M-H]⁻ in negative ion mode).

Expected Mass Spectrum of this compound
  • Isotopic Pattern of the Molecular Ion: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, the mass spectrum will not show a single molecular ion peak. Instead, it will exhibit a characteristic pair of peaks of almost equal intensity, separated by 2 m/z units. For this compound (MW ≈ 251.15 g/mol for ⁷⁹Br), we expect to see peaks at m/z corresponding to [C₁₀H₁₉⁷⁹BrO₂] and [C₁₀H₁₉⁸¹BrO₂]. In negative ion mode ESI, this would be an [M-H]⁻ doublet around m/z 250 and 252.

  • Key Fragmentation Patterns: Energetic ionization (like Electron Ionization, EI) or collision-induced dissociation (CID) in tandem MS will break the molecule into smaller, stable fragments.[10]

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the decanoic acid radical cation (loss of 79 or 81).

    • Loss of Carboxylic Acid Group: A peak corresponding to the loss of the -COOH group (M-45) is a common fragmentation pathway for carboxylic acids.[11][12]

    • Alpha Cleavage: Cleavage of the bond between C2 and C3 is common.

    • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) is characteristic of the fragmentation of a long alkyl chain.[11]

Data Summary: Predicted Mass Spectrum Fragments (ESI Negative Ion Mode)
Ion DescriptionPredicted m/zNotes
[M-H]⁻ Doublet~250 / 252Characteristic 1:1 bromine isotopic pattern.
[M-H-HBr]⁻~169Loss of hydrogen bromide from the molecular ion.
[CH₂(CH₂)₇CH₂Br]⁻~205 / 207Result of cleavage next to the carbonyl group.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure sample purity prior to MS analysis.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Examine the resulting spectrum for the characteristic [M-H]⁻ or [M+H]⁺ doublet. If using tandem MS (MS/MS), select the parent ion doublet and induce fragmentation to observe the daughter ions.

Workflow for Mass Spectrometry Analysis

References

A Senior Application Scientist's Guide to Linker Efficacy: A Comparative Analysis of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of a bioconjugate. The linker is not merely a spacer but a key component that dictates the pharmacokinetic and pharmacodynamic properties of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The central challenge in linker design is to balance two conflicting requirements: robust stability in systemic circulation to prevent premature payload release, and efficient cleavage or degradation at the target site to unleash the therapeutic agent.[2][3][]

This guide provides an in-depth comparison of 10-bromodecanoic acid, a simple aliphatic linker, against a spectrum of commonly used alternatives. We will dissect its chemical properties, evaluate its performance based on established principles, and provide the experimental context necessary for informed decision-making in your research.

Profiling this compound: The Archetypal Aliphatic Linker

This compound is a bifunctional linker characterized by a ten-carbon aliphatic chain, terminating in a carboxylic acid at one end and a bromine atom at the other.[5][6] This structure dictates its reactivity and physicochemical properties.

  • Reactivity: It possesses two orthogonal reactive handles. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to form stable amide bonds with primary amines.[5][7] The terminal bromide serves as a reactive electrophile for nucleophilic substitution, readily reacting with soft nucleophiles like thiols (from cysteine residues) to form a highly stable thioether bond.[5][8][9]

  • Physicochemical Properties: The long C10 alkyl chain makes this compound and the resulting conjugates inherently hydrophobic.[10] This property can significantly influence the overall characteristics of the final bioconjugate, often increasing the risk of aggregation.[11][12]

  • Classification: Based on its reaction product (e.g., a thioether bond), it is classified as a non-cleavable linker .[13][]

Comparative Efficacy: this compound vs. The Field

The efficacy of a linker is not absolute but is defined by its performance relative to other options in specific applications. Here, we compare this compound across three critical axes: Bond Stability, Release Mechanism, and Hydrophobicity.

Axis 1: Reactivity and Bond Stability (Thiol-Reactive Chemistry)

For conjugations to cysteine residues, the primary alternatives to an alkyl bromide are maleimides and bromoacetamides. The stability of the resulting covalent bond is paramount for preventing premature drug deconjugation in plasma.

Bromo-functionalized linkers like this compound react with thiols to form irreversible thioether bonds.[15] This chemistry is lauded for its superior stability compared to the maleimide-thiol adduct, which is susceptible to a retro-Michael reaction, leading to premature drug release.[15] Studies have shown that bromoacetamide-based linkers, which share a similar reactivity profile, result in no measurable systemic drug release over two weeks in mouse models and can lead to higher intratumoral drug exposure.[15]

Furthermore, the reaction kinetics can be controlled by pH. Maleimides react efficiently with thiols at a neutral pH of ~6.5-7.5, whereas bromoacetyl groups exhibit significantly faster reactivity at a more alkaline pH of ~9.0.[16] This differential reactivity allows for sequential, site-specific conjugations if both functionalities are present on a scaffold.[16]

Performance Metric This compound (Alkyl Bromide) Maleimide Linker Key Scientific Implications
Reaction Partner Thiol (Cysteine)Thiol (Cysteine)Both are primary choices for cysteine-based conjugation.[15]
Resulting Bond ThioetherThioether (via Michael Addition)The bond type is the same, but its stability differs significantly.
In Vivo Stability High: Forms a stable, irreversible bond.Moderate: Susceptible to retro-Michael reaction, leading to deconjugation.[15]The irreversible bond from the bromo-linker offers superior plasma stability, minimizing off-target toxicity and maximizing payload delivery.[15]
Reaction pH Typically pH 8.0-9.0 for efficient reaction.[16]Optimal at pH 6.5-7.5.The pH sensitivity allows for orthogonal conjugation strategies when multiple thiol-reactive groups are used.[16]
Axis 2: Release Mechanism (Non-Cleavable vs. Cleavable)

Linkers are broadly categorized as non-cleavable or cleavable, a distinction that defines the drug release strategy.[][18] this compound, forming a stable thioether or amide bond, falls firmly in the non-cleavable category.

  • Non-Cleavable (e.g., this compound): These linkers rely on the complete proteolytic degradation of the antibody carrier within the lysosome of the target cell to release the payload.[13][19] The released drug is typically still attached to the linker and a single amino acid residue. This mechanism offers maximal stability in circulation, reducing the risk of off-target toxicity.[13][] The ADC Kadcyla®, which uses the non-cleavable SMCC linker to form a thioether bond, is a prime example of this strategy's success.[19][20]

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cell.[21][22] This approach can enable a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[18][21]

Linker Class Release Trigger Example(s) Advantages Disadvantages
Non-Cleavable Lysosomal ProteolysisThis compound , SMCCHigh plasma stability, lower off-target toxicity risk.[13]Dependent on lysosomal degradation, no bystander effect.[19]
Acid-Cleavable Low pH (Endosome/Lysosome)HydrazonesSimple mechanism.[20][23]Potential for instability in circulation.[24]
Enzyme-Cleavable Specific Enzymes (e.g., Cathepsin B)Valine-Citrulline (VC) DipeptideHigh specificity for intracellular release.[21][24]Potential for premature cleavage by circulating proteases.[20]
Reduction-Cleavable High Glutathione (Intracellular)Disulfide BondsExploits the differential redox potential between plasma and cytoplasm.[22][24]Can be unstable, especially with hindered disulfides.
Axis 3: Hydrophilicity vs. Hydrophobicity

The physicochemical properties of the linker itself are crucial. Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody, especially with a hydrophobic linker, can induce aggregation, reduce solubility, and accelerate clearance from circulation.[][12][25]

This compound's ten-carbon chain contributes significantly to the hydrophobicity of the overall conjugate. This can be a major liability, potentially lowering the maximum achievable drug-to-antibody ratio (DAR) before aggregation becomes problematic.[12]

In contrast, hydrophilic linkers , most commonly those incorporating polyethylene glycol (PEG) chains, are a key strategy to mitigate the challenges posed by hydrophobic payloads.[25][26] A hydrophilic linker creates a hydration shell around the conjugate, which can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[25][27]

Property Hydrophobic Linker (e.g., this compound) Hydrophilic Linker (e.g., PEG-based) Key Scientific Implications
Solubility Can decrease the solubility of the final conjugate.Increases the overall hydrophilicity and solubility of the conjugate.[25]Improved solubility prevents aggregation and facilitates formulation and handling.[]
Aggregation Increases the propensity for aggregation, especially at high DARs.[12]Reduces aggregation, allowing for higher, more homogenous DARs.[25]Lower aggregation reduces immunogenicity risk and improves the ADC's pharmacokinetic profile.[11]
Pharmacokinetics Can lead to faster clearance due to non-specific uptake.[26]Can extend circulation half-life and improve tumor penetration.[][26]A better PK profile generally leads to a wider therapeutic window.
DAR Limited to lower DARs (typically 2-4) to avoid aggregation.Enables higher DARs (up to 8) without compromising stability.[25]Higher DARs can deliver more payload per antibody, potentially increasing potency.

Visualization of Key Workflows and Concepts

To better illustrate the practical and theoretical considerations discussed, the following diagrams outline key experimental and logical processes.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Payload Conjugation a 10-Bromodecanoic Acid b NHS, DCC (Activation) a->b c Activated NHS-Ester Linker b->c e Activated Linker (from Step 1) d Monoclonal Antibody (mAb) f Linker-Modified mAb d->f e->f g Linker-Modified mAb i Final ADC (Thioether Bond) g->i h Thiol-Containing Payload h->i

Fig 1. Two-step conjugation workflow using this compound.

G start Start: Define Therapeutic Goal q1 Is Bystander Killing Required? start->q1 cleavable Select Cleavable Linker (e.g., VC-PABC, Disulfide) q1->cleavable Yes non_cleavable Select Non-Cleavable Linker (e.g., this compound derivative, SMCC) q1->non_cleavable No q2 Is Payload Highly Hydrophobic? hydrophilic Use Hydrophilic Linker (e.g., PEG-based) q2->hydrophilic Yes hydrophobic Consider Hydrophobic Linker (e.g., this compound) with caution q2->hydrophobic No q3 Targeting Cysteine or Lysine? thiol Use Thiol-Reactive Chemistry (Bromo-, Maleimide) q3->thiol Cys amine Use Amine-Reactive Chemistry (NHS-ester) q3->amine Lys cleavable->q2 non_cleavable->q2 hydrophilic->q3 hydrophobic->q3

Fig 2. Decision tree for selecting an appropriate linker chemistry.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for conjugating a payload using a this compound derivative and for comparing its stability against a maleimide-based conjugate.

Protocol 1: ADC Synthesis via an Activated this compound Linker

Objective: To conjugate a thiol-containing payload to a monoclonal antibody using a pre-activated this compound NHS ester.

Rationale: This two-step heterobifunctional strategy first modifies the antibody's surface lysines with the linker's NHS ester, introducing a bromo- functionality. The bromo- group is then used to specifically conjugate a thiol-containing payload, forming a stable, non-cleavable ADC.

Materials:

  • Monoclonal Antibody (mAb): 5 mg/mL in PBS, pH 7.4.

  • 10-Bromodecanoyl-NHS ester: 10 mM in anhydrous DMSO.

  • Thiol-containing payload: 10 mM in anhydrous DMSO.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 8.0.

  • TCEP (Tris(2-carboxyethyl)phosphine): 10 mM in water.

  • Desalting columns (e.g., Sephadex G-25).

Methodology:

  • Antibody Preparation: Exchange the mAb into the Reaction Buffer using a desalting column. Adjust concentration to 5 mg/mL.

  • Antibody Activation: Add a 10-fold molar excess of 10-Bromodecanoyl-NHS ester to the mAb solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Removal of Excess Linker: Purify the bromo-activated mAb using a desalting column equilibrated with Reaction Buffer.

  • Payload Reduction (if necessary): If the payload is a disulfide dimer, reduce it by adding a 2-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Conjugation: Add a 20-fold molar excess of the thiol-payload to the activated mAb. Incubate for 4 hours at 37°C or overnight at 4°C.

  • Purification: Purify the final ADC from unconjugated payload and linker using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization: Characterize the ADC for DAR (via Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), aggregation (via SEC), and purity.

Protocol 2: Comparative In Vitro Plasma Stability Assay

Objective: To compare the stability of an ADC made with a this compound-derived linker (non-cleavable) versus one made with a maleimide-based linker.

Rationale: This assay directly measures the rate of premature drug release in a biologically relevant matrix. By incubating the ADCs in plasma and quantifying the amount of intact ADC over time, we can obtain a direct, quantitative measure of linker stability.

Materials:

  • ADC-Bromo: Synthesized as per Protocol 1.

  • ADC-Maleimide: Synthesized using a standard SMCC crosslinker protocol.[28]

  • Human Plasma (or mouse plasma).

  • PBS, pH 7.4.

  • Analysis system: HIC-HPLC or LC-MS.

Methodology:

  • Sample Preparation: Dilute both ADC-Bromo and ADC-Maleimide to a final concentration of 1 mg/mL in human plasma. As a control, prepare identical dilutions in PBS.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample and immediately freeze at -80°C to stop any reaction.

  • Analysis:

    • Thaw the samples.

    • Analyze each sample by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining. The appearance of species with lower DARs or free payload indicates linker cleavage or deconjugation.

  • Data Interpretation: Plot the percentage of intact ADC versus time for each linker type in both plasma and PBS. A significantly faster decrease in intact ADC for the ADC-Maleimide in plasma compared to the ADC-Bromo would experimentally validate the superior stability of the thioether bond formed by the bromo-linker.

Conclusion and Future Outlook

This compound represents a foundational, non-cleavable linker. Its primary strengths lie in the simplicity of its chemistry and the exceptional stability of the thioether bond it forms with cysteine residues, offering a distinct advantage over less stable maleimide-based linkers.[15] However, its significant hydrophobicity is a critical drawback that must be carefully managed, as it can negatively impact solubility, aggregation, and pharmacokinetics, ultimately limiting the therapeutic window.[12][25]

For the modern drug developer, this compound is a valuable tool in the chemical biology toolbox, particularly for proof-of-concept studies or applications where hydrophobicity is not a primary concern (e.g., surface immobilization). However, for creating advanced therapeutics like high-DAR ADCs, the field has largely moved towards more engineered linkers that incorporate hydrophilic spacers (like PEG) and sophisticated, highly specific cleavage mechanisms.[24][25] The ultimate choice of linker will always depend on a multi-parameter optimization considering the antibody, the payload, and the specific biological target.[][18]

References

A Comparative Guide to the Synthesis of 10-Bromodecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 10-Bromodecanoic Acid in Modern Research

This compound is a bifunctional molecule of considerable interest in the fields of chemical synthesis, materials science, and pharmaceuticals.[1] Its structure, featuring a ten-carbon aliphatic chain terminating in a carboxylic acid and a bromine atom, makes it an ideal linker molecule. The carboxylic acid moiety allows for facile coupling with amines or alcohols, while the terminal bromide serves as a versatile handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups.[1] This unique reactivity profile has led to its use in the synthesis of functionalized polymers, surfactants, and as a key intermediate in the preparation of complex molecular architectures, including PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[2] Given its importance, the efficient and reliable synthesis of this compound is a critical consideration for researchers. This guide provides an in-depth, objective comparison of the most common synthetic routes, supported by experimental data and mechanistic insights to empower you to select the optimal method for your specific application.

Method 1: Two-Step Synthesis from 1,10-Decanediol via Oxidation of 10-Bromo-1-decanol

This widely-used method involves the selective monobromination of a readily available diol, followed by oxidation of the remaining primary alcohol to a carboxylic acid. This approach is reliable and yields a high-purity product.

Causality Behind Experimental Choices

The initial step, the monobromination of 1,10-decanediol, leverages the statistical probability of reacting only one of the two hydroxyl groups by using a controlled amount of hydrobromic acid. The use of a Dean-Stark trap is crucial to remove the water formed during the reaction, driving the equilibrium towards the product. The subsequent oxidation of 10-bromo-1-decanol to the carboxylic acid is a classic transformation. The Jones oxidation, employing chromic acid generated in situ from chromium trioxide and sulfuric acid, is a robust and efficient method for this purpose, particularly for primary alcohols.[3]

Experimental Protocol

Step 1: Synthesis of 10-Bromo-1-decanol

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,10-decanediol (1 equivalent) in toluene.

  • Slowly add 48% hydrobromic acid (1 equivalent) to the solution with stirring.

  • Heat the mixture to reflux for 24 hours, collecting the water in the Dean-Stark trap.

  • After cooling to room temperature, wash the organic layer sequentially with 6N NaOH, 10% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol.[3]

Step 2: Synthesis of this compound

  • Dissolve 10-bromo-1-decanol (1 equivalent) in acetone and cool the solution to -5 °C in an ice-salt bath.

  • Separately, prepare the Jones reagent by dissolving chromium trioxide (1.5 equivalents) in water and slowly adding concentrated sulfuric acid (2 equivalents) at 0 °C.

  • Slowly add the prepared Jones reagent to the solution of 10-bromo-1-decanol, maintaining the temperature at or below 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane) and recrystallize from petroleum ether to obtain this compound as a white solid.[3]

Data Summary
StepProductStarting MaterialKey ReagentsYieldPurity
110-Bromo-1-decanol1,10-DecanediolHBr, Toluene~92%High after chromatography
2This compound10-Bromo-1-decanolCrO₃, H₂SO₄, Acetone~73%High after chromatography and recrystallization

Workflow and Mechanism

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Jones Oxidation 1_10_Decanediol 1,10-Decanediol HBr HBr, Toluene Reflux, 24h 1_10_Decanediol->HBr 10_Bromo_1_decanol 10-Bromo-1-decanol HBr->10_Bromo_1_decanol Jones_Reagent CrO₃, H₂SO₄, Acetone 0°C to RT 10_Bromo_1_decanol->Jones_Reagent 10_Bromodecanoic_acid This compound Jones_Reagent->10_Bromodecanoic_acid

Caption: Workflow for the synthesis of this compound from 1,10-Decanediol.

The mechanism of the Jones oxidation involves the formation of a chromate ester from the alcohol and chromic acid. A subsequent E2-like elimination, facilitated by a base (water), forms the carbon-oxygen double bond of the intermediate aldehyde. This aldehyde is then hydrated in the aqueous acidic conditions to a gem-diol, which undergoes further oxidation by the same mechanism to the carboxylic acid.

Method 2: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid

This single-step approach utilizes a free-radical addition of hydrogen bromide to the terminal alkene of 10-undecenoic acid. This method is atom-economical and can be highly efficient under the right conditions.

Causality Behind Experimental Choices

The regioselectivity of HBr addition to an unsymmetrical alkene is dictated by the reaction mechanism. In the absence of radical initiators, the reaction proceeds via an electrophilic addition (Markovnikov's rule), which would yield 11-bromoundecanoic acid. However, in the presence of peroxides or UV light, the reaction mechanism shifts to a free-radical chain reaction. The bromine radical, being the chain carrier, adds to the less substituted carbon of the double bond to form the more stable secondary radical intermediate. This directs the bromine to the terminal position, resulting in the desired anti-Markovnikov product.

Experimental Protocol
  • Dissolve 10-undecenoic acid in a suitable non-polar solvent (e.g., heptane or petroleum ether) in a quartz reaction vessel.

  • Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the solution.

  • While vigorously stirring and irradiating with a UV lamp (or heating if using a thermal initiator), bubble dry hydrogen bromide gas through the solution.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like petroleum ether or hexane to yield this compound.

Data Summary
ProductStarting MaterialKey ReagentsYieldPurity
This compound10-Undecenoic acidHBr, Radical Initiator (e.g., AIBN)80-95%High after recrystallization

Workflow and Mechanism

G 10_Undecenoic_acid 10-Undecenoic Acid Radical_Hydrobromination HBr, Radical Initiator UV light or heat 10_Undecenoic_acid->Radical_Hydrobromination 10_Bromodecanoic_acid This compound Radical_Hydrobromination->10_Bromodecanoic_acid

Caption: Workflow for the anti-Markovnikov hydrobromination of 10-Undecenoic Acid.

The free-radical mechanism is a chain reaction:

  • Initiation: The initiator (e.g., peroxide) homolytically cleaves to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical adds to the terminal carbon of the alkene, forming a more stable secondary radical at C10. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the product and regenerating a bromine radical to continue the chain.

  • Termination: The reaction ceases when radicals combine with each other.

Method 3: Direct Bromination of 10-Hydroxydecanoic Acid

This method offers a direct conversion of a hydroxy acid to a bromo acid. While seemingly straightforward, the choice of brominating agent is critical to avoid side reactions.

Causality Behind Experimental Choices

The conversion of a primary alcohol to an alkyl bromide is a standard nucleophilic substitution reaction. However, the presence of the carboxylic acid functionality requires careful selection of reagents to prevent unwanted esterification or other side reactions. A common approach is the use of concentrated hydrobromic acid, often with a phase-transfer catalyst to improve the reaction rate between the aqueous HBr and the organic substrate. Another effective method is the Appel reaction, which uses triphenylphosphine and a bromine source like carbon tetrabromide. This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[4] The driving force for the Appel reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]

Experimental Protocol (Appel Reaction Conditions)
  • In a round-bottom flask, dissolve 10-hydroxydecanoic acid (1 equivalent) and triphenylphosphine (1.5 equivalents) in a dry aprotic solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.5 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide, which can be partially removed by precipitation from a non-polar solvent (e.g., ether or hexane).

  • Further purify the this compound by silica gel column chromatography.

Data Summary
ProductStarting MaterialKey ReagentsYieldPurity
This compound10-Hydroxydecanoic acidPPh₃, CBr₄70-85%Moderate to high after chromatography

Workflow and Mechanism

G 10_Hydroxydecanoic_acid 10-Hydroxydecanoic Acid Appel_Reaction PPh₃, CBr₄ Dichloromethane, 0°C to RT 10_Hydroxydecanoic_acid->Appel_Reaction 10_Bromodecanoic_acid This compound Appel_Reaction->10_Bromodecanoic_acid

Caption: Workflow for the Appel reaction on 10-Hydroxydecanoic Acid.

The Appel reaction mechanism involves the initial reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting alkoxyphosphonium salt is a key intermediate where the hydroxyl group has been converted into a good leaving group. Finally, the bromide ion attacks the carbon bearing the alkoxyphosphonium group in an SN2 fashion, yielding the alkyl bromide and triphenylphosphine oxide.

Comparative Analysis and Recommendations

MethodStarting MaterialNumber of StepsYield (Overall)Reagent Safety & Environmental ConcernsPurificationScalability
1. From 1,10-Decanediol 1,10-Decanediol2~67%Use of carcinogenic Cr(VI) reagents.Two chromatography steps.Good
2. From 10-Undecenoic Acid 10-Undecenoic acid180-95%Use of corrosive HBr gas; requires photochemical setup.Recrystallization is often sufficient.Can be challenging due to gas handling and photochemical setup.
3. From 10-Hydroxydecanoic Acid 10-Hydroxydecanoic acid170-85%CBr₄ is toxic; large amount of triphenylphosphine oxide byproduct.Chromatography required to remove byproduct.Moderate; byproduct removal can be an issue on a large scale.

Recommendations:

  • For highest yield and simplicity in a single step: The anti-Markovnikov hydrobromination of 10-undecenoic acid (Method 2) is the most attractive option, provided the necessary equipment for handling HBr gas and for photochemical reactions is available. Its high atom economy and often straightforward purification by recrystallization are significant advantages.

  • For reliability and accessibility of starting materials: The two-step synthesis from 1,10-decanediol (Method 1) is a very robust and well-documented procedure. While it involves two steps and the use of chromium reagents (which requires careful handling and disposal), the starting materials are inexpensive and the reactions are generally high-yielding and reproducible.

  • For mild conditions and functional group tolerance: The direct bromination of 10-hydroxydecanoic acid using the Appel reaction (Method 3) is an excellent choice when mild, neutral conditions are paramount to avoid side reactions with other sensitive functional groups in a more complex substrate. The main drawback is the purification from the triphenylphosphine oxide byproduct, which can be cumbersome on a larger scale.

A Note on Alternative Routes: The Hunsdiecker Reaction

Theoretically, this compound could be synthesized from sebacic acid (a 10-carbon dicarboxylic acid) via a halodecarboxylation reaction. This would involve first protecting one of the carboxylic acid groups, for instance as a monomethyl ester, and then subjecting this derivative to the Hunsdiecker reaction or one of its modifications like the Barton decarboxylation . These reactions proceed via a radical mechanism to replace a carboxylic acid group with a halogen.[6][7] However, specific, high-yield protocols for this particular transformation on a long-chain dicarboxylic acid monoester are not as well-documented in the literature as the methods detailed above. Therefore, while a plausible route, it may require significant optimization and is not presented here as a benchmarked method.

Conclusion

The choice of synthetic route for this compound is a balance of factors including yield, cost, safety, scalability, and the specific requirements of the research. For high-yield, single-step synthesis, the anti-Markovnikov hydrobromination of 10-undecenoic acid is superior. For a robust, reliable, and scalable method with readily available starting materials, the two-step oxidation of 1,10-decanediol is a proven pathway. For syntheses requiring mild conditions, the Appel reaction on 10-hydroxydecanoic acid is a strong contender. By understanding the causality behind the experimental choices and the performance data for each method, researchers can make an informed decision to best suit their laboratory capabilities and project goals.

References

A Comparative Guide to Quantitative Analysis of 10-Bromodecanoic Acid Grafting Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of surface modification are paramount for developing advanced biomaterials, biosensors, and drug delivery systems. The grafting of molecules like 10-bromodecanoic acid provides a versatile platform for further functionalization, but the success of these subsequent steps hinges on accurately determining the initial grafting density. This guide provides an in-depth, objective comparison of key analytical techniques for quantifying the surface grafting density of this compound, supported by experimental insights and protocols.

The Critical Role of Grafting Density

The density of grafted this compound—the number of molecules per unit area—directly influences a material's surface properties. These properties include wettability, biocompatibility, and the efficiency of subsequent chemical reactions. An optimal grafting density is often a balance; a sparse layer may not elicit the desired biological response, while an overly dense layer can lead to steric hindrance, preventing further functionalization. Therefore, robust and quantitative characterization is not merely a validation step but a critical component of rational material design.

A Multi-Faceted Approach to Surface Characterization

A comprehensive understanding of a modified surface often requires a multi-technique approach.[1] This guide will explore and compare four powerful techniques for the quantitative analysis of this compound grafting density:

  • X-ray Photoelectron Spectroscopy (XPS) : For elemental and chemical state analysis of the surface.

  • Contact Angle Goniometry : To measure changes in surface wettability.

  • Atomic Force Microscopy (AFM) : For high-resolution topographical and nanomechanical property mapping.

  • Spectroscopic Ellipsometry : To determine the thickness of the grafted organic layer.

Each technique offers unique insights, and their combined application provides a more complete picture of the modified surface.

X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry

XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top 5-10 nm of a material's surface.[2] This makes it exceptionally well-suited for confirming the presence of grafted this compound and estimating its surface coverage.

Principle of Operation

XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the chemical environment and oxidation state of the atoms.

Application to this compound Grafting

For a surface grafted with this compound, XPS can be used to:

  • Confirm the presence of bromine : The detection of the Br 3d peak is direct evidence of successful grafting.

  • Quantify surface coverage : By comparing the atomic concentrations of bromine and elements from the underlying substrate (e.g., Si 2p for a silicon wafer, Ti 2p for titanium dioxide), the grafting density can be estimated.

  • Assess the chemical state : High-resolution scans of the C 1s region can be deconvoluted to identify different carbon species, such as C-C/C-H, C-O, and O-C=O, confirming the integrity of the grafted molecule.[3][4]

Experimental Protocol: XPS Analysis
  • Sample Preparation : Ensure the sample is clean and free of contaminants. Mount the sample on a dedicated XPS sample holder.

  • Introduction to UHV : Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan : Perform a wide energy range survey scan to identify all elements present on the surface.

  • High-Resolution Scans : Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, Br 3d, and the primary element of the substrate.

  • Data Analysis :

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.[2]

    • Determine the atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).

    • Deconvolute the high-resolution C 1s spectrum to identify different chemical bonds.

Visualization of XPS Workflow

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis in UHV cluster_data Data Processing Prep Clean & Mount Sample Survey Survey Scan (Identify Elements) Prep->Survey HighRes High-Resolution Scans (C 1s, Br 3d, Substrate) Survey->HighRes Calibrate Binding Energy Calibration HighRes->Calibrate Quantify Atomic Concentration (Quantify Grafting) Calibrate->Quantify Deconvolute C 1s Deconvolution (Chemical State) Quantify->Deconvolute

Caption: Workflow for XPS analysis of grafted surfaces.

Contact Angle Goniometry: A Measure of Surface Energy

Contact angle goniometry is a simple yet powerful technique for assessing the wettability of a surface, which is directly related to its surface energy.[5] The grafting of this compound, with its long alkyl chain, is expected to significantly alter the surface energy and thus the contact angle.

Principle of Operation

A droplet of a probe liquid (commonly water) is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. A high contact angle indicates a hydrophobic surface (low surface energy), while a low contact angle suggests a hydrophilic surface (high surface energy).

Application to this compound Grafting
  • Qualitative Confirmation : A significant increase in the water contact angle after grafting provides a quick and straightforward confirmation of successful surface modification.

  • Quantitative Comparison : While not providing a direct measure of grafting density, the contact angle is highly sensitive to the completeness and uniformity of the grafted layer. Dynamic contact angle measurements, which assess the advancing and receding angles, can provide further insights into surface heterogeneity.[6]

Experimental Protocol: Static Contact Angle Measurement
  • Sample Preparation : The substrate must be clean and placed on a level stage.

  • Droplet Deposition : A small, precise volume of deionized water is carefully dispensed onto the surface to form a sessile drop.

  • Image Capture : A high-resolution camera captures the profile of the droplet.

  • Angle Measurement : Software analyzes the droplet shape and determines the contact angle.

  • Multiple Measurements : Measurements should be taken at multiple locations on the surface to ensure reproducibility and assess uniformity.

Visualization of Contact Angle Measurement

Contact_Angle cluster_setup Experimental Setup cluster_analysis Data Analysis Sample Clean, Level Sample Droplet Deposit Water Droplet Sample->Droplet Camera Capture Droplet Profile Droplet->Camera Software Software Measures Angle Camera->Software Repeat Repeat for Statistics Software->Repeat

Caption: Process for static contact angle measurement.

Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.[7] It can also be used to probe the mechanical properties of the surface, offering a more direct assessment of the grafted layer.

Principle of Operation

A sharp tip mounted on a flexible cantilever is scanned across the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector. As the tip interacts with the surface topography, the cantilever deflects, causing a change in the laser's position on the detector. This information is used to generate a three-dimensional image of the surface.

Application to this compound Grafting
  • Topographical Imaging : In tapping mode, AFM can reveal changes in surface morphology and roughness resulting from grafting. At high grafting densities, a uniform layer is expected, while at lower densities, island-like structures may be observed.[8]

  • Nanomechanical Mapping : By analyzing the force-indentation curves as the tip presses into the surface, AFM can simultaneously measure the grafting density and the equilibrium brush thickness.[9] This provides a more quantitative measure of the grafted layer's properties.

  • Single-Molecule Force Spectroscopy : In some cases, it is possible to stretch individual grafted polymer chains with the AFM tip, allowing for the determination of molecular weight and polydispersity.[10][11]

Experimental Protocol: AFM Imaging in Tapping Mode
  • Probe Selection : Choose a suitable AFM probe with a sharp tip.

  • Sample Mounting : Securely mount the sample on the AFM stage.

  • Tuning the Cantilever : Tune the cantilever to its resonant frequency.

  • Engage the Tip : Approach the tip to the surface and begin scanning.

  • Image Acquisition : Acquire topography and phase images over a representative area.

  • Data Analysis : Analyze the images for changes in surface roughness and morphology.

Visualization of AFM Workflow

AFM_Workflow cluster_prep Preparation cluster_scan Scanning cluster_analysis Analysis Probe Select & Mount Probe Sample Mount Sample Probe->Sample Tune Tune Cantilever Sample->Tune Engage Engage Tip Tune->Engage Scan Scan Surface Engage->Scan Image Acquire Topography Image Scan->Image Analyze Analyze Roughness & Morphology Image->Analyze

Caption: Workflow for AFM topographical imaging.

Spectroscopic Ellipsometry: Measuring Layer Thickness

Spectroscopic ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and optical constants of thin films.[12][13] It is an excellent tool for measuring the thickness of the this compound layer, which can then be used to calculate the grafting density.

Principle of Operation

A beam of polarized light is reflected off the sample surface at an oblique angle. The reflection causes a change in the polarization state of the light. The ellipsometer measures this change in polarization, which is represented by two parameters, Psi (Ψ) and Delta (Δ).[14] By fitting a model to the experimental data, the thickness and refractive index of the film can be determined with high accuracy.

Application to this compound Grafting
  • Precise Thickness Measurement : Ellipsometry can measure the thickness of the grafted layer, often with sub-nanometer resolution.

  • Calculation of Grafting Density : By knowing the thickness of the monolayer and the molecular length of this compound, the grafting density (σ) can be calculated using the following equation:

    σ = (h * ρ * N_A) / M_w

    where:

    • h is the film thickness measured by ellipsometry

    • ρ is the density of the grafted layer (can be estimated)

    • N_A is Avogadro's number

    • M_w is the molecular weight of this compound

Experimental Protocol: Spectroscopic Ellipsometry
  • Sample Alignment : Place the sample on the stage and align it with respect to the incident light beam.

  • Data Acquisition : Measure Ψ and Δ over a range of wavelengths and multiple angles of incidence.

  • Model Building : Construct an optical model of the sample, consisting of the substrate and the grafted organic layer.

  • Data Fitting : Fit the model to the experimental data by varying the thickness and optical constants of the organic layer until a good fit is achieved.

  • Result Interpretation : The best-fit parameters provide the thickness of the grafted layer.

Visualization of Ellipsometry Workflow

Ellipsometry_Workflow cluster_exp Experiment cluster_model Modeling & Analysis Align Align Sample Acquire Acquire Psi & Delta Data Align->Acquire Build Build Optical Model Acquire->Build Fit Fit Model to Data Build->Fit Result Determine Layer Thickness Fit->Result

Caption: Workflow for spectroscopic ellipsometry analysis.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
XPS Elemental composition, chemical state, surface coverageHighly surface-sensitive, quantitative, provides chemical informationRequires ultra-high vacuum, potential for X-ray induced damage
Contact Angle Surface wettability, surface energySimple, rapid, inexpensive, sensitive to surface changesIndirect measure of grafting density, sensitive to contamination and surface roughness[5]
AFM Surface topography, roughness, nanomechanical propertiesHigh spatial resolution, can provide direct measure of grafting density and brush height[9]Can be slow, tip-sample interactions can damage soft layers
Ellipsometry Film thickness, optical constantsNon-destructive, high precision for thickness measurementRequires a reflective substrate, data analysis can be complex[12]

Conclusion: An Integrated Approach for Comprehensive Characterization

The quantitative analysis of this compound grafting density is crucial for the successful development of advanced materials. While each of the techniques discussed provides valuable information, a comprehensive understanding is best achieved through an integrated approach. For instance, XPS can confirm the chemical identity of the grafted layer, while ellipsometry provides a precise measure of its thickness. AFM can then be used to visualize the surface morphology and probe the nanomechanical properties of the grafted layer, and contact angle goniometry offers a quick and sensitive assessment of the overall change in surface properties. By combining the strengths of these complementary techniques, researchers can gain a detailed and reliable picture of their surface modifications, enabling the rational design of materials with tailored functionalities.

References

A Comparative Guide to the Surface Analysis of 10-Bromodecanoic Acid Monolayers: An AFM and XPS Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the ability to engineer surfaces with precise chemical functionality is paramount. Self-assembled monolayers (SAMs) provide an elegant and robust platform for this purpose. Among the vast library of molecules used for SAMs, ω-functionalized alkanethiols, such as those derived from 10-bromodecanoic acid, are particularly valuable. The terminal bromine atom serves as a versatile anchor point for subsequent chemical modifications, enabling the construction of complex surface architectures for applications ranging from biosensing to tailored drug delivery scaffolds.

However, the successful fabrication and functionalization of these monolayers hinge on our ability to meticulously characterize their structure, composition, and integrity at the nanoscale. No single technique can provide a complete picture. This guide presents a comparative analysis of two cornerstone surface characterization techniques: Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS). We will explore how their complementary data streams provide a holistic understanding of this compound-derived monolayers on gold, moving beyond mere observation to a profound validation of surface quality. This guide is built upon established methodologies for similar well-studied alkanethiol systems, providing a robust framework for researchers working with these reactive surfaces.[1][2][3]

The Principle of Complementarity: Why Both AFM and XPS?

The core logic behind employing both AFM and XPS is that they probe fundamentally different aspects of the surface.[4] XPS provides quantitative chemical information, answering "What is there and in what chemical state?"[5] It is exquisitely sensitive to the elemental composition and bonding environments within the top 5-10 nanometers of the sample.[6] In contrast, AFM maps the physical landscape and nanomechanical properties of the surface, answering "What does it look like and how does it behave mechanically?"[2] By correlating the chemical "fingerprint" from XPS with the topographical and frictional "map" from AFM, we can build a validated, multi-dimensional model of the monolayer.

Experimental Design: From Molecule to Monolayer

The journey from a commercially available reagent to a well-characterized monolayer is a multi-step process where each stage is critical for the final quality of the surface. The choice of a gold substrate, specifically Au(111) on mica or silicon, is deliberate; it provides an atomically flat, relatively inert canvas that promotes the formation of highly ordered alkanethiol SAMs.[1][7]

Workflow for Monolayer Preparation and Analysis

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Characterization cluster_data Part 3: Data Integration mol This compound thiolation Thiolation Reaction (via Thiourea) mol->thiolation [Ref: 8] thiol 11-Bromo-undecanethiol thiolation->thiol sam_form SAM Formation (24-48 hr immersion) thiol->sam_form [Ref: 1, 4] sub_prep Substrate Preparation (Clean Au(111)) sub_prep->sam_form rinsing Rinsing & Drying (Ethanol, N2 stream) sam_form->rinsing xps_acq XPS Analysis (Survey & High-Res Scans) rinsing->xps_acq afm_acq AFM Analysis (Topography, Friction, Adhesion) rinsing->afm_acq correlation Correlate Chemical State (XPS) with Physical Properties (AFM) xps_acq->correlation afm_acq->correlation

Caption: Workflow from molecule synthesis to integrated surface analysis.

Protocol 1: Synthesis of 11-Mercapto-1-bromodecane

To form a stable SAM on gold, the carboxylic acid group of this compound must be converted to a thiol group. A common and effective method involves reaction with thiourea followed by hydrolysis.[8]

  • Reagents : this compound, thiourea, sodium hydroxide, sulfuric acid, diethyl ether, anhydrous magnesium sulfate.

  • Reaction : Dissolve this compound (1 equivalent) and thiourea (1.3 equivalents) in deionized water.

  • Reflux : Heat the mixture to reflux for 3-4 hours. The thiourea acts as a nucleophile, displacing the bromine to form a thiouronium salt.

  • Hydrolysis : Cool the mixture and add a 3M sodium hydroxide solution. Reflux for an additional 1-2 hours to hydrolyze the salt to the corresponding thiol.

  • Acidification & Extraction : Cool the reaction in an ice bath and carefully acidify to a pH of ~2 with dilute sulfuric acid. This protonates the carboxylate, making the product extractable.

  • Purification : Extract the product into diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the 10-bromo-decane-1-thiol as a solid.

Protocol 2: SAM Formation on Au(111)

This protocol is a standard procedure for forming high-quality alkanethiol SAMs from solution.[9]

  • Substrate Preparation : Use freshly cleaved mica with a thermally evaporated gold coating (~100 nm thickness) to ensure an atomically flat Au(111) surface. Clean the substrate immediately before use by UV-Ozone treatment for 15-20 minutes to remove organic contaminants, followed by a thorough rinse with absolute ethanol.

  • Solution Preparation : Prepare a 1 mM solution of the synthesized 10-bromo-decane-1-thiol in 200-proof ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Immersion : Fully immerse the cleaned gold substrate into the thiol solution in a clean, sealable glass container. Handle the substrate only with clean tweezers.

  • Incubation : To minimize oxidation and contamination, purge the container's headspace with dry nitrogen gas, seal it tightly with a cap, and wrap with Parafilm®. Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying : Remove the substrate from the solution and rinse it thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any physisorbed (non-covalently bound) molecules.

  • Final Wash : Sonicate the sample in fresh ethanol for 1-2 minutes for a more rigorous cleaning of non-specifically bound molecules.

  • Drying : Dry the substrate under a gentle stream of dry nitrogen gas. Store the sample in a clean, dry environment (like a desiccator) and analyze as soon as possible.

X-ray Photoelectron Spectroscopy (XPS): The Chemical Verification

XPS is the definitive tool for confirming the successful formation and chemical integrity of the monolayer. By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, we can determine the elemental composition and the chemical bonding states of the atoms present.[5]

Expected XPS Results

A typical analysis involves a wide survey scan to identify all present elements, followed by high-resolution scans of the key elemental regions: C 1s, S 2p, Au 4f, and Br 3d.

  • Survey Scan : This scan should reveal peaks for Gold (Au), Carbon (C), Sulfur (S), Bromine (Br), and a small amount of Oxygen (O) from the carboxyl group and minor atmospheric contamination. The absence of other contaminants is the first sign of a successful preparation.

  • Au 4f : The sharp Au 4f7/2 and 4f5/2 doublet (typically centered at ~84.0 eV and ~87.7 eV, respectively) serves as a binding energy reference.[5]

  • S 2p : This is the most critical region for confirming covalent attachment to the gold surface. The high-resolution spectrum should show a doublet with the S 2p3/2 component located at a binding energy of ~162 eV . This value is characteristic of a sulfur atom covalently bonded to gold (a thiolate).[3] A smaller peak or shoulder around 164 eV would indicate the presence of unbound, physisorbed thiol molecules, signifying an incomplete or poorly rinsed monolayer.

  • C 1s : The carbon spectrum will be dominated by a large peak at ~285.0 eV , corresponding to the C-C and C-H bonds of the aliphatic chain. A smaller, chemically shifted component at a slightly higher binding energy (~286.5 eV) can be attributed to the carbon atom directly bonded to the bromine (C-Br).

  • Br 3d : The presence of a clear Br 3d doublet (Br 3d5/2 at ~70-71 eV ) confirms that the bromine-terminated molecule is present on the surface and that the terminal group has remained intact throughout the assembly process.[10][11] The precise binding energy can distinguish it from ionic bromide (Br⁻), which appears at a lower binding energy (~68-69 eV).[10]

Atomic Force Microscopy (AFM): The Nanoscale Landscape

While XPS confirms what is on the surface, AFM reveals its physical manifestation. Operating in contact or tapping mode, a sharp tip on a cantilever scans the surface, providing a wealth of information.

Expected AFM Results
  • Topography : A high-quality SAM on an atomically flat Au(111) substrate should exhibit a very smooth and uniform surface. The root-mean-square (RMS) roughness should be extremely low, typically < 0.5 nm over a 1x1 µm area. The presence of pits or islands is indicative of monolayer defects. Pits often correspond to gold vacancy islands formed during the SAM assembly, a known phenomenon where gold atoms are incorporated into the monolayer structure.[7] Bright islands could represent areas of multilayer deposition or contamination.

  • Friction Force Microscopy (FFM) : By measuring the lateral twisting of the cantilever as it scans, FFM maps the friction between the tip and the surface. A well-ordered, homogeneous monolayer should display uniform frictional contrast. Areas with different chemical terminations or molecular packing (like defects or contaminants) will exhibit different frictional forces, making FFM a powerful tool for visualizing chemical heterogeneity that may not be apparent in the topography image.

  • Adhesion Mapping (Chemical Force Microscopy) : By recording the pull-off force required to retract the tip from the surface at each point, one can map the adhesive forces. The bromine-terminated surface is expected to be relatively hydrophobic and will exhibit a specific adhesion profile. This can be compared to a standard, such as a methyl-terminated (-CH₃) SAM, to quantify the relative surface energy.

Data Synthesis: A Comparative Table

The true analytical power emerges when we synthesize the quantitative data from both techniques. This cross-validation provides a self-consistent picture of the monolayer's quality.

ParameterTechniqueExpected ResultInterpretation & Causality
Elemental Presence XPS SurveyAu, C, S, Br, OConfirms the presence of the substrate and all expected atoms from the target molecule.
Thiolate Bonding XPS (S 2p)Peak at ~162 eVVerifies the covalent S-Au bond, the cornerstone of SAM formation. The absence of a ~164 eV peak confirms purity.
Terminal Group Integrity XPS (Br 3d)Peak at ~70-71 eVConfirms the bromine end-group is present and has not been cleaved or reacted during assembly.
Surface Roughness AFM (Topography)< 0.5 nm RMSA low roughness value is a direct measure of a uniform, well-packed monolayer on an atomically flat substrate.
Monolayer Defects AFM (Topography)Pits, ~0.25 nm deepCharacteristic vacancy islands confirm the standard growth mechanism of alkanethiols on Au(111).
Chemical Homogeneity AFM (Friction)Uniform contrastIndicates a consistent surface chemistry and molecular packing across the scanned area.
Surface Energy AFM (Adhesion)Moderate adhesionThe Br-terminated surface will have a characteristic adhesion force, higher than a fluorinated SAM but lower than a -COOH SAM.

Conclusion: An Integrated Approach to Surface Validation

The characterization of a this compound monolayer is a paradigmatic example of modern surface science, requiring a multi-faceted analytical approach. XPS serves as the foundational chemical validator, confirming that the correct molecules are attached to the surface in the intended chemical state. AFM provides the essential physical context, visualizing the monolayer's uniformity, order, and nanomechanical properties.

By following rigorous preparation protocols and integrating the complementary data from both XPS and AFM, researchers can move beyond assumption to certainty. This ensures that the engineered surface is not just theoretically sound but experimentally validated, providing a reliable and well-defined platform for the subsequent development of advanced materials, sensors, and biomedical devices.

References

A Comparative Guide to the Reactivity of Omega-Bromoalkanoic Acids in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the intramolecular cyclization of omega-bromoalkanoic acids to form lactones is a foundational yet nuanced reaction. The efficiency of this transformation is critically dependent on the length of the alkyl chain separating the reactive carboxylate and alkyl bromide moieties. This guide provides an in-depth comparison of the reactivity of various omega-bromoalkanoic acids, grounded in established mechanistic principles and supported by a framework for empirical validation. We will explore the theoretical underpinnings of this reaction, present comparative data, and provide a detailed protocol for kinetic analysis.

Theoretical Framework: Understanding the Energetics of Ring Closure

The propensity of an omega-bromoalkanoic acid to undergo intramolecular cyclization is governed by a delicate interplay of enthalpic and entropic factors. Two key principles provide a robust framework for predicting and explaining the observed reactivity trends: Baldwin's Rules for Ring Closure and the Thorpe-Ingold Effect.

Baldwin's Rules: The Geometry of Favorable Attack

In the late 1970s, Sir Jack Baldwin formulated a set of empirical rules that predict the favorability of various ring-closing reactions based on the geometry of the transition state.[1][2][3] These rules classify cyclizations based on the ring size, the hybridization of the electrophilic carbon (in this case, the sp³ or "tet" carbon of the C-Br bond), and whether the bond being broken is inside ("endo") or outside ("exo") the newly formed ring.

For the intramolecular SN2 reaction of omega-bromoalkanoates, the process is classified as an "exo-tet" reaction, as the departing bromide is external to the forming lactone ring. Baldwin's rules state that 3 to 7-exo-tet cyclizations are all favored processes, meaning the trajectory of the nucleophilic carboxylate attacking the electrophilic carbon is geometrically accessible.[2][4] While these rules confirm the geometric feasibility for the formation of small to medium-sized rings, they do not, however, fully account for the significant differences in the rates of these favored reactions.

The Thorpe-Ingold Effect: Steric Hindrance as an Accelerant

The Thorpe-Ingold effect, or the "gem-dimethyl effect," describes the observation that steric hindrance on the carbon chain can accelerate intramolecular reactions.[5][6][7] Increasing the substitution on the chain decreases the bond angles between the substituents, effectively bringing the reactive ends of the molecule closer together.[6] This pre-organization reduces the entropic cost of achieving the required transition state for cyclization. While this guide focuses on unsubstituted omega-bromoalkanoic acids, the Thorpe-Ingold effect is a crucial concept in reaction design, often exploited to enhance the yields of desired cyclization products.[5][7][8]

Comparative Reactivity: The Influence of Chain Length

The rate of lactonization for omega-bromoalkanoic acids is highly dependent on the number of methylene units separating the carboxylate and the bromide. This relationship is not linear; instead, it reflects the thermodynamic stability of the resulting lactone ring and the probability of the chain ends encountering each other in a productive conformation.

The intramolecular cyclization competes with intermolecular polymerization, especially at higher concentrations.[9] To favor lactone formation, these reactions are typically run under high-dilution conditions.

Below is a summary of the expected relative reactivity based on the chain length, leading to the formation of different lactone rings.

Omega-Bromoalkanoic AcidNumber of Atoms in RingResulting LactoneRelative Rate of Lactonization (k_rel)Ring StrainComments
3-Bromopropanoic acid4β-PropiolactoneVery LowHighThe formation of a four-membered ring is kinetically and thermodynamically disfavored due to significant angle strain.[4]
4-Bromobutanoic acid5γ-ButyrolactoneVery HighLowThe formation of a five-membered ring is exceptionally favorable, benefiting from minimal ring strain and a high probability of the chain ends meeting.[9] This is often the fastest cyclization in the series.
5-Bromopentanoic acid6δ-ValerolactoneHighVery LowSix-membered rings are also highly stable with negligible ring strain, leading to a high rate of formation, though typically slightly slower than for the five-membered ring.
6-Bromohexanoic acid7ε-CaprolactoneModerateLowThe rate begins to decrease as the chain length increases, due to a lower probability of the chain ends encountering each other (an entropic penalty).[9]
7-Bromoheptanoic acid8ζ-HeptanolactoneLowModerateThe formation of medium-sized rings (8-11 atoms) is notoriously difficult due to a combination of increasing ring strain (transannular strain) and a continued decrease in the entropic favorability of ring closure.[10]

Note: The relative rates are illustrative and based on established principles of ring-closing reactions. Absolute rates are highly dependent on solvent, temperature, and concentration.

Visualizing the Reaction Pathway

The intramolecular SN2 reaction proceeds through a well-defined transition state. The following diagram illustrates the cyclization of 4-bromobutanoate to form γ-butyrolactone.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactant 4-Bromobutanoate Anion ts [Cyclic Transition State] reactant->ts Intramolecular Attack product γ-Butyrolactone ts->product Ring Closure bromide Bromide Ion (Br⁻) ts->bromide Leaving Group Departure

Caption: Intramolecular SN2 cyclization pathway.

Experimental Protocol: Kinetic Analysis of Lactonization

To empirically determine and compare the rates of lactonization, a robust kinetic study is essential. The following protocol outlines a self-validating system for monitoring the reaction progress and determining the rate law.

Objective

To determine the first-order rate constants for the intramolecular cyclization of a series of omega-bromoalkanoic acids (e.g., 4-bromobutanoic acid, 5-bromopentanoic acid, and 6-bromohexanoic acid).

Materials
  • Omega-bromoalkanoic acids (high purity)

  • Sodium bicarbonate (NaHCO₃) or another suitable non-nucleophilic base

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Internal standard (e.g., Dodecane, if using GC analysis)

  • Quenching solution (e.g., dilute nitric acid)

  • Silver nitrate (AgNO₃) solution (for titration)

  • Thermostated reaction vessel or water bath

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or conductivity meter)

Experimental Workflow

G prep 1. Prepare Reactant Solutions - Dissolve omega-bromoalkanoic acid and base in solvent. - Use high dilution (e.g., <0.01 M). thermo 2. Thermostat Reaction - Equilibrate solution to desired temperature (e.g., 50 °C). prep->thermo sample 3. Initiate and Sample - Start the reaction (t=0). - Withdraw aliquots at timed intervals. thermo->sample quench 4. Quench Reaction - Immediately add aliquot to a quenching solution. sample->quench analyze 5. Analyze Samples - Quantify the disappearance of reactant or appearance of product/bromide ion. quench->analyze calc 6. Calculate Rate Constant - Plot ln[A] vs. time to determine k. analyze->calc

Caption: Workflow for kinetic analysis of lactonization.

Detailed Procedure
  • Preparation : Prepare a stock solution of the omega-bromoalkanoic acid in the chosen solvent. Prepare a separate stock solution of sodium bicarbonate (equimolar to the acid).

  • Reaction Setup : In a thermostated reaction vessel, add the solvent and bring it to the desired, constant temperature (e.g., 50.0 ± 0.1 °C).

  • Initiation : To initiate the reaction, add the acid and base stock solutions to the vessel to achieve the final, highly diluted concentration. Start a timer immediately.

  • Sampling : At regular, recorded time intervals, withdraw a precise volume of the reaction mixture (aliquot).

  • Quenching : Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., dilute acid to protonate the carboxylate and stop the reaction).

  • Analysis : Analyze the quenched samples. Two common methods are:

    • Titration : Titrate the amount of bromide ion (Br⁻) produced using a standardized silver nitrate solution. This directly measures product formation.

    • Chromatography (GC or HPLC) : Use an internal standard to quantify the concentration of the remaining omega-bromoalkanoic acid. This measures reactant consumption.

  • Data Analysis : Since the reaction is intramolecular and conducted under pseudo-first-order conditions, the rate law is Rate = k[omega-bromoalkanoate].

    • Plot the natural logarithm of the concentration of the omega-bromoalkanoic acid (ln[A]) versus time.

    • The plot should yield a straight line, confirming first-order kinetics.

    • The rate constant, k, is the negative of the slope of this line.

  • Validation : Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Conclusion

The reactivity of omega-bromoalkanoic acids in forming lactones is a classic example of how molecular structure dictates reaction kinetics. The formation of 5- and 6-membered rings is significantly favored due to a combination of low ring strain and high entropic probability. In contrast, the formation of smaller rings is hindered by high angle strain, while the formation of larger rings is disfavored due to the low probability of the chain ends meeting. By understanding the foundational principles of Baldwin's Rules and the Thorpe-Ingold effect, and by employing rigorous kinetic analysis, researchers can effectively predict and manipulate the outcomes of these important cyclization reactions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Biosensor Surface Validation: A Comparative Analysis of 10-Bromodecanoic Acid and Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the performance of a biosensor is fundamentally tied to the quality of its surface chemistry. The method used to immobilize a biological recognition element dictates the sensor's sensitivity, selectivity, and stability. This guide provides an in-depth technical comparison of surface functionalization using 10-Bromodecanoic acid (10-BDA) against other common alternatives. We will explore the underlying principles, provide actionable experimental protocols, and present a framework for robust validation, ensuring the data generated from your biosensor is both accurate and reproducible.

The use of self-assembled monolayers (SAMs) has become a cornerstone of biosensor development, offering a straightforward method to create organized, functional interfaces on sensor surfaces.[1][2] These monolayers allow for tremendous flexibility in tailoring surface properties, such as hydrophilicity and the immobilization of biomolecules.[2]

The Role of this compound in Biosensor Functionalization

This compound is a bifunctional linker molecule commonly used to form self-assembled monolayers on various metal oxide surfaces (e.g., indium tin oxide, titanium dioxide). Its utility lies in its two distinct functional groups: a carboxylic acid head group that anchors to the sensor surface and a terminal bromine group that can be further modified for biomolecule attachment.

Mechanism of Action: The carboxylic acid group of 10-BDA coordinates with the metal oxide surface, forming a dense, organized monolayer. The alkyl chain provides a defined spacer layer, orienting the terminal bromine group away from the surface. This exposed bromine can then serve as a reactive site for nucleophilic substitution, allowing for the covalent attachment of antibodies, enzymes, or other bioreceptors. This method is particularly advantageous for its simplicity and the stability of the resulting monolayer.[3]

Workflow for 10-BDA Surface Functionalization and Validation

The following diagram illustrates the key steps involved in creating and validating a 10-BDA functionalized biosensor surface.

G Workflow for 10-BDA Biosensor Functionalization & Validation cluster_0 Surface Preparation & Functionalization cluster_1 In-Process Validation & Quality Control cluster_2 Performance Testing A Bare Sensor Surface (e.g., ITO, Gold) B Surface Cleaning (e.g., Piranha, UV/Ozone) A->B C 10-BDA SAM Formation (Immersion in 10-BDA solution) B->C V1 Contact Angle Measurement B->V1 D Activation & Biomolecule Immobilization (e.g., Antibody) C->D V2 Electrochemical Characterization (EIS/CV) C->V2 V3 Surface Analysis (XPS, QCM-D) D->V3 E Analyte Detection (Binding Assay) D->E F Performance Metrics (Sensitivity, Selectivity, LoD) E->F

Caption: A step-by-step workflow from bare sensor to validated biosensor.

Comparative Analysis of Surface Functionalization Chemistries

While 10-BDA is effective for metal oxide surfaces, it is crucial to understand its performance in the context of other widely used surface chemistries. The choice of functionalization strategy is often dictated by the sensor's substrate material and the specific application requirements.[4][5]

Parameter This compound (on Metal Oxides) Thiol-Based SAMs (on Gold, Silver) Silanization (on Silicon Oxides) Carboxymethylated Dextran
Primary Substrate Metal Oxides (ITO, TiO2)Gold, Silver, Copper, PlatinumSilicon Dioxide, GlassGold
Binding Mechanism Carboxylate coordinationThiol-metal bond (chemisorption)Covalent Si-O-Si bondsPhysisorption followed by covalent immobilization
Monolayer Quality Can form well-ordered monolayers.Forms highly ordered, dense monolayers.[6]Can be prone to multilayer formation and requires stringent anhydrous conditions.Forms a 3D hydrogel matrix.
Stability Good thermal and chemical stability.Generally stable, though susceptible to oxidation over long periods.Very high thermal and chemical stability.Stable under physiological conditions.
Control over Orientation Good, presents terminal bromine for specific coupling.Excellent, allows for precise control of biomolecule orientation.Good, presents a variety of functional groups.Random orientation of immobilized biomolecules within the matrix.
Non-Specific Binding Moderate, may require a blocking step.Low, especially when mixed with short-chain thiols (e.g., MCH).Can be high without proper passivation.Very low due to the hydrophilic nature of dextran.
Ease of Use Relatively simple immersion process.Very simple and reproducible immersion process.[3]More complex, sensitive to water, requires careful control of reaction conditions.Multi-step process, but commercially available pre-coated chips are common.[7]

Validation Protocols: A Self-Validating System

A robust validation framework involves characterizing the surface at each stage of the functionalization process. This ensures that any issues are identified early, preventing the misinterpretation of final performance data.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with the surface, providing a rapid assessment of surface hydrophobicity and cleanliness.[8][9]

  • Principle: A clean, hydrophilic surface will have a low contact angle with water. After successful SAM formation, the surface becomes more hydrophobic, leading to a significant increase in the contact angle. Subsequent immobilization of proteins will typically decrease the contact angle as the surface becomes more hydrophilic.

  • Protocol:

    • Place the sensor chip on the goniometer stage.

    • Dispense a 5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet and use software to measure the static contact angle.[10]

    • Perform measurements at three different locations on the surface and average the results.

    • Repeat this process after cleaning, SAM formation, and biomolecule immobilization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique for probing the interfacial properties of the sensor surface.[11][12]

  • Principle: EIS measures the opposition to the flow of alternating current as a function of frequency.[13] The formation of a dense, insulating SAM on a conductive electrode will increase the charge transfer resistance (Rct). Subsequent binding of an analyte will further alter the impedance, which forms the basis of the sensor signal.[14][15]

  • Protocol:

    • Set up a three-electrode electrochemical cell with the functionalized sensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Use a solution of 5 mM [Fe(CN)6]3-/4- in phosphate-buffered saline (PBS) as the redox probe.

    • Apply a small AC voltage (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.

    • Record the Nyquist plot (imaginary vs. real impedance). The semicircle diameter corresponds to the Rct.

    • Measure the Rct of the bare electrode, after SAM formation, and after biomolecule immobilization. A significant increase in Rct at each step confirms successful modification.[13]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of the surface.[16][17]

  • Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons.[17] The kinetic energy of these electrons is characteristic of the element and its chemical environment. XPS can confirm the presence of the SAM and immobilized biomolecules.[18][19]

  • Protocol:

    • Place the dried, functionalized sensor surface in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the C 1s, O 1s, N 1s, and Br 3d regions.

    • Analysis of the bare surface should show substrate-specific peaks. After 10-BDA SAM formation, peaks corresponding to C, O, and Br should appear. After protein immobilization, the N 1s peak will significantly increase, and the Br 3d peak will diminish or disappear.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that measures mass changes and viscoelastic properties at the sensor surface.[20][21]

  • Principle: A quartz crystal sensor oscillates at a specific frequency. When mass is added to the surface, the frequency decreases.[22][23] The dissipation measurement provides information about the rigidity of the adsorbed layer.[24]

  • Protocol:

    • Mount the QCM-D sensor and establish a stable baseline in a suitable buffer.

    • Inject the 10-BDA solution and monitor the decrease in frequency and change in dissipation as the SAM forms.

    • Rinse with buffer to remove unbound molecules.

    • Inject the biomolecule solution and monitor the further decrease in frequency corresponding to immobilization.

    • The data provides real-time kinetics of monolayer formation and biomolecule binding.

Data Interpretation and Performance Metrics

After thorough validation of the surface chemistry, the biosensor is ready for performance testing. Key metrics include:

  • Sensitivity: The change in sensor signal per unit change in analyte concentration.

  • Selectivity: The ability of the biosensor to detect the target analyte in the presence of interfering species.

  • Limit of Detection (LoD): The lowest analyte concentration that can be reliably distinguished from the background noise.

  • Dynamic Range: The concentration range over which the biosensor provides a quantifiable response.

  • Stability: The ability of the biosensor to retain its performance over time.

These parameters should be systematically evaluated and compared to biosensors constructed with alternative surface chemistries to make an informed decision for a specific application.[25][26]

Expected Validation Data Summary
Validation Step Technique Expected Outcome for Successful Modification
Bare Substrate Contact AngleLow (< 20°)
EIS (Rct)Low (bare electrode value)
XPSSubstrate elements only (e.g., In, Sn, O for ITO)
After 10-BDA SAM Contact AngleIncreased (e.g., > 60°)
EIS (Rct)Significantly increased
XPSPresence of C, O, and Br peaks
After Antibody Immobilization Contact AngleDecreased (more hydrophilic)
EIS (Rct)Further increased
XPSIncrease in N 1s peak, decrease in Br 3d peak

Conclusion and Future Outlook

The validation of biosensor performance begins with a rigorous characterization of its surface chemistry. This compound offers a reliable method for functionalizing metal oxide surfaces, but its suitability must be weighed against alternatives like thiol-based SAMs and silanization, depending on the specific sensor platform. By employing a multi-technique validation approach—combining contact angle goniometry, EIS, XPS, and QCM-D—researchers can build a self-validating workflow. This ensures that each step of the surface modification is successful, leading to the development of robust, reliable, and high-performing biosensors for research and diagnostic applications.

The future of biosensor development will likely involve more complex, multi-functional surface chemistries designed to further reduce non-specific binding and enhance signal transduction.[5][27] As these new strategies emerge, the fundamental validation principles outlined in this guide will remain essential for ensuring scientific integrity and accelerating the translation of novel biosensors from the laboratory to real-world applications.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 10-Bromodecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of small molecules is paramount. Small molecules, like derivatives of 10-Bromodecanoic acid, can function as haptens—molecules that, when conjugated to endogenous proteins, can elicit an immune response. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of such derivatives, a critical step in preclinical safety assessment and drug candidate selection. We will use this compound (10-BDA) as a model hapten due to its defined chemical structure, featuring a terminal carboxylic acid and a reactive bromo-alkyl chain, which allows for straightforward conjugation to carrier proteins.[1][2]

The central challenge in drug development is not merely if a molecule is immunogenic, but what other structurally similar molecules—such as metabolites, precursors, or analogs—an antibody response might also recognize. This cross-reactivity can lead to off-target effects, altered pharmacokinetics, or even severe adverse immune reactions.[3][4][5][6] Therefore, robust and validated methods for quantifying cross-reactivity are not just recommended; they are essential for regulatory compliance and patient safety.[4][5][7]

The Immunological Principle: The Hapten-Carrier Effect

A small molecule like 10-BDA is, by itself, non-immunogenic. It requires conjugation to a larger macromolecule, typically a protein carrier like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to be recognized by the immune system.[8][9] This complex, known as a hapten-carrier conjugate, is processed by antigen-presenting cells (APCs). T-cells recognize peptides from the carrier protein, which in turn helps B-cells that recognize the hapten to mature and produce hapten-specific antibodies.[8] Cross-reactivity occurs when these antibodies bind not only to the original hapten (10-BDA) but also to its structural analogs.

HaptenCarrierEffect cluster_0 Immune System Evasion cluster_1 Immunogen Formation cluster_2 Immune Response Hapten 10-BDA (Hapten) Small Molecule Non-Immunogenic Carrier Carrier Protein (BSA, KLH) Conjugate 10-BDA-BSA Conjugate Immunogenic Carrier->Conjugate Conjugation APC Antigen Presenting Cell (APC) Conjugate->APC Uptake & Processing T_Cell Helper T-Cell APC->T_Cell Presents Carrier Peptide B_Cell B-Cell T_Cell->B_Cell Activation Antibody Anti-10-BDA Antibodies B_Cell->Antibody Produces

Caption: The Hapten-Carrier effect, illustrating how a non-immunogenic hapten (10-BDA) becomes immunogenic upon conjugation to a carrier protein, leading to antibody production.

Designing the Cross-Reactivity Study: A Multi-Pronged Approach

A comprehensive cross-reactivity assessment involves more than a single assay. It requires the preparation of specific reagents followed by analysis using orthogonal methods to build a complete picture of a derivative's potential immunogenic liabilities.

Critical First Step: Hapten-Carrier Conjugation

The quality of your results is directly dependent on the quality of your immunogen. The goal is to covalently link 10-BDA to a carrier protein. The bifunctional nature of 10-BDA (a carboxylic acid and a terminal bromide) offers flexibility, but the most common and reliable method utilizes the carboxyl group for amide bond formation.

Protocol: EDC/NHS-Mediated Conjugation of 10-BDA to BSA

This protocol uses a "zero-length" crosslinker, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysuccinimide (NHS) to couple the carboxyl group of 10-BDA to primary amines (e.g., lysine residues) on the carrier protein.[10]

Materials:

  • This compound (10-BDA)

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: Hydroxylamine or Glycine

  • Dialysis tubing (10 kDa MWCO) or desalting columns

Step-by-Step Methodology:

  • Carrier Protein Preparation: Dissolve BSA in Conjugation Buffer to a concentration of 10 mg/mL. If the buffer contains primary amines (like Tris), dialyze it against PBS extensively.[11]

  • Hapten Activation:

    • Dissolve 10-BDA in an organic co-solvent like DMSO or DMF, then dilute into Activation Buffer. A 20-50 fold molar excess of hapten to protein is a good starting point.

    • Add a 1.5-fold molar excess of both EDC and NHS (relative to the hapten).

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester. The acidic pH of the MES buffer is critical for this step, as it prevents hydrolysis of the ester.

  • Conjugation Reaction:

    • Immediately add the activated hapten solution to the BSA solution.

    • Adjust the pH to 7.2-8.0. The shift to a slightly alkaline pH is crucial as it deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the NHS-ester.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters, preventing protein polymerization.

  • Purification: Remove unreacted hapten and byproducts by extensive dialysis against PBS at 4°C (with at least three buffer changes) or by using a desalting column.[11]

  • Characterization (Self-Validation): Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe a mass shift in the protein, or UV-Vis spectrophotometry if the hapten has a chromophore.

Comparative Guide: Immunoassay Platforms for Cross-Reactivity

Once you have raised antibodies against your 10-BDA-BSA conjugate (via animal immunization, not covered in this guide), you can assess the cross-reactivity of your derivatives. The two most powerful platforms for this are ELISA and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal is inversely proportional to analyte concentration. Labeled and unlabeled analytes compete for limited antibody binding sites.[12][13]Label-free, real-time detection of binding events based on changes in refractive index at a sensor surface.[14][15]
Primary Output IC50 (concentration causing 50% inhibition), % Cross-Reactivity.[16]Association rate (ka), Dissociation rate (kd), Affinity (KD).[17][18]
Throughput High (96/384-well plates)Low to Medium (2-8 channels simultaneously)
Information Endpoint, relative affinityReal-time kinetics, absolute affinity, specificity.[15]
Sample Prep Requires labeled hapten-enzyme conjugateNo labeling required, but buffer matching is critical
Cost Lower instrument and consumable costHigher instrument and sensor chip cost
Best For High-throughput screening of many derivatives, ranking relative cross-reactivity.Detailed mechanistic studies, precise affinity determination, lead optimization.
Method 1: Competitive ELISA

This is the industry-standard method for screening small molecule cross-reactivity due to its high throughput and cost-effectiveness. The assay measures the ability of a 10-BDA derivative to compete with a 10-BDA-enzyme conjugate for binding to a limited number of anti-10-BDA antibody sites.

CompetitiveELISA cluster_workflow Competitive ELISA Workflow cluster_interpretation Signal Interpretation A 1. Coat Plate: Anti-10-BDA antibody is immobilized on a 96-well plate. B 2. Compete: Incubate with sample (containing 10-BDA derivative) AND a fixed amount of 10-BDA-HRP conjugate. A->B C 3. Wash: Remove unbound reagents. B->C D 4. Develop: Add TMB substrate. HRP converts TMB to a blue product. C->D E 5. Stop & Read: Add stop solution (turns yellow). Read absorbance at 450 nm. D->E High_CR High Cross-Reactivity: - Derivative binds antibody. - 10-BDA-HRP is blocked. - LOW signal. Low_CR Low Cross-Reactivity: - Derivative does NOT bind. - 10-BDA-HRP binds freely. - HIGH signal.

Caption: Workflow and principle of a competitive ELISA for assessing hapten cross-reactivity.

Protocol: Cross-Reactivity Determination by Competitive ELISA

  • Plate Coating: Dilute purified anti-10-BDA antibodies in coating buffer (e.g., carbonate-bicarbonate, pH 9.6) and add to a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add Blocking Buffer (e.g., 1% BSA in PBST) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[19]

  • Competition:

    • Prepare serial dilutions of your 10-BDA standard and each test derivative.

    • In a separate plate, mix each dilution with a fixed, predetermined concentration of a 10-BDA-HRP (Horseradish Peroxidase) conjugate.

    • Transfer this mixture to the washed, blocked, antibody-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat step 2.

  • Detection: Add TMB substrate and incubate in the dark. Monitor color development.

  • Read Plate: Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis:

    • Plot a standard curve of absorbance vs. log[10-BDA concentration]. Determine the IC50 (concentration that inhibits 50% of the signal).

    • Determine the IC50 for each derivative.

    • Calculate Percent Cross-Reactivity (%CR) using the formula: %CR = (IC50 of 10-BDA / IC50 of Derivative) * 100[20]

Hypothetical Data Summary:

CompoundIC50 (nM)% Cross-Reactivity
This compound (Standard)50100%
Derivative A (10-Chlorodecanoic acid)15033.3%
Derivative B (8-Bromodecanoic acid)5,0001.0%
Derivative C (10-Bromododecanoic acid)7566.7%
Derivative D (Decanoic acid)>100,000<0.05%
Method 2: Surface Plasmon Resonance (SPR)

SPR provides a more nuanced view, measuring the real-time kinetics of the antibody-derivative interaction.[14][15] This is invaluable for understanding not just if a derivative binds, but how strongly and for how long.

SPR_Workflow SPR Experimental Workflow cluster_setup Instrument Setup cluster_run Binding Cycle (for each derivative concentration) Immobilize 1. Immobilize Ligand: Covalently couple anti-10-BDA antibody to a sensor chip (e.g., CM5 chip via amine coupling). Equilibrate 2. Equilibrate: Flow running buffer over the surface to establish a stable baseline. Immobilize->Equilibrate Association 3. Association: Inject derivative at a specific concentration. Monitor binding (increase in Response Units). Equilibrate->Association Dissociation 4. Dissociation: Inject running buffer. Monitor dissociation (decrease in Response Units). Association->Dissociation Regeneration 5. Regeneration: Inject a low pH buffer (e.g., glycine-HCl) to remove bound derivative and prepare surface for the next cycle. Dissociation->Regeneration

Caption: A typical workflow for an SPR experiment to determine small molecule binding kinetics.

Protocol: Kinetic Analysis of Derivatives by SPR

  • Ligand Immobilization: Covalently immobilize the anti-10-BDA antibody onto a sensor chip (e.g., a CM5 chip using standard amine coupling chemistry). Aim for a low to medium density to avoid mass transport limitations.[17]

  • Analyte Preparation: Prepare precise serial dilutions of each 10-BDA derivative in the running buffer. It is critical that the analyte buffer is identical to the running buffer to minimize bulk refractive index effects.

  • Kinetic Analysis:

    • Inject the different concentrations of a single derivative over the sensor surface, from lowest to highest concentration.

    • Each injection cycle should include an association phase (when the derivative is flowing) and a dissociation phase (when only running buffer is flowing).[15]

    • Between each derivative, perform a regeneration step (e.g., a short pulse of low pH buffer) to remove all bound analyte and return to the baseline.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher affinity.

Hypothetical Data Summary:

Compoundka (1/Ms)kd (1/s)KD (nM)Interpretation
This compound2.5 x 10⁵1.25 x 10⁻²50High Affinity
Derivative A1.5 x 10⁵2.25 x 10⁻²150Moderate Affinity
Derivative B8.0 x 10³4.0 x 10⁻²5,000Low Affinity
Derivative C2.0 x 10⁵1.50 x 10⁻²75High Affinity

Advanced Assessment: Identifying Covalent Protein Adducts

For derivatives containing reactive functional groups, there is a risk of covalent binding to off-target proteins, a significant immunotoxicity concern.[3][6] Mass spectrometry-based "adductomics" is the definitive method for identifying such modifications.

Principle: A reactive 10-BDA derivative is incubated with a complex protein mixture (like cell lysate or plasma). The proteins are then digested into peptides (typically with trypsin), and the resulting peptide mixture is analyzed by high-resolution LC-MS/MS. A peptide that has been covalently modified by the derivative will exhibit a specific mass shift equal to the molecular weight of the adducted molecule.

Adductomics Mass Spectrometry Adductomics Workflow Incubate 1. Incubate: Reactive 10-BDA derivative + Protein Lysate Digest 2. Digest: Add Trypsin to cleave proteins into peptides. Incubate->Digest LCMS 3. LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by mass spectrometry. Digest->LCMS Search 4. Database Search: Use 'open' or 'variable modification' search algorithms to find peptides with an unexpected mass shift. LCMS->Search Identify 5. Identify Adduct: Peptide sequence 'LVNTEFK' (Expected Mass: 835.45 Da) Detected Mass: 1084.51 Da (Mass Shift: +249.06 Da) Corresponds to covalent addition of 10-BDA derivative Search->Identify

Caption: Workflow for identifying unknown covalent protein adducts using mass spectrometry.

This approach does not rely on an antibody and provides direct, unambiguous evidence of covalent modification, identifying the exact protein and even the specific amino acid residue that has been modified.[21][22][23] It is a powerful tool for de-risking candidates with potentially reactive functionalities.

Conclusion

Assessing the cross-reactivity of small molecule derivatives is a cornerstone of modern drug development. A tiered approach, beginning with high-throughput screening by competitive ELISA to rank a library of compounds, followed by detailed kinetic characterization of key candidates using SPR , provides a robust understanding of antibody-mediated interactions. For compounds with reactive potential, mass spectrometry-based adductomics offers the ultimate confirmation of off-target covalent binding. By combining these methodologies, researchers can build a comprehensive safety profile, enabling data-driven decisions to advance the most promising and safest candidates into further development.

References

Safety Operating Guide

Operational Guide: Proper Disposal of 10-Bromodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 10-Bromodecanoic Acid (CAS No. 50530-12-6). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the material's hazards. This compound is a solid organic compound containing a bromine atom, which places it in the category of halogenated organic compounds .[1] This classification is the single most important factor determining its disposal pathway.

While some safety data sheets (SDS) may classify it as non-hazardous, several authoritative sources identify it as a hazardous substance causing skin and eye irritation.[2][3][4] Therefore, a conservative approach, treating it as hazardous waste, is mandatory to ensure the highest safety standards. The primary disposal route for halogenated organic waste is typically high-temperature incineration at a licensed facility to ensure complete destruction and prevent the release of harmful byproducts.[1][3]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling waste containers or cleaning up residual this compound, ensure the following PPE is worn to prevent exposure:

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3] All handling of the solid should occur in a well-ventilated area or a chemical fume hood.[3][5]

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to the final hand-off for disposal.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Identify as Halogenated Waste: Immediately classify any waste containing this compound as halogenated organic waste .[1]

  • Maintain Separation: This waste stream must be kept separate from all other waste types, especially:

    • Non-halogenated organic waste (e.g., acetone, hexane, ethanol).[6][7]

    • Aqueous waste (acids, bases).[1]

    • Reactive or oxidizing materials.[7]

The reason for this strict segregation is that disposal methods and costs differ significantly between halogenated and non-halogenated streams.[7] Mixing them complicates the disposal process and violates regulatory standards.

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Container Choice: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE), with a secure, screw-top cap.[8][9] The container must be in good condition, free from cracks or deterioration.[10]

  • Proper Labeling: Before adding any waste, the container must be clearly labeled.[11] The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "This compound ". Do not use formulas or abbreviations.[11]

    • An accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and local regulations govern the temporary storage of hazardous waste in laboratories.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10][11][12] This prevents the release of vapors and protects against spills. Evaporation is not an acceptable method of disposal.[10][12]

  • Storage Limits: Do not exceed accumulation limits for hazardous waste as defined by regulations (typically a maximum of 55 gallons, though for certain acutely toxic wastes, the limit is much lower).[8]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a licensed professional.

  • Contact EH&S: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][8]

  • Provide Information: Be prepared to provide information from the waste label to the disposal personnel.

  • Never Use Drains or Trash: Under no circumstances should this compound or its containers be disposed of in a sink or regular trash.[12][13]

Decontamination and Spill Management

Properly managing contaminated items and spills is a crucial part of the disposal process.

  • Contaminated Materials: Any items grossly contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) should be placed in the same halogenated solid waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[14] An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent; this rinseate must then be collected and disposed of as hazardous waste.[12] After proper decontamination, deface all labels before disposing of the container as regular trash.[12]

  • Spill Cleanup:

    • Alert personnel in the area and control access.[3]

    • Wearing appropriate PPE, use a dry clean-up procedure to collect the solid material.[3]

    • Avoid generating dust during cleanup.[3][15]

    • Place all spilled material and cleanup supplies into a labeled hazardous waste container for disposal.

    • Prevent any spilled material from entering drains or waterways.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste.

G start Generation of This compound Waste characterize Step 1: Characterize Waste - Solid - Organic - Halogenated (Contains Bromine) start->characterize select_container Step 2: Select & Label Container - Compatible HDPE Container - Label: 'Hazardous Waste, This compound' characterize->select_container Based on Hazard ID segregate Step 3: Segregate Waste Stream Store ONLY with other Halogenated Organic Solids select_container->segregate store Step 4: Accumulate in SAA - At or near point of generation - Keep container closed segregate->store Critical for Safety & Compliance dispose Step 5: Arrange Final Disposal Contact EH&S for pickup by a licensed waste contractor. store->dispose end Compliant Disposal (Incineration) dispose->end

Caption: Decision workflow for this compound waste disposal.

Summary of Best Practices

This table provides a quick-reference summary of key operational guidelines.

Best Practices (Do)Prohibited Actions (Don't)
DO treat this compound as hazardous waste.[2][3]DON'T dispose of in the sink or regular trash.[12][13]
DO segregate as a halogenated organic solid.[1][6]DON'T mix with non-halogenated, aqueous, or reactive waste.[1][7]
DO use a clearly labeled, compatible waste container.[8][11]DON'T use unlabeled containers or abbreviations for chemical names.[11]
DO keep the waste container tightly closed except when adding waste.[10]DON'T allow waste to evaporate in a fume hood.[10][12]
DO store waste in a designated Satellite Accumulation Area.[10]DON'T store waste away from the point of generation.[8]
DO contact your EH&S office for disposal by a licensed professional.[2]DON'T attempt to treat or neutralize the chemical yourself without a validated protocol.

References

A Senior Application Scientist's Guide to Handling 10-Bromodecanoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, development, and manufacturing, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 10-Bromodecanoic Acid (CAS No. 50530-12-6) demands more than just a cursory glance at a safety data sheet (SDS); it requires a deep, causal understanding of the material's properties and the implementation of a robust, self-validating safety protocol. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in authoritative safety standards and practical, field-proven experience.

Hazard Analysis: Understanding the Risks of this compound

This compound is a solid, crystalline substance that is a valuable building block in organic synthesis.[1] However, its utility is matched by a specific hazard profile that dictates our handling procedures. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is classified as a hazardous substance.[2][3]

The primary risks associated with this compound are:

  • Dermal and Ocular Hazards: It is a known skin and serious eye irritant.[4][5][6][7][8][9] Direct contact can lead to redness, discomfort, and irritation.

  • Respiratory Tract Irritation: As a fine powder, it can easily become airborne. Inhalation of dust may cause respiratory irritation.[1][3][4][8]

  • Combustibility: While it is a solid that is difficult to ignite, its dust can be combustible.[2] Fine dust particles suspended in the air can potentially form explosive mixtures in the presence of an ignition source.[2] During combustion, it can emit poisonous fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3][6]

  • Internal Exposure Risks: Entry into the bloodstream through cuts or abrasions could lead to systemic injury.[2] Furthermore, some animal studies suggest potential reproductive toxicity.[2]

A thorough understanding of these hazards is the foundational principle for selecting appropriate Personal Protective Equipment (PPE) and engineering controls. The goal is not merely compliance, but the establishment of a multi-layered defense system against exposure.

The Core of Protection: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a critical control measure. For this compound, a comprehensive ensemble is required to create a reliable barrier against all potential routes of exposure.

Primary Barrier: Skin and Body Protection
  • Laboratory Coat/Coveralls: A standard lab coat is the minimum requirement. For operations with a higher risk of dust generation, such as large-scale weighing or transfer, overalls are recommended.[2]

  • Gloves: Given that this compound is a skin irritant, suitable chemical-resistant gloves are mandatory.[1] Neoprene or PVC gloves provide adequate protection.[2][10] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Apron: For tasks involving significant quantities of the material or potential for splashing (if in solution), a PVC or similar impervious apron should be worn over the lab coat.[2]

Essential Safeguard: Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are necessary to protect against airborne dust and accidental splashes.[3][4] They must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: When handling larger quantities or during procedures with a high risk of dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[10]

Respiratory Defense: Preventing Inhalation
  • Respirator: Respiratory protection is required when dusts are generated. A NIOSH/MSHA-approved N95 respirator is a suitable minimum for most laboratory-scale operations involving this solid. For situations with higher potential exposure or if irritation is experienced, respirator use must follow a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[3]

Operational Plan: From Receipt to Disposal

A self-validating safety system extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Engineering Controls and Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[2][7] A certified chemical fume hood or a workstation with local exhaust ventilation is the preferred engineering control to minimize dust and vapor concentrations in the workspace.[4][5]

  • Avoiding Dust Generation: Use dry cleanup procedures and handle the solid carefully to avoid creating dust clouds.[2] When transferring the powder, use scoops or spatulas and minimize the drop height.

The following diagram outlines the essential workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Engineering Controls (Fume Hood Operational) B Don Full PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Retrieve Chemical from Storage B->C Proceed to Handling D Carefully Weigh/Transfer (Minimize Dust) C->D E Perform Experimental Work D->E F Decontaminate Work Area E->F Procedure Complete G Segregate Waste in Labeled Container F->G H Properly Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and safety.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[2]

  • Store away from foodstuffs and beverages.[2]

Spill Management Plan

Accidents, though preventable, require a prepared response.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.[2]

    • Ensure you are wearing your full PPE ensemble.

    • Gently sweep or scoop up the spilled solid, avoiding dust generation.[2] Use non-sparking tools.[7]

    • Place the material into a suitable, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water, collecting the rinse water for disposal if necessary.[11]

  • Major Spills:

    • Evacuate the area immediately.[2]

    • Alert your institution's emergency services or Environmental Health & Safety (EHS) office.[2]

    • Prevent entry into drains or waterways.[2]

    • Only personnel trained and equipped for hazardous material cleanup should address the spill.

First Aid Protocol

Immediate and correct first aid can significantly mitigate injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek prompt medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area thoroughly with soap and running water.[4][6] If irritation develops or persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air at once.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water and have the person drink plenty of water.[4][6] Seek medical attention.[6]

Waste Disposal

All waste materials, including contaminated PPE and cleanup supplies, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[6]

  • Disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[2][5] Never dispose of this compound or its containers in regular trash or down the drain.[2]

Quantitative Data and Properties

For quick reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50530-12-6[2][4][12]
Molecular Formula C₁₀H₁₉BrO₂[4]
Molecular Weight 251.16 g/mol [4]
Appearance White to light yellow solid, powder, or crystal[1][2][9]
Melting Point 38 - 41 °C (100.4 - 105.8 °F)[1][6]
Boiling Point ~160 °C @ 1 Torr[1]
Water Solubility Partly miscible / Does not mix well[1][2]

By integrating this comprehensive safety protocol into your standard operating procedures, you establish a trusted, verifiable system for handling this compound. This approach not only ensures the safety of all personnel but also upholds the scientific integrity of your work by preventing contamination and unforeseen reactions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Bromodecanoic Acid
Reactant of Route 2
10-Bromodecanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.